N-Formyl Thyroxine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNTTVIRGKKSQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11I4NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217422 | |
| Record name | N-Formyl thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671235-41-9 | |
| Record name | N-Formyl thyroxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671235419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formyl thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYL THYROXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JQ6559BER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Formyl Thyroxine: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Protective Group in Thyroid Hormone Synthesis
N-Formyl Thyroxine, a derivative of the principal thyroid hormone thyroxine (T4), holds a unique position in the landscape of thyroid chemistry. Unlike its parent compound, this compound is not a naturally occurring hormone but rather a synthetic intermediate, born out of the necessity for precise chemical control during the laboratory synthesis of levothyroxine, the biologically active L-enantiomer of thyroxine.[1] Its "discovery" is therefore intrinsically linked to the broader history of thyroid hormone synthesis, a journey that began with the isolation of thyroxine from thyroid glands and culminated in the sophisticated chemical strategies used today.
The primary role of this compound in chemical synthesis is that of a protected precursor. The formyl group (-CHO) is strategically attached to the alpha-amino group of the thyroxine backbone, temporarily rendering it unreactive.[2][3] This protection is crucial for specific chemical manipulations, most notably in the resolution of racemic mixtures of thyroxine, allowing for the isolation of the desired L-enantiomer, which possesses significantly higher biological activity than its D-counterpart.
This technical guide provides a comprehensive overview of this compound, from its conceptual origins in the challenges of thyroxine synthesis to detailed methodologies for its preparation and characterization. It will also explore the limited but insightful information available on its biological context, offering a complete picture for researchers and professionals in the field of drug development and thyroid research.
The Genesis of this compound: A Strategic Intermediate
The story of this compound is a chapter in the larger narrative of thyroid hormone research. The initial isolation of thyroxine by Edward C. Kendall in 1914 and the subsequent elucidation of its structure by Charles Robert Harington and George Barger in 1926 were monumental achievements. However, the chemical synthesis of thyroxine presented a new set of challenges, a primary one being the control of stereochemistry to produce the biologically active L-isomer.
It is in this context that the concept of amino-group protection became critical. The formylation of the amino acid backbone of thyroxine or its precursors emerged as a practical solution. By converting the reactive primary amine to a less reactive formamide, chemists could perform other necessary reactions on the molecule without unwanted side reactions at the nitrogen atom.
The use of a formyl group as a protecting group is a well-established strategy in peptide synthesis. It is known for its stability under various reaction conditions and for the existence of reliable methods for its subsequent removal (deprotection) to restore the free amine.[2][4][5]
Chemical Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the direct formylation of L-thyroxine. The most common method involves the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride to facilitate the reaction.
Experimental Protocol: N-Formylation of L-Thyroxine
Objective: To synthesize N-Formyl-L-Thyroxine by reacting L-thyroxine with formic acid.
Materials:
-
L-Thyroxine
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add L-thyroxine.
-
Solvent and Reagent Addition: Add toluene to the flask to create a suspension. Then, add 1.2 to 2.0 equivalents of 85-100% formic acid.
-
Azeotropic Removal of Water: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (L-thyroxine) is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Formic Acid as Formylating Agent: Formic acid is a readily available and effective source of the formyl group.
-
Toluene and Dean-Stark Trap: The use of toluene as a solvent allows for the azeotropic removal of water, which is a byproduct of the formylation reaction. Removing water shifts the equilibrium towards the product, leading to higher yields.
-
Reaction Monitoring by TLC: TLC is a quick and efficient way to track the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound requires thorough characterization to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Appearance of a new signal in the amide region (around 8-9 ppm) corresponding to the formyl proton (-CHO). Shifts in the signals of the protons adjacent to the newly formed amide bond. |
| ¹³C NMR Spectroscopy | Appearance of a new signal for the formyl carbonyl carbon (around 160-165 ppm). |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₆H₁₁I₄NO₅, MW: 804.88 g/mol ).[6][7] Fragmentation patterns should be consistent with the structure. |
| Infrared (IR) Spectroscopy | Appearance of a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹). Presence of N-H stretching vibration. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
The Biological Significance of this compound: An Area for Exploration
Currently, there is a scarcity of published research specifically investigating the biological activity and mechanism of action of this compound. It is primarily regarded as a synthetic intermediate and is also recognized as a potential impurity in the manufacturing of levothyroxine.[1]
Based on its structure, it is plausible that this compound may possess some level of biological activity, albeit likely different from that of thyroxine. The presence of the formyl group on the alpha-amino acid moiety would significantly alter its interaction with thyroid hormone receptors and transport proteins.
One hypothesis is that this compound could act as a prodrug of thyroxine. In vivo, enzymatic deformylation could potentially cleave the formyl group, releasing active L-thyroxine. However, the extent and rate of such a conversion in biological systems have not been reported.
Alternatively, this compound might exhibit its own intrinsic, albeit weaker, thyromimetic or even antagonistic effects at the thyroid hormone receptors. The bulky and polar formyl group could hinder optimal binding to the receptor's ligand-binding pocket.
Proposed Signaling Pathway for Thyroxine (for context)
To understand the potential biological role of this compound, it is essential to consider the established signaling pathway of its parent compound, thyroxine.
Caption: Simplified signaling pathway of thyroxine (T4).
Further research is warranted to elucidate the specific biological effects of this compound. Such studies could involve in vitro receptor binding assays, cell-based reporter gene assays, and in vivo studies in animal models of hypothyroidism.
Conclusion and Future Perspectives
This compound serves as a compelling example of how fundamental principles of organic chemistry, such as the use of protecting groups, are indispensable in the synthesis of complex and life-saving pharmaceuticals like levothyroxine. While its primary role has been defined within the realm of chemical synthesis, the full extent of its biological properties remains an open and intriguing question.
Future research into this compound could explore its potential as a prodrug with modified pharmacokinetic properties or investigate any unique interactions it may have with thyroid hormone signaling pathways. A deeper understanding of this synthetic derivative could not only refine synthetic strategies for thyroid hormones but also potentially uncover novel therapeutic avenues.
References
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PubMed. (1951). The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat. Retrieved from [Link]
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Whitepaper: A Multi-Platform Analytical Approach to the Structural Elucidation of N-Formyl Thyroxine
Abstract
N-Formyl Thyroxine is a critical derivative and potential impurity of Levothyroxine, a widely prescribed synthetic thyroid hormone.[1][2] The unambiguous determination of its molecular structure is paramount for ensuring pharmaceutical quality, understanding its toxicological and pharmacological profiles, and controlling synthetic pathways. This in-depth technical guide outlines a systematic, multi-faceted analytical strategy for the complete structure elucidation of this compound. By integrating data from high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and confirmatory synthesis, we present a self-validating workflow that provides unequivocal proof of structure. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing thyroid hormone analogues and related compounds.
Introduction: The Rationale for Structural Verification
Thyroxine (T4) is a primary hormone produced by the thyroid gland, essential for regulating metabolism.[3] Its synthetic counterpart, Levothyroxine, is a cornerstone therapy for hypothyroidism.[4] During the synthesis or degradation of Levothyroxine, various related substances can be formed, including this compound.[1] While its biological activity is reported to be less than that of Thyroxine, its presence must be rigorously controlled and characterized.[5]
The core challenge in structure elucidation is to move beyond a simple molecular formula to a precise three-dimensional arrangement of atoms. For this compound, the primary question is confirming the location of the formyl group on the nitrogen atom of the alanine side chain, as opposed to other potential isomers. This guide details the logical progression of experiments designed to answer this question with the highest degree of scientific certainty.
Foundational Analysis and Hypothesis
The starting point for any elucidation is the known structure of the parent compound, L-Thyroxine.
-
L-Thyroxine (T4):
Based on its nomenclature, "this compound" hypothesizes the addition of a formyl group (–CHO) to the primary amine of the alanine moiety. This proposed modification leads to the following expected molecular properties:
-
Proposed this compound:
The net change from T4 (C₁₅H₁₁I₄NO₄) is the addition of one carbon and one oxygen atom (CO), consistent with N-formylation. The subsequent analytical workflow is designed to rigorously test this hypothesis.
Figure 1: Overall workflow for the structure elucidation of this compound.
Mass Spectrometry: Confirming Molecular Formula and Core Fragments
High-Resolution Mass Spectrometry (HRMS) is the first experimental step, providing two crucial pieces of information: the exact mass to confirm the elemental composition and the fragmentation pattern to probe the molecule's substructures.
Causality of Experimental Choice: We choose Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight (LC-ESI-TOF) or Orbitrap HRMS. LC separates the analyte from impurities, while ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion. The high-resolution mass analyzer is essential to calculate a molecular formula with high confidence, differentiating it from other potential isobaric compounds.[12]
Expected HRMS Data
| Parameter | Expected Value | Rationale |
| Ionization Mode | Negative ESI | The phenolic hydroxyl and carboxylic acid groups are readily deprotonated. |
| [M-H]⁻ Adduct | m/z 803.6743 | Corresponds to the exact mass of the C₁₆H₁₀I₄NO₅⁻ ion. |
| Mass Accuracy | < 5 ppm | Standard for confirming elemental composition in modern HRMS. |
| Isotopic Pattern | Characteristic of I₄ | Iodine is monoisotopic (¹²⁷I), so a clean M, M+1, M+2 pattern based on ¹³C abundance is expected, without the complexity seen with Cl or Br.[13][14][15] |
Tandem MS (MS/MS) for Structural Insight
By selecting the parent ion (m/z 803.67) and subjecting it to collision-induced dissociation (CID), a fragmentation tree can be generated. This provides direct evidence of the molecule's connectivity.
Figure 2: Proposed MS/MS fragmentation pathway for this compound.
Protocol 1: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound standard in 1 mL of 50:50 acetonitrile:water (v/v) to create a 1 mg/mL stock. Further dilute to 1 µg/mL in the same solvent.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: Nitrogen at 300 °C, 8 L/min.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full scan for parent ion confirmation; targeted MS/MS for fragmentation analysis with collision energy ramp (e.g., 10-40 eV).
-
-
Data Analysis: Extract the chromatogram for the expected parent ion mass. Calculate the mass error (in ppm) from the theoretical exact mass. Annotate the MS/MS spectrum with proposed fragment structures.
NMR Spectroscopy: Unambiguous Connectivity Mapping
While MS confirms what is present, NMR spectroscopy determines how it is connected. A suite of 1D and 2D NMR experiments provides the definitive proof of the N-formyl linkage.
Causality of Experimental Choice: A combination of ¹H, ¹³C, and 2D NMR is required. ¹H NMR identifies all proton environments, while ¹³C NMR maps the carbon backbone. The critical experiments are the 2D correlation spectra (COSY, HSQC, and especially HMBC), which reveal bonding relationships through space and across multiple bonds.[16][17] HMBC is the key to proving the N-formyl structure, as it can show a correlation between the formyl proton and the alpha-carbon of the alanine side chain.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift |
| Formyl Group | -CHO | ~8.2 (s) | ~163 | Deshielded aldehyde proton and carbonyl carbon. |
| Amide | -NH- | ~8.5 (d) | - | Amide proton, coupled to the α-proton. |
| Alanine | α-CH | ~4.7 (m) | ~55 | Alpha to both a carbonyl and an amide nitrogen. |
| Alanine | β-CH₂ | ~3.2 (m) | ~37 | Standard alkyl region, adjacent to an aromatic ring. |
| Carboxylic Acid | -COOH | >10 (br s) | ~175 | Highly deshielded acidic proton and carbonyl carbon. |
| Aromatic | Inner Ring CH | ~7.8 (s) | ~140 | Protons on the tetra-substituted inner ring. |
| Aromatic | Outer Ring CH | ~7.0 (s) | ~115 | Protons on the tri-substituted outer ring. |
Note: Shifts are approximate and solvent-dependent. Comparison to the spectra of L-Thyroxine is essential.
The Decisive HMBC Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away.
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N-Formyl Thyroxine: An Enigmatic Derivative in Thyroid Hormone Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Intersection of Formylation and Thyroid Function
In the intricate landscape of thyroid hormone metabolism, the canonical pathways of deiodination, glucuronidation, and sulfation are well-established pillars of our understanding.[1][2] These processes meticulously regulate the activation, inactivation, and clearance of thyroxine (T4) and its more potent metabolite, triiodothyronine (T3).[3][4][5][6] However, beyond these well-trodden paths lies a molecule of intrigue: N-formyl thyroxine. While chemically defined and commercially available, its biological significance remains largely shrouded in mystery, presenting a frontier for novel research in endocrinology and drug development.[7][8][9][10][11][12]
This technical guide ventures into this nascent area of study. As Senior Application Scientists, we synthesize the sparse yet intriguing data on this compound, placing it within the broader context of thyroid biology. This document will not only delineate what is currently known but will also, more critically, illuminate the vast expanses of the unknown. We will explore the hypothetical implications of N-formylation on thyroxine's function and propose a structured research framework to systematically unravel its potential biological roles. Our objective is to provide a foundational resource that stimulates inquiry and guides the experimental design for researchers poised to investigate this enigmatic derivative.
Part 1: The Known Entity - this compound
This compound is a derivative of thyroxine, the primary hormone secreted by the thyroid gland.[3][13][14] The modification occurs at the alpha-amino group of the alanine side chain, where a formyl group (-CHO) is attached.[10][11]
Chemical Structure:
-
Systematic Name: (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid[9]
Currently, this compound is primarily recognized in the pharmaceutical industry as an impurity of levothyroxine, the synthetic form of T4 used for treating hypothyroidism.[10] Its presence in these preparations necessitates its synthesis as a reference standard for quality control purposes.[9]
A pivotal, albeit brief, piece of information comes from a supplier of a labeled version of this compound, this compound-13C6, which is noted to have "less thyroid activity than Thyroxine Sodium".[7] This suggests that the N-formylation significantly attenuates the biological function of the parent hormone.
Part 2: Hypothetical Biological Significance and Unanswered Questions
The observation of reduced activity serves as a critical launchpad for a series of hypotheses regarding the biological implications of N-formylation.
Impact on Thyroid Hormone Receptor Binding and Activation
Thyroid hormones exert their primary effects by binding to nuclear thyroid hormone receptors (TRs), which in turn act as transcription factors to regulate gene expression.[15][16][17] The binding of T3 (and to a lesser extent, T4) to the ligand-binding domain of TRs initiates a conformational change that is crucial for transcriptional activation.[15][17]
The addition of a formyl group to the alanine side chain of thyroxine could sterically hinder its entry into the ligand-binding pocket of TRs or alter the electronic interactions necessary for stable binding and receptor activation. This would provide a direct molecular explanation for the observed reduction in thyroid activity.
Logical Relationship: N-Formylation and Receptor Interaction
Caption: Hypothetical impact of N-formylation on thyroxine's interaction with its receptor.
Altered Transport and Metabolism
The journey of thyroxine from the thyroid gland to target cells is a highly regulated process involving binding to plasma proteins (like thyroxine-binding globulin) and transport across cell membranes by specific transporters (such as MCT8).[18][19] The modification of the amino group could potentially alter the affinity of thyroxine for these transport proteins, thereby affecting its bioavailability and tissue distribution.
Furthermore, the primary metabolic pathways for thyroxine are deiodination and conjugation. It is plausible that N-formylation could either be a novel, minor metabolic pathway itself or could influence the susceptibility of the thyroxine molecule to other metabolic enzymes. For instance, the formylation might inhibit or enhance the action of deiodinases, the selenoenzymes responsible for converting T4 to T3.[5][6]
Endogenous Production: A Key Unknown
A fundamental question is whether N-formylation of thyroxine occurs endogenously or is purely a synthetic artifact. The enzymes responsible for N-formylation of other biomolecules, such as N-formyltransferases, are known, particularly in prokaryotes and in the context of purine biosynthesis.[20] However, the existence of a vertebrate enzyme that specifically targets thyroxine for N-formylation has not been reported. Identifying such an enzyme and its tissue-specific expression would be a monumental step in establishing the biological relevance of this compound.
Part 3: A Proposed Research Roadmap
To transition this compound from a chemical curiosity to a molecule with a defined biological role, a systematic, multi-pronged research approach is essential.
Analytical and In Vitro Characterization
The first phase should focus on developing sensitive analytical methods and characterizing the basic biochemical properties of this compound.
Experimental Protocol: Development of a Sensitive LC-MS/MS Method for this compound Detection
-
Objective: To develop and validate a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.
-
Materials:
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system[21]
-
Triple quadrupole mass spectrometer
-
-
Methodology:
-
Sample Preparation: Spike biological matrix with the internal standard. Perform protein precipitation followed by SPE for sample clean-up and concentration.
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Optimize multiple reaction monitoring (MRM) transitions for both this compound and the internal standard in negative ion mode.
-
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
-
Causality and Self-Validation: The use of a stable isotope-labeled internal standard and specific MRM transitions ensures high specificity and accuracy, correcting for matrix effects and variations in sample processing.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for the initial analytical and in vitro assessment of this compound.
Quantitative Data Summary (Hypothetical)
| Compound | TRβ Binding Affinity (Kd, nM) | Transcriptional Activation (EC50, nM) |
| T3 | ~0.1 | ~0.5 |
| T4 | ~1-2 | ~50 |
| This compound | >1000 (Hypothesized) | >10000 (Hypothesized) |
Cellular and In Vivo Investigations
Should in vitro studies reveal any significant (even if inhibitory) activity, the next logical step would be to investigate the effects of this compound in cellular and animal models.
-
Cell-based assays: Investigate the effects of this compound on T3-responsive gene expression in various cell lines (e.g., hepatocytes, cardiomyocytes).
-
Enzyme screening: Screen a panel of known formyltransferases and other modifying enzymes for their ability to produce this compound from T4.
-
Animal models: Administer this compound to rodent models (e.g., hypothyroid rats) to assess its in vivo effects on metabolic rate, heart rate, and serum levels of thyroid-stimulating hormone (TSH).
Conclusion: A Call to Investigation
The biological significance of N-formylation of thyroxine is, at present, an open question. The limited available data suggests it is an inactivating modification. However, this "inactivity" could in itself be a regulated physiological process. Is N-formylation a mechanism for the fine-tuning of thyroid hormone signaling? Is it a detoxification pathway? Or is this compound merely a synthetic curiosity with no endogenous counterpart?
Answering these questions requires a dedicated research effort, moving from fundamental analytical chemistry to complex in vivo physiology. The protocols and logical frameworks presented in this guide offer a starting point for such an endeavor. The potential discovery of a novel pathway in thyroid hormone metabolism promises not only to enrich our understanding of endocrinology but also to potentially unveil new therapeutic targets for thyroid-related disorders. The journey to understand this compound is just beginning, and for the prepared researcher, it is a path ripe with the potential for discovery.
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An In-Depth Technical Guide to the In Vivo Metabolism of N-Formyl Thyroxine: A Proposed Investigational Framework
Abstract
N-Formyl Thyroxine (NFT) is a synthetic derivative of the primary thyroid hormone, thyroxine (T4). While the metabolic fate of T4 is well-documented, the in vivo disposition of NFT remains uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolism of NFT. We postulate a primary metabolic pathway initiated by enzymatic deformylation to yield T4, which subsequently enters its known metabolic cascade, including deiodination, glucuronidation, and sulfation. This document outlines detailed in vivo and in vitro experimental protocols, advanced analytical methodologies for metabolite identification and quantification, and the causal reasoning behind these proposed experimental designs. The objective is to provide a robust, self-validating system for elucidating the complete metabolic profile of this compound, a critical step in understanding its potential biological activity and therapeutic applications.
Introduction: The Rationale for Investigating this compound Metabolism
Thyroid hormones are fundamental regulators of metabolism, growth, and development.[1][2] The primary secretory product of the thyroid gland is thyroxine (T4), which is considered a prohormone that is peripherally converted to the more biologically active triiodothyronine (T3).[1][2][3] The synthesis and administration of levothyroxine, the synthetic form of T4, is the cornerstone of therapy for hypothyroidism.[3][4]
This compound (C16H11I4NO5)[5][6][7][8] is a derivative of thyroxine, characterized by a formyl group attached to the amino group of the alanine side chain. This modification could potentially alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, N-formylation could serve as a pro-drug strategy to modify absorption, distribution, or metabolic stability. However, without a clear understanding of its in vivo metabolic fate, the biological implications of NFT remain speculative.
The central hypothesis of this guide is that this compound undergoes enzymatic deformylation in vivo to release thyroxine. This process would be catalyzed by a yet-to-be-identified mammalian N-formyl peptide deformylase or a similar hydrolase.[9][10][11][12][13] Following this initial metabolic step, the liberated thyroxine would then be subject to its well-established metabolic pathways.[14][15]
This guide provides a detailed roadmap for testing this hypothesis and fully characterizing the metabolism of NFT.
Hypothesized Metabolic Pathways of this compound
The proposed metabolic cascade for NFT is a two-stage process. The initial and rate-limiting step is hypothesized to be the deformylation of NFT to T4. Subsequently, T4 is metabolized via three main pathways: deiodination, glucuronidation, and sulfation.[14][15]
-
Stage 1: Deformylation. This is the pivotal step in the bioactivation of NFT. We propose that a mammalian deformylase cleaves the N-formyl group, yielding thyroxine and formate.[9][12]
-
Stage 2: Thyroxine Metabolism. Once formed, T4 is metabolized as follows:
-
Deiodination: The sequential removal of iodine atoms is catalyzed by a family of selenoenzymes known as deiodinases (D1, D2, D3).[3][15] Outer ring deiodination of T4 by D1 and D2 produces the active hormone T3.[2][15][16] Inner ring deiodination by D3 converts T4 to the inactive reverse T3 (rT3).[15]
-
Glucuronidation and Sulfation: In the liver, T4 and its metabolites can be conjugated with glucuronic acid or sulfate, which increases their water solubility and facilitates their excretion in bile and urine.[4][14]
-
The following diagram illustrates this hypothesized metabolic pathway.
Caption: Hypothesized metabolic pathway of this compound.
Methodologies for Investigating In Vivo Metabolism
A multi-faceted approach is required to robustly characterize the in vivo metabolism of NFT. This involves pharmacokinetic studies in animal models, coupled with advanced analytical techniques for metabolite profiling.
In Vivo Experimental Models
Rodent models, such as Wistar rats, are suitable for initial pharmacokinetic and metabolism studies due to their well-characterized physiology and ease of handling.[17]
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male Wistar rats (250-300g) should be acclimatized for at least one week with a standard diet and water ad libitum.
-
Dosing:
-
A cohort of rats (n=5 per time point) will be administered NFT via oral gavage at a dose of 10 mg/kg. The vehicle should be a suitable aqueous solution, such as 0.5% carboxymethylcellulose.
-
A parallel cohort will be administered an equimolar dose of levothyroxine as a positive control.
-
-
Sample Collection:
-
Blood samples (approx. 200 µL) will be collected from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Plasma will be separated by centrifugation (3000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.[18]
-
Urine and feces will be collected over 48 hours using metabolic cages to assess excretion pathways.
-
-
Tissue Distribution (Optional): At the final time point, animals can be euthanized, and tissues (liver, kidney, thyroid, brain) can be harvested to determine tissue-specific accumulation of NFT and its metabolites.
The following diagram outlines the general workflow for an in vivo metabolism study.
Caption: General experimental workflow for in vivo metabolism studies.
Analytical Techniques for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying thyroid hormones and their metabolites in biological matrices due to its high sensitivity and specificity.[19][20][21]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., ¹³C₆-T4) to precipitate proteins.[18][20] Vortex and centrifuge at 16,000 x g for 10 minutes.[18] The supernatant is then diluted and injected into the LC-MS/MS system.
-
Urine: Dilute urine samples with mobile phase and inject directly.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.5 µm) is suitable for separating NFT and its metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B) can be used.[18]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated for optimal sensitivity for each analyte.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for each analyte will be monitored.
-
Data Presentation: Proposed MRM Transitions for NFT and Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (NFT) | 805.7 | 761.7 | ESI+ |
| Thyroxine (T4) | 777.7 | 733.7 | ESI+ |
| Triiodothyronine (T3) | 651.8 | 607.8 | ESI+ |
| Reverse T3 (rT3) | 651.8 | 607.8 | ESI+ |
| Internal Standard (¹³C₆-T4) | 783.7 | 739.7 | ESI+ |
Note: These are predicted values and must be optimized experimentally.
In Vitro Confirmatory Studies
To specifically investigate the initial deformylation step, in vitro assays using liver subcellular fractions are essential.
Experimental Protocol: Liver Microsomal Assay
-
Incubation: Incubate NFT (1 µM) with rat liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.
-
Time Course: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding cold acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS for the disappearance of NFT and the appearance of T4.
-
Causality: The experiment should be repeated without the NADPH-regenerating system to rule out non-enzymatic degradation and with heat-inactivated microsomes to confirm the enzymatic nature of the conversion.
Potential Biological Significance and Future Directions
Elucidating the metabolism of this compound is the first step in understanding its potential as a therapeutic agent. If NFT is efficiently converted to T4, it could act as a pro-drug with potentially altered absorption or distribution profiles. For instance, the formyl group might protect the molecule from degradation in the gastrointestinal tract or facilitate its transport across cellular membranes.
Future research should focus on:
-
Identifying the specific enzyme(s) responsible for NFT deformylation.
-
Assessing the biological activity of NFT itself, in case it has intrinsic activity before conversion to T4.
-
Conducting efficacy studies in animal models of hypothyroidism to compare NFT with standard levothyroxine therapy.[22][23]
By following the comprehensive framework outlined in this guide, researchers can systematically unravel the metabolic fate of this compound, paving the way for a thorough evaluation of its pharmacological potential.
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- Trimboli P, Scappaticcio L, De Bellis A, et al. Different formulations of levothyroxine for treating hypothyroidism: A Real-Life study. Int J. Endocrinol. 2020, 2020, 4524759.
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- Virili C, Stramazzo I, Santaguida MG, et al. Ulcerative colitis as a novel cause of increased need for levothyroxine. Front Endocrinol (Lausanne). 2019;10:233.
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Whitepaper: Unveiling the Enigma of N-Formyl Thyroxine: A Potential Endogenous Regulator and Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thyroid hormones are fundamental regulators of metabolism, development, and cellular function. While thyroxine (T4) and its more active metabolite, triiodothyronine (T3), are well-characterized, the broader spectrum of thyroid hormone metabolites and their potential physiological roles remain an area of active investigation. This technical guide delves into the hypothetical landscape of a largely unexplored thyroxine derivative: N-Formyl Thyroxine. Drawing upon established principles of thyroid hormone metabolism, receptor biology, and the functional implications of N-formylation in other biological contexts, we propose that this compound may not be a mere metabolic curiosity but a potential endogenous regulator with unique physiological functions. This document outlines the current, albeit limited, knowledge of this compound, presents a series of hypotheses regarding its formation and function, and provides a comprehensive research roadmap for its systematic investigation. The ultimate aim is to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore this compound as a novel signaling molecule and potential therapeutic target.
The Established Landscape of Thyroid Hormone Action
The thyroid gland predominantly secretes thyroxine (T4), which serves as a prohormone.[1][2] T4 is transported through the bloodstream to target tissues, where it is converted by deiodinase enzymes into the more biologically active triiodothyronine (T3).[3] This conversion is a critical control point in thyroid hormone signaling. The physiological effects of T3 are primarily mediated by its binding to nuclear thyroid hormone receptors (TRs), which exist as two main subtypes: TRα and TRβ.[4][5] These receptors act as ligand-inducible transcription factors, modulating the expression of a vast array of genes that control metabolism, heart rate, brain development, and bone maintenance.[1][3][6]
The metabolism of thyroid hormones is a complex process involving several pathways beyond deiodination, including glucuronidation and sulfation, which primarily facilitate their excretion.[7] The study of various natural and synthetic thyroid hormone analogues has revealed that subtle structural modifications can dramatically alter receptor affinity and selectivity, leading to tissue-specific effects.[4][8][9] This principle underpins the ongoing development of thyromimetics for conditions like dyslipidemia, with the goal of maximizing metabolic benefits while minimizing cardiac side effects.[4][5][8]
This compound: A Hypothetical Endogenous Regulator?
This compound is a derivative of thyroxine in which a formyl group is attached to the alpha-amino group of the alanine side chain. While its existence has been known for decades, primarily from a chemical synthesis perspective as described in a 1951 patent, its physiological relevance remains almost entirely unexplored.[10] We hypothesize that this compound could be an endogenous molecule with specific biological roles.
Hypothesis 1: A Novel Metabolite Arising from Oxidative Stress or Enzymatic Action
While the canonical metabolic pathways of thyroxine are well-documented, the possibility of alternative modifications, such as N-formylation, has not been thoroughly investigated. In other biological systems, N-formylation of lysine residues in histone proteins has been identified as a post-translational modification that can arise from oxidative DNA damage.[11][12] It is plausible that under conditions of high oxidative stress, thyroxine could undergo a similar non-enzymatic formylation. Alternatively, specific, yet-to-be-identified enzymes could catalyze this modification.
Hypothesis 2: A Modulator of Thyroid Hormone Receptor Activity
The addition of a formyl group to the amino terminus of thyroxine would alter its size, charge, and hydrogen bonding potential. These changes could significantly impact its interaction with the ligand-binding pocket of thyroid hormone receptors. It is conceivable that this compound could exhibit:
-
Altered Receptor Affinity: It may bind to TRs with higher or lower affinity compared to T4 and T3.
-
Receptor Isoform Selectivity: The formyl group might confer preferential binding to either TRα or TRβ, leading to a distinct physiological profile.[4][5]
-
Agonist or Antagonist Activity: this compound could act as an agonist, mimicking the effects of T3, or as an antagonist, blocking the receptor and inhibiting thyroid hormone signaling.
Hypothesis 3: A Signaling Molecule with Novel Receptor Interactions
It is also possible that this compound does not interact with classical thyroid hormone receptors but rather engages with a distinct set of targets. For instance, N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes, signaling through formyl peptide receptors (FPRs) and playing a role in the innate immune response.[13] This raises the intriguing possibility that this compound could function as an immunomodulatory molecule, linking thyroid physiology with inflammatory processes.
A Proposed Research Roadmap for the Investigation of this compound
To systematically explore the potential physiological roles of this compound, a multi-faceted research approach is required.
Part A: Chemical Synthesis and Characterization
The first essential step is the availability of pure this compound. While commercially available from several suppliers, in-house synthesis may be necessary for specific applications like isotopic labeling.[14][15][16]
Conceptual Protocol for N-Formylation of Thyroxine:
A number of methods for the N-formylation of amines and amino acids have been described.[13][17][18] A common approach involves the use of a formylating agent in an appropriate solvent system.
-
Dissolution: Dissolve L-thyroxine in a suitable solvent, such as dimethylformamide (DMF).
-
Formylating Agent: Introduce a formylating agent. A mixture of formic acid and acetic anhydride, or ethyl formate, can be used.[17]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.
-
Quenching and Purification: Quench the reaction and purify the this compound product using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Part B: In Vitro Characterization
Protocol 1: Competitive Radioligand Binding Assays
This experiment will determine the binding affinity of this compound for the TRα and TRβ receptor isoforms.
-
Receptor Preparation: Prepare nuclear extracts from cells overexpressing human TRα or TRβ, or use purified recombinant receptors.
-
Assay Setup: In a multi-well plate, combine the receptor preparation with a constant concentration of radiolabeled T3 (e.g., [¹²⁵I]T3).
-
Competition: Add increasing concentrations of unlabeled T3 (for the standard curve) or this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand using a method like filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibition constant) for this compound for each receptor isoform.
Protocol 2: Reporter Gene Assays
This assay will determine whether this compound acts as an agonist or antagonist at the TRs.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with expression plasmids for the desired TR isoform (TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with varying concentrations of T3 (positive control), this compound, or vehicle. To test for antagonist activity, co-treat cells with a fixed concentration of T3 and varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the reporter gene activity against the concentration of the test compound. Determine the EC50 (effective concentration for 50% of maximal response) for agonism or the IC50 for antagonism.
Part C: Ex Vivo and In Vivo Analysis
Protocol 3: Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Detection
A highly sensitive and specific analytical method is crucial for detecting and quantifying this compound in biological matrices.[19]
-
Sample Preparation: Extract this compound from biological samples (e.g., plasma, serum, tissue homogenates) using liquid-liquid or solid-phase extraction. Incorporate a stable isotope-labeled internal standard.
-
Chromatographic Separation: Separate the extracted analytes using a reverse-phase HPLC column with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard for high specificity and sensitivity.
-
Method Validation: Validate the method for linearity, accuracy, precision, and limit of detection according to established guidelines.
-
Application: Use the validated method to screen for the presence of endogenous this compound in various biological samples from healthy individuals and in models of disease (e.g., thyroid disorders, inflammatory conditions).
Visualization of Experimental Workflows
Caption: Overall research workflow for the investigation of this compound.
Potential Physiological and Pathophysiological Implications
The elucidation of the physiological role of this compound could open up new avenues in our understanding of thyroid biology and pathology. Depending on its functional characteristics, it could be implicated in:
-
Fine-tuning Metabolic Rate: As a selective TR modulator, it could offer a more nuanced control of energy expenditure than T3.
-
Inflammation and Immunity: If it interacts with formyl peptide receptors, it could be a key link between the endocrine and immune systems.
-
Pathophysiology of Disease: Aberrant levels of this compound, potentially linked to oxidative stress, might contribute to the pathology of various diseases, including metabolic syndrome, neurodegenerative disorders, and cancer.
Conclusion
This compound represents a significant knowledge gap in thyroid hormone biology. The hypotheses and experimental frameworks presented in this guide are intended to catalyze research into this enigmatic molecule. By systematically investigating its synthesis, receptor interactions, and physiological effects, the scientific community can determine whether this compound is a dormant metabolite or a key player in a previously unrecognized layer of endocrine regulation. The potential for discovering a new endogenous signaling molecule and a novel class of therapeutic targets makes the exploration of this compound a compelling scientific endeavor.
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N-Formyl Thyroxine: An In-Depth Technical Review of a Levothyroxine-Related Compound and its Hypothetical Pro-Drug Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl Thyroxine, chemically identified as (S)-2-Formamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid, is primarily recognized in the pharmaceutical industry as a process-related impurity in the synthesis of Levothyroxine (L-thyroxine, T4).[1][2][3] While its role as an impurity is well-documented, its potential as a thyroxine pro-drug remains a compelling yet largely unexplored area of research. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and a critical evaluation of its hypothetical pro-drug characteristics. Drawing upon established principles of drug metabolism and analytical chemistry, we present detailed experimental protocols to rigorously investigate its in vivo conversion to thyroxine, biological activity, and pharmacokinetic profile. This document is intended to serve as a foundational resource for researchers interested in the nuanced pharmacology of thyroid hormone analogs and the development of novel pro-drug strategies for hypothyroidism treatment.
Introduction: The Rationale for a Thyroxine Pro-Drug
Levothyroxine is the standard of care for treating hypothyroidism.[4] However, its oral bioavailability can be variable, influenced by food, concomitant medications, and gastrointestinal conditions.[5][6] A pro-drug strategy, wherein an inactive or less active precursor is metabolized into the active drug in the body, could offer several advantages, including improved absorption, enhanced stability, and potentially a more controlled release profile, leading to more consistent therapeutic levels of thyroxine.[7][8]
This compound, by virtue of its structure—a temporary modification of the primary amine group of the thyroxine molecule—presents a plausible candidate for such a pro-drug. The central hypothesis is that the N-formyl group could be cleaved in vivo, either enzymatically or through hydrolysis, to release the parent thyroxine molecule.
Chemical Profile and Synthesis of this compound
This compound is a derivative of L-thyroxine where the primary amine of the alanine side chain is formylated.[9][10][11]
| Property | Value | Source |
| Chemical Name | (S)-2-Formamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | [10] |
| Synonyms | N-Formyl-T4, Levothyroxine N-Formyl Impurity | [2][12] |
| CAS Number | 671235-41-9 | [9][13] |
| Molecular Formula | C₁₆H₁₁I₄NO₅ | [9] |
| Molecular Weight | 804.88 g/mol | [9] |
The synthesis of this compound is intrinsically linked to the manufacturing process of Levothyroxine itself. One of the established synthetic routes for L-thyroxine involves the use of a formyl group as a protecting group for the primary amine during certain reaction steps.[14][15] The final step in such a synthesis is the de-formylation (hydrolysis) to yield L-thyroxine. Incomplete hydrolysis can result in this compound as a process-related impurity.
A generalized synthetic scheme is depicted below:
The Pro-Drug Hypothesis: Mechanisms of In Vivo Conversion
The central tenet of this compound as a pro-drug is its conversion to L-thyroxine in the body. This conversion would most likely occur through the enzymatic or chemical hydrolysis of the amide bond of the N-formyl group.
Enzymatic De-formylation
While peptide deformylases that remove N-terminal formyl groups from proteins are known to exist in eukaryotes, they are primarily located within mitochondria and are involved in the processing of mitochondrially synthesized proteins.[1][16] This localization makes them unlikely candidates for the systemic metabolism of an orally administered pro-drug.
A more plausible enzymatic pathway involves non-specific hydrolases present in the gastrointestinal tract, liver, or plasma. The metabolism of N-acyl amino acids, a broader class of molecules to which this compound belongs, is known to involve hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH).[2][3][17] Although FAAH typically acts on longer-chain fatty acid amides, its substrate specificity towards a formylated amino acid derivative like this compound would require experimental verification.
Chemical Hydrolysis
The acidic environment of the stomach could potentially mediate the hydrolysis of the N-formyl group. The stability of this compound at various pH levels corresponding to different sections of the gastrointestinal tract would need to be determined to assess the contribution of non-enzymatic conversion.
Experimental Protocols for Pro-Drug Evaluation
To validate the pro-drug hypothesis for this compound, a series of in vitro and in vivo experiments are necessary.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for use in subsequent experiments.
Methodology:
-
N-Formylation of L-Thyroxine:
-
Dissolve L-thyroxine in a suitable solvent (e.g., formic acid).
-
Add acetic anhydride dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a specified period (e.g., 2-4 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction by adding cold water.
-
Collect the precipitate by filtration and wash with water.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., aqueous ethanol or acetone).
-
Alternatively, purify by column chromatography on silica gel using an appropriate eluent system.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Conversion Studies
Objective: To investigate the conversion of this compound to L-thyroxine in simulated biological fluids and tissue homogenates.
Methodology:
-
Incubation in Simulated Gastric and Intestinal Fluids:
-
Prepare simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).
-
Incubate a known concentration of this compound in SGF and SIF at 37 °C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the samples by a validated HPLC method to quantify the concentrations of this compound and L-thyroxine.
-
-
Incubation in Human Plasma and Liver Microsomes:
-
Incubate this compound with human plasma and human liver microsomes at 37 °C.
-
Include appropriate controls (e.g., heat-inactivated plasma/microsomes) to differentiate between enzymatic and non-enzymatic degradation.
-
At specified time intervals, stop the reaction (e.g., by adding a cold organic solvent).
-
Process the samples and analyze by HPLC or LC-MS/MS to determine the rate of conversion.
-
In Vivo Pharmacokinetic Studies in an Animal Model
Objective: To compare the pharmacokinetic profiles of this compound and L-thyroxine following oral administration in a suitable animal model (e.g., rats).
Methodology:
-
Animal Dosing:
-
Divide animals into two groups: one receiving an oral dose of L-thyroxine and the other receiving an equimolar dose of this compound.
-
Administer the compounds via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Sample Analysis:
-
Separate plasma from the blood samples.
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound and L-thyroxine in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both compounds, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Compare the pharmacokinetic profiles to determine the extent and rate of conversion of this compound to L-thyroxine in vivo.
-
Biological Activity Assessment
Objective: To evaluate the biological activity of this compound in a hypothyroid animal model.
Methodology:
-
Induction of Hypothyroidism:
-
Induce hypothyroidism in rats or mice using a standard method (e.g., administration of methimazole or propylthiouracil).
-
-
Treatment:
-
Treat groups of hypothyroid animals with vehicle, L-thyroxine, or an equimolar dose of this compound for a specified duration (e.g., 1-2 weeks).
-
-
Evaluation of Efficacy:
-
Monitor body weight and other physiological parameters.
-
At the end of the treatment period, collect blood samples to measure serum levels of TSH, T4, and T3.
-
Assess the impact on relevant biomarkers of thyroid hormone action in target tissues (e.g., liver, heart).
-
Analytical Methodologies for this compound
Given its status as a pharmaceutical impurity, robust analytical methods for the detection and quantification of this compound are crucial for the quality control of Levothyroxine drug products.
High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical reversed-phase HPLC method would involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 225 nm.[8]
-
Quantification: Based on the peak area of a reference standard of this compound.
For higher sensitivity and specificity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Conclusion and Future Directions
This compound is currently understood primarily as a synthetic precursor and impurity of Levothyroxine. The concept of it serving as a pro-drug is scientifically plausible but remains speculative in the absence of direct experimental evidence. The successful conversion of this compound to L-thyroxine in vivo could offer therapeutic benefits, but this potential is yet to be unlocked.
The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate the pro-drug potential of this compound. Such studies would not only elucidate the metabolic fate and biological activity of this compound but could also pave the way for novel therapeutic strategies in the management of hypothyroidism. Rigorous investigation is required to transition this compound from a mere impurity to a potential therapeutic agent.
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N-Formyl Thyroxine (CAS: 671235-41-9): A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of N-Formyl Thyroxine, a derivative of the primary thyroid hormone, thyroxine (T4). Synthesizing chemical data, analytical methodologies, and the biological context of its parent compound, this document serves as a vital resource for researchers, chemists, and professionals in drug development and endocrinology.
Introduction: Situating this compound in the Landscape of Thyroid Hormone Research
This compound, with the CAS number 671235-41-9, is the N-formylated derivative of L-thyroxine, the synthetically produced form of the thyroid hormone thyroxine.[1][2] While thyroxine itself is a cornerstone of metabolic regulation, this compound is primarily recognized as an impurity and a metabolite of levothyroxine preparations.[3][4] Its significance, therefore, lies predominantly in the realms of pharmaceutical analysis, quality control of synthetic thyroid hormones, and in the broader study of thyroxine metabolism and its derivatives. Understanding its properties is crucial for ensuring the purity and safety of levothyroxine, a widely prescribed medication for hypothyroidism.[3][5]
This guide will navigate the known technical aspects of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization. Furthermore, by leveraging the extensive knowledge of its parent compound, thyroxine, we will explore the hypothesized biological implications and potential research avenues for this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is foundational for its synthesis, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 671235-41-9 | [2][6] |
| Molecular Formula | C₁₆H₁₁I₄NO₅ | [2][6] |
| Molecular Weight | 804.88 g/mol | [2][6] |
| IUPAC Name | (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [7] |
| Synonyms | N-Formyl-T4, Levothyroxine N-Formyl Impurity, N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine | [2][3][4] |
| Appearance | Typically a solid | [8] |
| Purity | Commercially available with >95% purity (as determined by HPLC) | [7] |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The synthesis of this compound involves the formylation of the primary amine group of thyroxine. While specific, detailed protocols for its synthesis are not extensively published in peer-reviewed literature, the general principles of N-formylation of amines can be applied.
General Synthesis Pathway: N-Formylation of Thyroxine
The N-formylation of thyroxine can be achieved through various established methods for amine formylation. A plausible synthetic route is the reaction of L-thyroxine with a suitable formylating agent.
Caption: A generalized workflow for the synthesis of this compound from L-thyroxine.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common N-formylation methods and should be optimized for specific laboratory conditions.
Materials:
-
L-Thyroxine
-
Formic acid (as the formylating agent)
-
A suitable solvent (e.g., an organic solvent in which thyroxine has some solubility)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve L-thyroxine in the chosen solvent in a round-bottom flask.
-
Addition of Formylating Agent: Add an excess of formic acid to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Characterization
The accurate characterization of this compound is paramount, especially in its role as a pharmaceutical impurity. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of levothyroxine and its impurities, including this compound.[9][10]
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.[9]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 225 nm.[10]
-
Column Temperature: Ambient or controlled at 25°C.[9]
This method allows for the separation and quantification of this compound from thyroxine and other related substances.[9]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of this compound.[11] It provides accurate mass determination, which aids in confirming the molecular formula.
Expected Mass Spectral Data:
-
Molecular Ion: [M+H]⁺ at m/z 805.89 or [M-H]⁻ at m/z 803.87.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Mechanism of Action (Hypothesized)
Direct research into the biological activity and mechanism of action of this compound is limited. However, based on its structure as a close analog of thyroxine, a number of hypotheses can be formulated.
The Parent Compound: Thyroxine (T4)
Thyroxine (T4) is a prohormone, meaning it is a precursor to the more biologically active thyroid hormone, triiodothyronine (T3).[8] T4 is converted to T3 in peripheral tissues by deiodinase enzymes.[14] T3 then binds to thyroid hormone receptors in the cell nucleus, which in turn regulate gene expression and control a vast array of physiological processes, including metabolism, growth, and development.[1][15]
Caption: Simplified signaling pathway of the parent hormone, thyroxine (T4).
Potential Role of this compound
Given its structural similarity to T4, this compound could potentially act in several ways:
-
As a Pro-drug: It is plausible that the formyl group could be cleaved in vivo by metabolic enzymes to release thyroxine. If this occurs, this compound would act as a pro-drug of T4, with its own pharmacokinetic profile.
-
As a Weak Agonist or Antagonist: The formyl group may alter the binding affinity of the molecule for thyroid hormone receptors or transport proteins. This could result in it acting as a weak agonist, eliciting a subdued thyroid hormone response, or as an antagonist, blocking the action of endogenous thyroid hormones.
-
Altered Metabolism and Pharmacokinetics: The addition of the formyl group will likely change the polarity and metabolic stability of the molecule compared to thyroxine. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Further in vitro and in vivo studies are necessary to elucidate the precise biological role of this compound.[16]
Research Applications and Future Directions
The primary current application of this compound is as a reference standard in the quality control of levothyroxine drug products.[3] However, several avenues for future research exist:
-
Metabolic Studies: Investigating the in vivo and in vitro metabolism of this compound to determine if it is converted to thyroxine and to identify any other metabolites.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and half-life.
-
Receptor Binding Assays: Determining the binding affinity of this compound for thyroid hormone receptors and transport proteins to assess its potential as an agonist or antagonist.
-
Toxicological Evaluation: Assessing the potential toxicity of this compound, which is particularly important given its presence as an impurity in a widely used medication.
Conclusion
This compound (CAS 671235-41-9) is a chemically defined derivative of thyroxine with established physicochemical properties and analytical methodologies for its characterization. While its current primary role is in the quality control of pharmaceutical-grade levothyroxine, its structural relationship to a key metabolic hormone suggests a potential for biological activity that remains largely unexplored. This guide provides a comprehensive foundation for researchers and drug development professionals, highlighting the current state of knowledge and underscoring the need for further investigation into the metabolism, pharmacokinetics, and biological effects of this compound. Such research will not only enhance our understanding of thyroid hormone derivatives but also contribute to the ongoing efforts to ensure the safety and efficacy of thyroid hormone replacement therapies.
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Navigating the Nomenclature and Significance of N-Formyl Thyroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl Thyroxine, a derivative of the primary thyroid hormone thyroxine (T4), is a compound of significant interest in both synthetic chemistry and pharmaceutical quality control. While predominantly recognized as a process-related impurity in the manufacturing of levothyroxine, its distinct chemical nature warrants a comprehensive understanding of its nomenclature, synthesis, and analytical characterization. This technical guide provides an in-depth exploration of this compound, offering a consolidated resource for its various synonyms, a detailed synthetic protocol, and a validated analytical methodology for its quantification. Furthermore, this guide contextualizes the importance of this compound within the broader landscape of thyroid hormone biochemistry and pharmaceutical impurity profiling, equipping researchers and drug development professionals with the foundational knowledge to address its presence in scientific literature and laboratory settings.
Introduction: The Context of this compound
The thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Levothyroxine, the synthetic levo-isomer of T4, is a widely prescribed medication for the treatment of hypothyroidism.[2] The synthesis and formulation of levothyroxine are complex processes that can lead to the formation of related substances and impurities.[] Among these is this compound, a molecule where a formyl group is attached to the amine of the thyroxine backbone. Understanding the nomenclature and chemical identity of such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.[] This guide serves as a central repository of technical information on this compound, addressing the critical need for a clear and comprehensive understanding of this compound.
Deciphering the Aliases: A Comprehensive Nomenclature of this compound
In scientific literature and chemical catalogs, this compound is referred to by a variety of names. This can create confusion when conducting research or sourcing standards. To address this, the following table provides a consolidated list of its alternate names, chemical identifiers, and key properties.
| Nomenclature Type | Name/Identifier | Source/Reference |
| Common Name | This compound | [4] |
| Systematic (IUPAC) Name | (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [5] |
| Synonym | N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine | [6][7] |
| Abbreviation/Code | N-Formyl-T4 | [4] |
| CAS Number | 671235-41-9 | [4][6][7] |
| Molecular Formula | C₁₆H₁₁I₄NO₅ | [6][7] |
| Molecular Weight | 804.88 g/mol | [6] |
This standardized nomenclature is essential for accurate communication and data retrieval in a research and development setting.
Biochemical Context: Thyroid Hormone Synthesis and Signaling
To appreciate the significance of this compound as a thyroxine derivative, it is essential to understand the natural synthesis and signaling of thyroid hormones.
The Thyroid Hormone Synthesis Pathway
Thyroid hormones are synthesized in the thyroid gland through a series of steps involving the uptake of iodide and its incorporation into a large glycoprotein called thyroglobulin.[8] The enzyme thyroid peroxidase plays a crucial role in oxidizing iodide and coupling iodinated tyrosine residues to form T4 and T3.[8]
Caption: Overview of the thyroid hormone synthesis pathway within the thyroid follicular cell.
This compound is not a natural product of this pathway but rather a synthetic derivative.
Thyroid Hormone Signaling
The biological effects of thyroid hormones are primarily mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[9] T4 acts as a prohormone and is converted to the more active T3 in peripheral tissues.[10]
Caption: Canonical signaling pathway of thyroid hormones in a target cell.
The biological activity of this compound has not been extensively studied. It is plausible that the N-formyl group could sterically hinder its binding to thyroid hormone receptors, potentially reducing or altering its biological activity compared to thyroxine. However, dedicated studies on its receptor binding affinity and in vivo effects are lacking in the current literature.
Synthesis and Analytical Characterization
A thorough understanding of the synthesis and analysis of this compound is crucial for researchers working with this compound, particularly in the context of pharmaceutical quality control.
Chemical Synthesis of this compound
A method for the preparation of this compound has been described in the patent literature. The synthesis involves the iodination of N-formyl-3,5-diiodothyronine.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 0.2 g of N-formyl-3,5-diiodothyronine in 10 c.c. of 33% aqueous ethylamine solution with stirring.
-
Iodination: Add 0.79 c.c. of a 1.9 N iodine solution to the stirred mixture.
-
Reaction: Continue stirring for 30 minutes at room temperature.
-
Acidification and Precipitation: Acidify the reaction mixture with 2N hydrochloric acid. This will cause the precipitation of N-formylthyroxine.
-
Recrystallization: Recrystallize the precipitated solid from aqueous acetone to yield purified N-formylthyroxine as a white solid.[11]
Analytical Methodology for Quantification
The quantification of this compound, especially as an impurity in levothyroxine, is typically achieved using High-Performance Liquid Chromatography (HPLC). The following is a representative, validated HPLC method for the separation and quantification of levothyroxine and its related substances, including this compound.
Experimental Protocol: HPLC Analysis of Levothyroxine and Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is effective for separating levothyroxine from its impurities.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is typically set to 225 nm for optimal detection of thyroxine and its derivatives.
-
Sample Preparation:
-
Accurately weigh and dissolve the levothyroxine sample (or this compound standard) in a suitable diluent, such as a mixture of methanol and a small amount of 0.01 M sodium hydroxide to aid dissolution.[12]
-
Dilute the stock solution to a working concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: The method should demonstrate the ability to resolve this compound from levothyroxine and other potential impurities.
-
Linearity: A linear relationship between the peak area and the concentration of this compound should be established over a defined range.
-
Accuracy: The closeness of the measured value to the true value should be determined by recovery studies.
-
Precision: The repeatability and intermediate precision of the method should be assessed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified should be determined.
-
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Methodological & Application
N-Formyl Thyroxine synthesis protocol for research
<Application Note & Protocol: N-Formyl Thyroxine Synthesis
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key derivative used in thyroid hormone research and as a potential prodrug. The synthesis is achieved through the N-formylation of L-thyroxine using a highly efficient mixed anhydride method. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, serves as the potent formylating agent.[1][2] This protocol is designed for research scientists and drug development professionals, offering a detailed, step-by-step guide from reagent preparation to final product characterization. It emphasizes the underlying chemical principles, safety precautions, and analytical validation to ensure a reliable and reproducible synthesis with high purity and yield.
Introduction
L-thyroxine (T4), the primary hormone secreted by the thyroid gland, is crucial for regulating metabolism throughout the body.[3] Chemical modification of the thyroxine structure, such as N-acylation of its primary amino group, is a common strategy in medicinal chemistry. This modification can alter the molecule's pharmacokinetic properties, such as solubility, stability, and bioavailability, often creating a prodrug that is metabolized in vivo to release the active parent hormone. This compound is one such derivative, serving as a valuable tool in research and as an impurity standard in the manufacturing of levothyroxine.[4][5]
The formylation of primary amines is a fundamental transformation in organic synthesis.[2][6] Among various methods, the use of acetic formic anhydride (AFA) is particularly advantageous due to its high reactivity, the mild reaction conditions required, and the consistently excellent yields achieved (often 97-100%).[1][7] AFA is generated in situ, avoiding the need to handle the unstable pure formic anhydride.[2] This protocol details a robust method for the synthesis of this compound using this approach.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. Acetic anhydride and formic acid react to form the mixed anhydride, acetic formic anhydride (AFA). The primary amine of L-thyroxine then acts as a nucleophile, attacking the more electrophilic and sterically less hindered formyl carbonyl carbon of AFA.[1][8] This attack forms a tetrahedral intermediate, which subsequently collapses, eliminating acetate as a leaving group to yield the stable N-formylated product.[1]
Reaction:
L-Thyroxine + Acetic Formic Anhydride → this compound + Acetic Acid
Mechanism Overview:
-
Formation of Acetic Formic Anhydride (AFA): An equilibrium reaction between acetic anhydride and formic acid generates the mixed anhydride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-thyroxine amino group attacks the formyl carbonyl of AFA.
-
Intermediate Collapse: The tetrahedral intermediate collapses, with the acetate ion serving as the leaving group.
-
Deprotonation: A final deprotonation step yields the neutral this compound amide.
Materials, Reagents, and Instrumentation
Materials and Reagents
Ensure all reagents are of high purity (≥98%) and solvents are anhydrous unless otherwise specified.
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Thyroxine (T4) | ≥98% | Sigma-Aldrich | Store desiccated and protected from light. |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Corrosive and moisture-sensitive.[9][10][11][12] |
| Formic Acid | ≥95% | MilliporeSigma | Corrosive and causes severe burns. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use a freshly opened bottle or freshly distilled. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | Type I | In-house | For work-up procedures. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For neutralization. |
| Brine (Saturated NaCl) | ACS Grade | In-house | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Instrumentation
-
Magnetic stirrer with stirring bars
-
Round-bottom flasks and standard glassware
-
Ice-water bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (MS)
Experimental Protocol
This protocol is designed for a 1 mmol scale synthesis. Adjust quantities proportionally for different scales.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation of Acetic Formic Anhydride (AFA) Reagent
-
Rationale: AFA is generated in situ as it is thermally unstable and not commercially available.[2] The reaction is performed at 0°C to control the exothermic reaction and favor the formation of the mixed anhydride. 1.1. In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add acetic anhydride (3.0 mmol, 0.28 mL). 1.2. Cool the flask in an ice-water bath to 0°C. 1.3. Slowly add formic acid (3.0 mmol, 0.11 mL) dropwise to the stirred acetic anhydride. 1.4. Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of AFA.[1]
Step 2: N-Formylation Reaction
-
Rationale: L-thyroxine has limited solubility. Anhydrous THF is a suitable solvent that will not react with the AFA. The reaction is initiated at 0°C to control the initial rate and minimize potential side reactions. 2.1. In a separate 100 mL round-bottom flask, dissolve L-thyroxine (1.0 mmol, 777 mg) in 20 mL of anhydrous THF. Gentle warming may be required to fully dissolve the starting material. 2.2. Once dissolved, cool the thyroxine solution to 0°C in an ice-water bath with stirring. 2.3. Slowly, add the pre-formed AFA solution from Step 1 to the stirred thyroxine solution via a syringe or dropping funnel over 10-15 minutes. 2.4. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. 2.5. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The product spot should be more polar than the starting material. The reaction is typically complete when the thyroxine spot has disappeared.
Step 3: Work-up and Crude Isolation
-
Rationale: The work-up procedure is designed to quench the reaction, neutralize acidic components (formic acid, acetic acid), and isolate the crude product from the aqueous phase. 3.1. Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water to quench any remaining AFA. 3.2. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). 3.3. Combine the organic layers. Wash the combined organic phase sequentially with 5% aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL). 3.4. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Step 4: Purification
-
Rationale: Flash column chromatography is a standard technique to separate the desired product from any unreacted starting materials or byproducts, yielding a highly pure compound. 4.1. Purify the crude product by flash column chromatography on silica gel. 4.2. Column packing: Use a gradient elution system, starting with a mobile phase of 2% methanol in dichloromethane and gradually increasing the polarity to 10% methanol in dichloromethane. 4.3. Collect fractions and analyze by TLC. 4.4. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₁I₄NO₅[13][14] |
| Molecular Weight | 804.88 g/mol [13][14] |
| ¹H NMR | Expect characteristic shifts for the formyl proton (-CHO) around 8.0-8.5 ppm, along with aromatic and aliphatic protons of the thyroxine backbone. |
| Mass Spec (ESI-) | Expected m/z: 803.7 [M-H]⁻ |
| HPLC Purity | ≥95% (C18 column, appropriate gradient of acetonitrile/water with 0.1% TFA) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling chemicals.[15]
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and volatile reagents.[10][15]
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts violently with water.[9] Handle with extreme care. Have a spill kit ready.
-
Formic Acid: Is highly corrosive and can cause severe skin and eye burns. Avoid contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time and monitor closely by TLC. Confirm the quality of the AFA reagent. |
| Loss during work-up. | Ensure pH is neutral before extraction to prevent the product from partitioning into the aqueous layer. Perform extractions thoroughly. | |
| Impure Product | Incomplete separation during chromatography. | Optimize the solvent gradient for column chromatography. Ensure proper column packing and loading. |
| Presence of acetylated byproduct. | Ensure the reaction is run at a low temperature to favor formylation over acetylation. The formyl group is more electrophilic and less hindered.[2][8] | |
| Reaction does not start | Poor quality reagents. | Use fresh, anhydrous solvents and high-purity starting materials. |
| Inactive AFA. | Ensure the AFA is freshly prepared and used promptly. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By utilizing in situ generated acetic formic anhydride, this procedure offers high yields under mild conditions. Adherence to the detailed steps for reaction, work-up, and purification, coupled with rigorous analytical characterization, will ensure the consistent production of high-purity this compound suitable for advanced research and development applications.
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Waring, D. R., & Hall, G. (2015). Formylation of Amines. Molecules, 20(7), 11751-11781. Available from: [Link]
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Kim, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 543-545. Available from: [Link]
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Jetir. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). Available from: [Link]
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Tabei, K., et al. (1983). Purification and characterization of amino-acid N-choloyltransferase from human liver. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 364(6), 637–645. Available from: [Link]
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Application Note: Enantioselective Separation of D,L-N-formyl-3,5-diiodothyronine using Chiral High-Performance Liquid Chromatography
Abstract
3,5-Diiodo-L-thyronine (3,5-T2), a metabolite of thyroid hormones, is a biologically active molecule with significant effects on energy metabolism, distinct from its well-known counterparts, T3 and T4.[1][2] The stereochemistry of such molecules is critical, as enantiomers often exhibit different physiological activities and metabolic fates. This application note presents a robust and detailed protocol for the enantioselective separation of the racemic mixture of D,L-N-formyl-3,5-diiodothyronine. Due to the absence of a direct, published method for this specific analyte, this guide synthesizes established principles of chiral chromatography for N-acylated amino acids to propose a reliable HPLC-based method. The primary proposed method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), renowned for its broad enantioselectivity for N-protected amino acids.[3][4][5] An alternative method using a Pirkle-type CSP is also discussed. This document provides a step-by-step protocol, the scientific justification for methodological choices, and guidance for method validation.
Introduction and Scientific Rationale
The thyroid hormone metabolite 3,5-diiodo-L-thyronine (3,5-T2) has garnered significant interest for its ability to modulate energy metabolism, primarily through direct actions on mitochondria.[1][6] Its N-formylated derivative, N-formyl-3,5-diiodothyronine, is a crucial synthetic intermediate or potential prodrug, necessitating analytical methods to ensure enantiomeric purity. The biological activity of thyronine derivatives is highly dependent on their stereoconfiguration at the alpha-carbon of the alanine side chain. Therefore, a reliable method to separate and quantify the D- and L-enantiomers is paramount for research, development, and quality control.
The N-formyl group protects the primary amine, altering the molecule's polarity and interaction potential. While methods for underivatized thyroid hormones exist, often employing crown-ether columns, the separation of N-acylated amino acids is frequently and successfully achieved using macrocyclic glycopeptide CSPs.[3][4][6] These CSPs, such as those based on teicoplanin or ristocetin A, offer a complex chiral environment with multiple interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups.[7][8] This multi-modal interaction capability is key to resolving enantiomers of structurally complex molecules like N-formyl-3,5-diiodothyronine. The bulky diiodo-thyronine structure, combined with the polar N-formyl group and the carboxylic acid, presents several points of potential interaction for chiral recognition.
Proposed Primary Separation Method: Macrocyclic Glycopeptide CSP
The proposed primary method is based on a teicoplanin-based CSP, which has demonstrated broad applicability for the separation of N-protected amino acids.[5][6] The teicoplanin selector contains multiple stereogenic centers and functional groups that can engage in various non-covalent interactions with the analyte enantiomers, leading to differential retention.
Principle of Separation
Chiral recognition on a teicoplanin-based CSP is achieved through a combination of interactions. For N-formyl-3,5-diiodothyronine, the key interactions are hypothesized to be:
-
Hydrogen Bonding: The N-formyl group, the carboxylic acid, and the phenolic hydroxyl group of the analyte can form hydrogen bonds with the peptide backbone and sugar moieties of the teicoplanin selector.
-
π-π Interactions: The aromatic rings of the diiodothyronine structure can interact with the aromatic portions of the glycopeptide.
-
Steric Interactions: The three-dimensional arrangement of the analyte's substituents around the chiral center will fit differently into the chiral cavities or grooves of the CSP, leading to one enantiomer being retained more strongly than the other.
-
Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to differential retention.
The choice of a polar organic mobile phase is intended to modulate these interactions to achieve optimal selectivity and resolution.
Experimental Protocol
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade methanol, acetonitrile, glacial acetic acid, and triethylamine.
-
Analyte: D,L-N-formyl-3,5-diiodothyronine standard, accurately weighed.
Protocol Steps:
-
Sample Preparation:
-
Prepare a stock solution of racemic D,L-N-formyl-3,5-diiodothyronine at 1.0 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) .
-
Sonicate the mobile phase for 15 minutes to degas before use. The small amounts of acid and base are used to control the ionization state of the analyte's carboxylic acid and any residual amino groups on the CSP, which can sharpen peaks and improve selectivity.
-
-
HPLC Instrument Setup and Conditions:
| Parameter | Recommended Setting |
| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 229 nm[9] |
| Run Time | 30 minutes (adjust as needed based on retention times) |
-
Data Analysis and System Suitability:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the racemic standard. Two well-separated peaks corresponding to the D- and L-enantiomers should be observed.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
-
Calculate the selectivity factor (α), which is the ratio of the retention factors of the two enantiomers. An α > 1.1 is desirable.
-
Visualization of the Workflow
Caption: Workflow for the enantioselective separation of D,L-N-formyl-3,5-diiodothyronine.
Alternative Separation Method: Pirkle-Type CSP
An alternative approach involves the use of a Pirkle-type chiral stationary phase. These CSPs, often based on N-(3,5-dinitrobenzoyl)amino acid derivatives, are particularly effective for separating enantiomers that can engage in π-π stacking interactions.[10][11][12]
Principle of Separation
The primary mechanism for chiral recognition on a Pirkle-type CSP is the formation of a transient diastereomeric complex between the analyte and the chiral selector. This is driven by:
-
π-π Interactions: The electron-deficient 3,5-dinitrophenyl group on the CSP interacts strongly with the electron-rich aromatic rings of the diiodothyronine analyte.
-
Hydrogen Bonding: The amide linkages in both the CSP and the N-formyl group of the analyte can act as hydrogen bond donors and acceptors.
-
Dipole Stacking: The alignment of molecular dipoles contributes to the stability of the diastereomeric complex.
This method typically uses a less polar mobile phase (normal-phase mode) to promote these interactions.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system as described previously.
-
Chiral Stationary Phase: (R,R)-Whelk-O1 , 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade hexane, isopropanol (IPA), and ethanol.
Protocol Steps:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in ethanol.
-
Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
HPLC Instrument Setup and Conditions:
| Parameter | Recommended Setting |
| Column | (R,R)-Whelk-O1, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 229 nm |
| Run Time | 20 minutes (adjust as needed) |
Method Validation and Trustworthiness
To ensure the trustworthiness of the chosen protocol, a self-validating system should be established through proper method validation. Key parameters to assess include:
-
Specificity: Demonstrate that the method can resolve the enantiomers from each other and from any potential impurities or degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) on the separation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enantioselective separation of D,L-N-formyl-3,5-diiodothyronine. By leveraging the proven capabilities of macrocyclic glycopeptide chiral stationary phases for N-acylated amino acids, a robust and reliable HPLC method is proposed. The detailed protocol, including instrument conditions and sample preparation, serves as a strong starting point for researchers in pharmaceutical development and metabolic research. The successful implementation and validation of this method will enable accurate determination of the enantiomeric purity of this important thyronine derivative, supporting further investigation into its synthesis and biological activity.
References
-
Lankmayr, E. P., Budna, K. W., & Nachtmann, F. (1980). Separation of enantiomeric iodinated thyronines by liquid chromatography of diastereomers. Journal of Chromatography A, 198(4), 471-479. Available at: [Link]
-
Armstrong, D. W., et al. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Antal, I. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. Available at: [Link]
-
Ilisz, I., et al. (2014). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. Available at: [Link]
-
Petrovic, M., et al. (2005). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Chromatography A, 1083(1-2), 145-152. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]
-
Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Kato, M., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882. Available at: [Link]
-
I.R.I.S. (n.d.). Design, Synthesis, and Applications of Bis‐Amido HPLC Pirkle‐Type Chiral Stationary Phases. iris-biotech.de. Available at: [Link]
-
Goglia, F. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 594. Available at: [Link]
-
Pirkle, W. H., Murray, P. G., & Yang, Q. (1994). Chiral recognition of N-acyl-1-(2-fluorenyl)-1-aminoalkanes by π-acidic chiral stationary phases: a mechanistic view. Journal of Liquid Chromatography & Related Technologies, 17(8), 1665-1677. Available at: [Link]
-
MtoZ Biolabs. (n.d.). 3,5-Diiodo-L-Thyronine Analysis Service. MtoZ Biolabs. Available at: [Link]
-
Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. Available at: [Link]
-
Lorenzini, L., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 86. Available at: [Link]
-
Chemsrc. (n.d.). N-formyl-3,5-diiodo-L-thyronine. Chemsrc. Available at: [Link]
-
Jonas, W., et al. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. PMC. Available at: [Link]
Sources
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Application Note: Analytical Strategies for the Detection and Quantification of N-Formyl Thyroxine
Abstract
This document provides a comprehensive technical guide for the detection and quantification of N-Formyl Thyroxine, a critical related substance and potential impurity of Levothyroxine. Intended for researchers, quality control analysts, and drug development professionals, this guide details robust analytical methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, offering detailed, field-proven protocols for both bulk substance analysis and trace-level detection in complex matrices. Furthermore, this guide establishes a framework for method validation in accordance with International Conference on Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction: The Rationale for this compound Analysis
Levothyroxine (T4) is a synthetic thyroid hormone with a narrow therapeutic index, making the purity and stability of its pharmaceutical formulations paramount.[3] this compound can arise as a process-related impurity during synthesis or as a degradation product. Its presence, even at trace levels, can have implications for the safety and efficacy of the final drug product. Therefore, robust, sensitive, and specific analytical methods are required to identify and quantify this compound to ensure product quality and meet stringent regulatory standards.[4][5]
The analytical challenge lies in separating and detecting a compound that is structurally very similar to the active pharmaceutical ingredient (API), often in the presence of other related substances and formulation excipients.[6] This note presents two validated approaches to address this challenge, catering to different analytical needs from routine quality control to advanced research.
Analyte Profile: this compound
Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [7][8] |
| Alternate Names | N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine | [9] |
| CAS Number | 671235-41-9 | [9][10] |
| Molecular Formula | C₁₆H₁₁I₄NO₅ | [9][11] |
| Molecular Weight | 804.88 g/mol | [10] |
| Structure | Structurally similar to Thyroxine, with a formyl group (-CHO) attached to the alpha-amino group. | [7] |
| Solubility & Stability | Exhibits sensitivity to light, humidity, and oxygen, similar to Levothyroxine.[12] Soluble in methanolic solutions, particularly with slight adjustments to pH. | [12] |
Principle of Analytical Methodologies
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse for pharmaceutical impurity profiling.[5] For this compound, separation is achieved on a non-polar stationary phase (e.g., C18).
-
Causality of Method Choices:
-
Stationary Phase: A C18 column is selected due to the hydrophobic nature of the thyroxine backbone, allowing for effective retention and separation from the more polar components of the sample matrix.[13]
-
Mobile Phase: A slightly acidic mobile phase (e.g., using phosphate buffer or formic acid) is crucial.[14] This suppresses the ionization of the carboxylic acid group on both thyroxine and this compound, leading to better retention, improved peak shape, and enhanced resolution.
-
Detection: UV detection at 225 nm provides high sensitivity for thyroxine and its derivatives, as this wavelength corresponds to a strong electronic transition in the iodinated aromatic rings.[13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the gold standard.[15][16]
-
Causality of Method Choices:
-
Ionization: Electrospray ionization (ESI) is highly effective for polar, thermally labile molecules like this compound. It can be operated in either positive or negative ion mode, depending on which provides a more stable and abundant precursor ion.[17][18]
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity.[19] The mass spectrometer is programmed to first isolate the specific precursor ion (the molecular ion of this compound, [M+H]⁺ or [M-H]⁻) and then fragment it. Only specific, pre-defined product ions are monitored. This two-stage filtering process effectively eliminates background noise and matrix interferences, allowing for quantification at picogram-per-milliliter (pg/mL) levels.[18][19]
-
Protocol 1: RP-HPLC-UV Method for this compound in Bulk Drug
This protocol is designed for the routine quality control analysis of Levothyroxine bulk drug substance for the presence of this compound.
Workflow for RP-HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV impurity analysis.
Materials and Reagents
-
This compound Reference Standard
-
Levothyroxine Sodium Bulk Drug Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (ACS Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable system for QC labs. |
| Column | YMC Pack Pro C18 (150 x 4.6 mm, 3 µm) or equivalent | Provides excellent resolution for thyroxine and related substances.[13] |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid | Acidic pH ensures consistent protonation and good peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (90:10 v/v) | Organic modifier for eluting hydrophobic analytes.[13] |
| Gradient Program | Time (min): 0, 15, 20, 25, 26, 30%B: 40, 70, 70, 40, 40, 40 | Gradient elution is necessary to separate impurities with different polarities in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 225 nm | Wavelength of maximum absorbance for thyroxine derivatives.[6][13] |
| Injection Volume | 20 µL | Balances sensitivity with the risk of column overloading. |
| Diluent | Methanol:Water (50:50 v/v) | Ensures solubility of both API and impurities and is compatible with the mobile phase. |
Step-by-Step Protocol
-
Solution Preparation:
-
Standard Stock (100 µg/mL): Accurately weigh ~5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (1 µg/mL): Dilute 1.0 mL of the Standard Stock to 100 mL with Diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh ~50 mg of Levothyroxine Sodium bulk drug into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard (1 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0. These criteria ensure the system is performing with adequate precision and efficiency.[13]
-
-
Chromatographic Run Sequence:
-
Inject Diluent (as a blank) to ensure no system contamination.
-
Inject the Working Standard (1 µg/mL).
-
Inject the Sample Solution.
-
-
Calculation:
-
Calculate the percentage of this compound in the Levothyroxine sample using the area of the respective peaks and the concentration of the standard. If the relative response factor (RRF) is known, it must be applied for accurate quantification.
-
Protocol 2: LC-MS/MS Method for this compound in Biological Matrices
This protocol is tailored for high-sensitivity research applications, such as quantifying this compound in serum or cell culture media.[20]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis from biological samples.
Materials and Reagents
-
All reagents from Protocol 1, but of LC-MS grade.
-
Formic Acid (LC-MS Grade)
-
Stable Isotope Labeled Internal Standard (IS), e.g., ¹³C₆-Thyroxine (as a proxy if ¹³C-N-Formyl Thyroxine is unavailable). The IS is crucial to compensate for matrix effects and variations in sample recovery.[20]
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| LC-MS/MS System | Sciex QTRAP 6500+ or Waters Xevo TQ-S, coupled with a UPLC/UHPLC system | High-sensitivity instruments required for trace-level quantification in biological fluids.[16] |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent | UPLC column provides higher efficiency and speed, ideal for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, ideal for MS applications.[17][20] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UPLC column. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is gentle and effective; positive mode is often sensitive for thyroxine derivatives.[18] |
| MRM Transitions | This compound: To be determined empirically (e.g., Q1: 805.7 -> Q3: 759.7) IS: Dependent on IS used | Q1 is the precursor ion mass [M+H]⁺. Q3 is a stable product ion mass. These must be optimized experimentally. |
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation): [18]
-
To 100 µL of serum sample in a microcentrifuge tube, add 10 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20 v/v). Vortex and transfer to an autosampler vial.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., stripped serum) and processing them alongside the samples.[19]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples and calibration standards into the LC-MS/MS system.
-
Acquire data using the pre-defined MRM transitions.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration for the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: Ensuring Trustworthiness
Any analytical method must be validated to prove it is suitable for its intended purpose.[4][21] Validation should be performed according to ICH Q2(R1) guidelines.[2]
Logic of Analytical Method Validation
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical for Impurity Method) |
| Specificity [2] | Ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, matrix components). | Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank/placebo. |
| Linearity [1] | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over the specified range. |
| Range [22] | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Typically from the LOQ to 120% of the specification limit. |
| Accuracy [2] | The closeness of test results to the true value. Assessed by spike-recovery studies at multiple levels. | % Recovery within 80-120% of the nominal value. |
| Precision [1] | The degree of scatter between a series of measurements from the same homogeneous sample. | Repeatability (Intra-assay): %RSD ≤ 5.0% Intermediate Precision (Inter-assay): %RSD ≤ 10.0% |
| Limit of Quantitation (LOQ) [21] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) [21] | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness [22] | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, flow rate, column temp) are slightly varied. |
Conclusion
The reliable detection of this compound is a critical component of quality control for Levothyroxine and in related research. The RP-HPLC-UV method presented here offers a robust and accessible approach for routine analysis in a quality control setting. For applications requiring higher sensitivity and specificity, such as analysis in biological matrices, the LC-MS/MS method provides the necessary performance. The successful implementation of either method is contingent upon a thorough validation process, grounded in ICH principles, to ensure the generation of accurate, reliable, and trustworthy data.[2][4]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- HPLC Methods for analysis of Synthroid (Levothyroxine).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2026).
- Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. (n.d.).
- Determination of thyroxine enantiomers in pharmaceutical formulation by high-performance liquid chromatography–mass spectrometry with precolumn derivatization. (2026).
- LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use. (2017). Shimadzu.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Simultaneous determination of levothyroxine and its metabolite liothyronine in human serum by using LC-ESI-MS/MS and its bioequivalence applic
- Development and Validation of Stability Indicating RP-HPLC Method of Analysis for Determination Related Substances of Levothyroxine Sodium in Bulk. (2023). Journal of Drug Delivery and Therapeutics.
- HPLC Method for Analysis of Iodide and Thyroid Hormones. (n.d.). SIELC Technologies.
- Transforming thyroid hormone analysis: a novel LC-MS/MS profiling method. (2025). SFEBES2025.
- Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals. (2026).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
- Analytical Method Development and Validation of RP-HPLC Method for Estimation of Levothyroxine in Bulk and Pharmaceutical Dosage. (2025).
- Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. (2020). Clinical Chemistry.
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- Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products. (n.d.). PubMed Central (PMC).
- Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review. (2023). Journal of Pharmaceutical Research and Reports.
- Development and Validation of HPLC-UV Method for the Determination of Levothyroxine in Orodispersible Minitablets for Pedi
- Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening. (2020).
- Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. (2016).
- Monitoring the Stability of DL-Thyroxine in Solution: Application Notes and Protocols. (n.d.). Benchchem.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-Formyl Thyroxine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-Formyl Thyroxine. This compound is a key related substance and potential metabolite of Thyroxine, and its accurate measurement is critical in pharmaceutical development and metabolic research. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and efficiency. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This document provides a comprehensive, step-by-step guide for researchers, quality control analysts, and drug development professionals, covering instrument setup, sample preparation, method validation, and data analysis.
Introduction: The Significance of this compound Analysis
Thyroxine (T4) is a principal hormone produced by the thyroid gland, essential for regulating metabolism. This compound is a derivative of T4, characterized by the addition of a formyl group to the alpha-amino group of the alanine side chain.[4][5] This modification can occur during synthetic processes as an impurity or potentially as a metabolite in biological systems. Accurate quantification of this compound is therefore crucial for:
-
Pharmaceutical Quality Control: Ensuring the purity of Levothyroxine (the synthetic form of T4) drug substances and products by monitoring and controlling this related compound.
-
Stability Studies: Assessing the degradation pathways of Thyroxine under various stress conditions.
-
Metabolic Research: Investigating the biotransformation of Thyroxine and identifying potential metabolic products.
This application note addresses the need for a reliable analytical method by providing a fully validated HPLC protocol tailored for the quantification of this compound.
Chromatographic Principles and Method Rationale
The method is founded on reversed-phase chromatography, a technique ideally suited for separating moderately polar to nonpolar compounds like Thyroxine and its derivatives.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the lipophilic thyronine core structure.[6][7][8] The high surface area and carbon load of modern C18 columns ensure excellent resolving power.
-
Mobile Phase: A mixture of acetonitrile and water, acidified with trifluoroacetic acid (TFA), is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. The acidic pH (around 3) imparted by TFA is critical for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups on this compound, leading to a single, sharp, and well-retained chromatographic peak.[7][8]
-
Detection: UV detection at 225 nm is utilized. This wavelength corresponds to a strong absorbance maximum for the iodinated benzene rings in the thyronine structure, providing high sensitivity for both Thyroxine and this compound.[6][9]
Experimental Workflow
The overall process for the quantification of this compound is outlined below.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound Reference Standard | >95% purity[10] |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99% |
| Methanol | HPLC Grade |
| Sodium Hydroxide | ACS Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1220 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent[8] |
| Mobile Phase | Acetonitrile : Water : TFA (50:50:0.1, v/v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 225 nm[6][8] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Prepare a 0.01 M methanolic NaOH solution by dissolving 40 mg of NaOH in 100 mL of methanol. This alkaline diluent enhances the stability and solubility of Thyroxine derivatives.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Dilute to the final volume with the diluent, mix well, and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Samples (e.g., Serum/Plasma):
-
Sample preparation for biological matrices often requires an extraction step to remove proteins and other interferences.[11][12]
-
Protein Precipitation: To 200 µL of serum, add 600 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of diluent, vortex, and filter into an HPLC vial.
-
Method Validation Protocol (ICH Q2(R1) Guidelines)
A comprehensive validation was performed to ensure the method is suitable for its intended purpose.[1][2][3][13]
Caption: Key parameters for HPLC method validation.
Validation Results Summary
| Parameter | Specification | Result |
| Specificity | No interference at the retention time of the analyte. | Passed |
| Linearity (Range) | 0.1 – 20 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.85% Intermediate: 1.21% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.09 µg/mL[8] |
| Robustness | %RSD ≤ 2.0% for minor changes. | Passed |
Detailed Validation Experiments
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components was confirmed by injecting the diluent, a placebo formulation, and a solution containing Thyroxine. No interfering peaks were observed at the retention time of this compound.
-
Linearity: A six-point calibration curve was prepared (0.1, 1, 5, 10, 15, 20 µg/mL). Each concentration was injected in triplicate. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient of the regression line.[1]
-
Accuracy: Accuracy was determined by the spike recovery method. A known amount of this compound was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution (10 µg/mL) were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.[1]
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day to assess inter-day variability.
-
-
LOD and LOQ: The Limit of Detection and Limit of Quantitation were determined based on the signal-to-noise ratio, where the analyte peak is compared to the baseline noise.[6]
-
Robustness: The reliability of the method was tested by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic solvent). The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.[1]
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the comprehensive validation data, establish this method as a reliable tool for quality control, stability testing, and research applications involving Thyroxine and its related compounds.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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Patel, D. A., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-29. [Link]
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Global Substance Registration System. This compound. [Link]
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van Deventer, H. E., & van der Merwe, D. (2023). Analysis of free, unbound thyroid hormones by liquid chromatography-tandem mass spectrometry: A mini-review of the medical rationale and analytical methods. Journal of mass spectrometry and advances in the clinical lab, 31, 30–38. [Link]
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Mammana, L., et al. (2023). Development and Validation of HPLC-UV Method for the Determination of Levothyroxine in Orodispersible Minitablets for Pediatric. Recent Patents on Nanotechnology, 17. [Link]
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Occupational Safety and Health Administration. l - Thyroxine. [Link]
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Wang, R., et al. (2009). Separation of the Enantiomers of Thyroxine by HPLC with Chiral Mobile Phases. Journal of Chromatographic Science, 47(8), 694-698. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Gondová, T., et al. (2012). Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 66, 228-32. [Link]
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Jonklaas, J., & Soldin, S. J. (2011). Thyroid hormone testing by tandem mass spectrometry. Clinica chimica acta, 412(23-24), 2099–2106. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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ResearchGate. (2025, August 6). Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review. [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Shah, R. B., et al. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. International journal of pharmaceutics, 359(1-2), 116–124. [Link]
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Semantic Scholar. Identification and determination of thyroxine using gas-liquid chromatography. [Link]
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Lee, W. (2010). Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase. Archives of pharmacal research, 33(10), 1577–1582. [Link]
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Al-saadi, W. I. (2025, June 2). Method validation of UV-visible spectrometry of levothyroxine sodium drugs. ResearchGate. [Link]
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ResearchGate. (2025, August 5). A derivative UV spectrophotometric method for the determination of levothyroxine sodium in tablets. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023, July 24). Development and validation of RP-HPLC method for estimation of anti-hypothyroidism drug in capsule dosage form. [Link]
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Shaikh, A., et al. (2025). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Levothyroxine in Bulk and Pharmaceutical Dosage. Journal of Neonatal Surgery, 14(32s), 4530-4539. [Link]
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Urruticoechea, I., et al. (2021). HPLC method for levothyroxine quantification in long-acting drug delivery systems. Validation and evaluation of bovine serum albumin as levothyroxine stabilizer. Journal of pharmaceutical and biomedical analysis, 203, 114182. [Link]
-
ResearchGate. (2023, May 5). Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism. [Link]
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N-Formyl Thyroxine as a reference standard in levothyroxine analysis
Application Note & Protocol
Topic: The Strategic Use of N-Formyl Thyroxine as a Reference Standard in the Chromatographic Analysis of Levothyroxine Sodium
Audience: Researchers, Analytical Scientists, and Quality Control Professionals in Pharmaceutical Development.
Abstract
Levothyroxine, the synthetic levo-isomer of the thyroid hormone thyroxine (T4), is a critical narrow therapeutic index drug for treating hypothyroidism.[1][2][3] Its regulatory scrutiny demands highly precise and accurate analytical methods to ensure product quality, safety, and efficacy. The control of related substances is a cornerstone of this quality assessment, as mandated by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6] This application note provides an in-depth technical guide on the role and use of this compound, a specified impurity of levothyroxine, as a reference standard. We present a robust High-Performance Liquid Chromatography (HPLC) protocol that leverages this compound for unambiguous peak identification and validation of method specificity, ensuring reliable quantification of levothyroxine and its related compounds.
Introduction: The Analytical Challenge of Levothyroxine
Levothyroxine sodium's stability and synthesis pathway can lead to the formation of several related substances.[1] These impurities may include precursors, isomers (like Liothyronine or T3), and degradation products. Given the drug's narrow therapeutic window, even minute quantities of impurities can potentially impact clinical outcomes, making their identification and control imperative.[3][7]
Pharmacopeial methods, particularly HPLC, are the gold standard for this analysis.[6][8] These methods are designed to separate the active pharmaceutical ingredient (API) from all known related substances. This compound, chemically known as (S)-2-Formamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid, is identified by the USP as a potential process impurity.[6][9][10][11] The availability of a certified reference standard for this compound is not merely a convenience but a necessity for a fully validated analytical system. It provides the unequivocal confirmation of peak identity, which is fundamental to the specificity of the assay.
This guide explains the causality behind the protocol choices and provides a self-validating methodology for immediate implementation in a quality control environment.
Structural Relationships and Chromatographic Significance
To effectively control impurities, it is essential to understand their structural relationship to the parent molecule, Levothyroxine. This compound is a derivative where the primary amine of the alanine side chain is formylated. This modification, while seemingly minor, alters the molecule's polarity and chromatographic behavior.
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Application Notes and Protocols for Cell-Based Assays to Determine N-Formyl Thyroxine Activity
Introduction: Unveiling the Bioactivity of N-Formyl Thyroxine through Formyl Peptide Receptors
This compound is a derivative of the primary thyroid hormone, thyroxine (T4). While often considered a process-related impurity in the manufacturing of synthetic levothyroxine, the presence of an N-formyl group on its structure suggests a potential for distinct biological activity. This structural motif is a hallmark of peptides originating from bacteria and mitochondria, which act as potent chemoattractants for immune cells by activating a specific class of G-protein coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).
In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3. These receptors are pivotal in mediating the innate immune response to infection and tissue damage.[1] Upon activation by N-formylated ligands, FPRs, which are coupled to Gi proteins, initiate a cascade of downstream signaling events. A primary and rapid response is the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This calcium mobilization is a key event in triggering various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[4]
Another critical event in GPCR signaling is the recruitment of β-arrestin proteins to the activated receptor. This process is initially involved in receptor desensitization and internalization, but it can also initiate G-protein-independent signaling pathways. Therefore, measuring β-arrestin recruitment provides a distinct and complementary readout of receptor activation.
This guide provides detailed protocols for two robust, cell-based functional assays to investigate the agonist or antagonist activity of this compound on the Formyl Peptide Receptor family: a Calcium Mobilization Assay and a β-Arrestin Recruitment Assay. These protocols are designed for researchers in drug discovery and immunology to quantitatively assess the bioactivity of this compound and similar compounds.
Signaling Pathway Overview
The activation of Formyl Peptide Receptors by an N-formylated ligand such as this compound is hypothesized to trigger a well-defined signaling cascade. The diagram below illustrates the key events leading to the two measurable outputs detailed in this guide: calcium mobilization and β-arrestin recruitment.
Caption: this compound activated FPR signaling pathway.
I. Calcium Mobilization Assay
This assay provides a direct and rapid measurement of FPR activation by quantifying the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon ligand stimulation. The protocol utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.
Principle
Cells expressing the target FPR are loaded with the acetoxymethyl (AM) ester form of a calcium indicator dye (e.g., Fluo-4 AM). The AM ester renders the dye membrane-permeable, allowing it to enter the cell. Inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Upon stimulation with an agonist, the FPR activates the Gq/11 pathway, leading to the release of calcium from the endoplasmic reticulum. The dye binds to this newly released calcium, resulting in a rapid and measurable increase in fluorescence. This change in fluorescence is monitored in real-time using a fluorescence plate reader.
Experimental Workflow
Caption: Workflow for the β-Arrestin Recruitment Assay.
Detailed Protocol
Materials:
-
Cell Lines: PathHunter® or Tango™ cell lines stably expressing the FPR of interest (e.g., CHO-K1 or HEK293 background).
-
Reagents:
-
This compound and control compounds (as listed in the calcium assay).
-
Assay-specific detection reagents (e.g., PathHunter® Detection Reagents).
-
Cell plating reagent (as recommended by the vendor).
-
White, solid-bottom 96- or 384-well microplates.
-
Procedure:
-
Cell Preparation: a. Culture the PathHunter® or Tango™ cells as recommended by the vendor. b. On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating medium. c. Dispense the cell suspension into a white, solid-bottom microplate (e.g., 10,000-20,000 cells/well).
-
Compound Addition: a. Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer. b. For Agonist Testing: Add the compound dilutions directly to the cells. c. For Antagonist Testing: Pre-incubate the cells with the antagonist dilutions for a short period (e.g., 15-30 minutes) before adding a known agonist at its EC₈₀ concentration.
-
Incubation: a. Incubate the plate at 37°C for 90-180 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: a. Equilibrate the plate and detection reagents to room temperature. b. Prepare the detection reagent mixture according to the manufacturer's protocol. c. Add the detection reagent mixture to each well. d. Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop and stabilize.
-
Luminescence Measurement: a. Read the luminescence on a standard plate reader.
Data Analysis and Interpretation
-
The raw data are obtained as Relative Light Units (RLU).
-
Normalize the data, for example, by setting the vehicle control as 0% activity and the response to a saturating concentration of a potent agonist as 100% activity.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Determine EC₅₀ and IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
| Compound | Target | Assay Type | Expected Potency (EC₅₀/IC₅₀) |
| fMLP | FPR1 | β-Arrestin Recruitment | Low nM range |
| WKYMVm | FPR2 | β-Arrestin Recruitment | High pM to low nM range [2] |
| Cyclosporin H | FPR1 (Antagonist) | β-Arrestin Recruitment | Potent inhibition at nM concentrations [5] |
Table 2: Reference compounds and their expected potencies in a β-arrestin recruitment assay.
Conclusion
The protocols detailed in this application note provide a robust framework for characterizing the biological activity of this compound at the Formyl Peptide Receptors. By employing both a calcium mobilization assay, which measures a proximal G-protein-mediated event, and a β-arrestin recruitment assay, which assesses a distinct aspect of receptor activation, researchers can obtain a comprehensive profile of the compound's pharmacological properties. These assays are essential tools for determining if this compound acts as an agonist or antagonist at FPRs and for quantifying its potency and efficacy, thereby elucidating its potential role in modulating immune responses.
References
-
Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. (n.d.). Molecular Devices. Retrieved from [Link]
-
FPR1 antagonist AZ-2158 more potent than cyclosporin H. (2023, May 19). BioWorld. Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). National Center for Biotechnology Information. Retrieved from [Link]
-
Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. (2020, March 10). JoVE. Retrieved from [Link]
-
Tango assay for ligand-induced GPCR–β-arrestin2 interaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. (2019, November 6). JoVE. Retrieved from [Link]
-
Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved from [Link]
-
N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Therapeutic potential of WKYMVm in diseases. (2022, September 1). Frontiers. Retrieved from [Link]
-
Therapeutic potential of WKYMVm in diseases. (2022, September 2). National Institutes of Health. Retrieved from [Link]
-
WKYMVm works by targeting immune cells. (2023, January 6). JIR - Dove Medical Press. Retrieved from [Link]
-
U937 (cell line). (n.d.). Wikipedia. Retrieved from [Link]
-
Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023, January 10). Agilent. Retrieved from [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. (2012, May 1). National Center for Biotechnology Information. Retrieved from [Link]
-
WKYMVm and fMLF induce calcium mobilization in transfected cells.... (n.d.). ResearchGate. Retrieved from [Link]
-
FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils. (2017, December 1). PubMed. Retrieved from [Link]
-
Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). Retrieved from [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Retrieved from [Link]
-
The role of beta-arrestins in the formyl peptide receptor-like 1 internalization and signaling. (n.d.). Retrieved from [Link]
-
GPCR β-Arrestin Product Solutions. (n.d.). DiscoverX. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Enzymatic Deformylation of N-Formyl Thyroxine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the in-vitro enzymatic deformylation of N-Formyl Thyroxine, a critical process for researchers in endocrinology, drug metabolism, and pharmacology. This compound (fT4) is a derivative of the primary thyroid hormone, thyroxine (T4)[1][2]. The removal of the N-formyl group is a key step in studying the metabolic activation or deactivation of potential pro-hormones or drug candidates. This document outlines the rationale, materials, and a detailed step-by-step protocol for establishing a robust and reproducible enzymatic assay. Furthermore, it delves into the analytical methodologies for monitoring the reaction and discusses the interpretation of the resulting data.
Introduction: The Significance of N-Formyl Group Cleavage
The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential regulators of metabolism, growth, and development[3][4]. Synthetic derivatives of these hormones are widely used in research and as therapeutics[5]. The addition of a formyl group to the amine moiety of thyroxine creates this compound[6][7][8]. This modification can significantly alter the molecule's biological activity, bioavailability, and receptor-binding affinity.
In biological systems, N-formylation is a common modification, particularly in bacterial protein synthesis where proteins are initiated with N-formylmethionine[9][10]. The subsequent removal of this formyl group is carried out by a class of enzymes known as deformylases[9][11]. Peptide deformylases (PDFs), for instance, are metalloenzymes that catalyze the hydrolytic cleavage of the formyl group from the N-terminus of nascent polypeptide chains[12][13][14]. While the natural substrates for these enzymes are N-formylated peptides, their catalytic activity on other N-formylated small molecules, including hormone derivatives, presents a compelling area of investigation.
The enzymatic deformylation of this compound to yield thyroxine is of significant interest for several reasons:
-
Metabolic Studies: Understanding if and how this compound can be converted to active thyroxine within a biological system.
-
Prodrug Activation: Investigating this compound as a potential prodrug of thyroxine, where the formyl group is cleaved by endogenous or administered enzymes to release the active hormone.
-
Enzyme Substrate Specificity: Characterizing the substrate scope of various deformylases to understand their potential for off-target effects or for bioremediation applications.
This application note provides a detailed protocol for performing the in vitro enzymatic deformylation of this compound, using a candidate deformylase, and quantifying the reaction product, thyroxine.
Reaction Pathway and Experimental Workflow
The enzymatic deformylation of this compound is a hydrolytic reaction that results in the formation of thyroxine and formate.
Reaction Pathway
Figure 1: Enzymatic conversion of this compound to Thyroxine.
Experimental Workflow
Figure 2: Overall experimental workflow for the enzymatic deformylation assay.
Materials and Reagents
Substrate and Enzyme
-
Candidate Deformylase: A purified peptide deformylase (PDF) is recommended as a starting point. E. coli PDF is a well-characterized enzyme. Alternatively, other hydrolases can be screened.
-
Thyroxine (T4) analytical standard: (CAS 51-48-9)[1]
Reagents for Enzymatic Assay
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Cobalt Chloride (CoCl₂) or other divalent cations (e.g., ZnCl₂, NiCl₂) as cofactors for the deformylase.
-
TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent to maintain enzyme activity.
-
Bovine Serum Albumin (BSA) to prevent non-specific adsorption.
-
Nuclease-free water
Reagents for Sample Analysis
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide, for pH adjustment of standards.
-
Internal Standard (e.g., ¹³C₆-labeled Thyroxine) for LC-MS/MS quantification.
Detailed Experimental Protocols
Reagent Preparation
-
10X Reaction Buffer (pH 7.5):
-
250 mM HEPES
-
1 M KCl
-
Adjust pH to 7.5 with NaOH. Filter sterilize.
-
-
Enzyme Stock Solution:
-
Reconstitute the lyophilized enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM TCEP) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve this compound in a minimal amount of DMSO, then bring to the final volume with 50 mM HEPES, pH 7.5.
-
-
Cofactor Stock Solution (10 mM CoCl₂):
-
Dissolve CoCl₂ in nuclease-free water.
-
-
Termination Solution (10% Formic Acid):
-
Dilute formic acid in water.
-
In Vitro Enzymatic Deformylation Assay
This protocol is for a single 100 µL reaction. It is recommended to prepare a master mix for multiple reactions.
-
Prepare the Reaction Master Mix (for one reaction):
-
10 µL of 10X Reaction Buffer
-
1 µL of 10 mM CoCl₂
-
1 µL of 1 mg/mL BSA
-
x µL of Enzyme (final concentration to be optimized, e.g., 1-10 µM)
-
(87 - x) µL of Nuclease-free water
-
-
Set up the reaction tubes:
-
Add 90 µL of the master mix to a microcentrifuge tube.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the reaction:
-
Add 10 µL of 10 mM this compound to each tube to start the reaction. The final substrate concentration will be 1 mM.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes for a time-course experiment).
-
-
Terminate the reaction:
-
At each time point, add 10 µL of 10% formic acid to the reaction tube to stop the enzymatic activity by lowering the pH.
-
-
Controls:
-
No Enzyme Control: Replace the enzyme volume with buffer to check for non-enzymatic degradation of the substrate.
-
No Substrate Control: Replace the substrate with buffer to check for any interfering peaks from the reaction components.
-
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation:
-
To the 110 µL terminated reaction mixture, add 220 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
LC-MS/MS Analysis
The analysis of thyroxine and its derivatives can be challenging due to their low concentrations and potential for matrix effects. LC-MS/MS provides the necessary sensitivity and specificity[15][16][17].
-
Instrumentation: A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for thyroxine and the internal standard.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | Vanquish HPLC or similar[15] |
| Column | Accucore C18, 2.1 x 50 mm, 2.6 µm[15] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | TSQ Altis or similar[15] |
| Ionization | ESI Positive |
| MRM Transitions | Thyroxine: 777.7 -> 731.8; this compound: 805.7 -> 759.8; Internal Standard (¹³C₆-T4): 783.7 -> 737.8 |
Data Analysis and Interpretation
-
Quantification:
-
Generate a standard curve using known concentrations of thyroxine.
-
Calculate the concentration of thyroxine produced in each reaction using the peak area ratio of the analyte to the internal standard.
-
-
Enzyme Kinetics:
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.
-
Plot the initial reaction velocity (rate of thyroxine formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software.
-
-
Percent Conversion:
-
Calculate the percentage of this compound converted to thyroxine at a specific time point: % Conversion = ([Thyroxine] / [Initial this compound]) * 100
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Suboptimal reaction conditions | Optimize pH, temperature, and cofactor concentration. | |
| Inhibitors in the reaction | Check for potential inhibitors in the buffer or substrate solution. | |
| High background signal | Non-enzymatic substrate degradation | Run a no-enzyme control to assess the stability of this compound under assay conditions. |
| Contamination | Use high-purity reagents and clean labware. | |
| Poor peak shape in LC-MS/MS | Matrix effects | Optimize the sample preparation method (e.g., use solid-phase extraction). |
| Inappropriate mobile phase | Adjust the mobile phase composition and pH. |
Conclusion
This application note provides a robust and detailed protocol for the in vitro enzymatic deformylation of this compound. The outlined methodology, from reagent preparation to data analysis, offers a solid foundation for researchers investigating the metabolism of thyroid hormone derivatives and the substrate specificity of deformylase enzymes. The successful implementation of this assay will enable a deeper understanding of the biological fate and potential therapeutic applications of N-formylated compounds.
References
- Becker, A., Schlichting, I., Kabsch, W., Schultz, S., & Wagner, A. F. (1998). Structure of peptide deformylase and identification of the substrate binding site. The Journal of Biological Chemistry, 273(19), 11413–11416.
- Wikipedia. (2023). Peptide deformylase.
- Marimuthu, P., et al. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase.
- Varshavsky, A. (2019). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell, 6(12), 535–546.
- InterPro. (n.d.). Peptide deformylase (IPR023635). EMBL-EBI.
- Wikipedia. (2023). Formylmethionine deformylase.
- Grokipedia. (2026). Peptide deformylase.
- Giglione, C., & Meinnel, T. (2001). Organellar peptide deformylases: universality of the N-terminal methionine cleavage mechanism. Trends in Plant Science, 6(12), 566-572.
- Wikipedia. (2023).
- Wikipedia. (2024). Thyroxine.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
- Wikipedia. (2024). Thyroid hormones.
- Dale, M. M., & Muid, R. E. (1984). N-formyl-L-methionine deformylase activity in human leucocytes and platelets. British Journal of Pharmacology, 83(2), 559–564.
- Thermo Fisher Scientific. (n.d.).
- Society for Endocrinology. (2022). Thyroxine. You and Your Hormones.
- Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Sensitive UHPLC-MS/MS Technique for Monitoring Levothyroxine (T4) in Human Serum Against Endogenous Thyroxin Level.
- Thoden, J. B., & Holden, H. M. (2007). Enzymes Required for the Biosynthesis of N-formylated Sugars. Current Organic Chemistry, 11(8), 665–674.
- Hájková, K., et al. (2025). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry.
- Separation Science. (n.d.). LC-MS analysis of thyroid hormones in human serum.
- Britannica. (2025). Thyroid hormone.
- Mullur, R., Liu, Y. Y., & Brent, G. A. (2014). Thyroid hormone regulation of metabolism. Physiological Reviews, 94(2), 355–382.
- Huebner, A., et al. (2008). Development of Quantitative Cell-Based Enzyme Assays in Microdroplets. Analytical Chemistry, 80(10), 3890–3896.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development of Novel Bioactive Compounds.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Wikipedia. (2023). N-Formylmethionine.
- JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
- Pharmaffili
- Cerioli, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8196.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Chemicea. (n.d.). Levothyroxine N-Formyl Impurity.
- PubMed. (n.d.).
- Google Patents. (n.d.). Process for removing an n-formyl group.
- Wikipedia. (2023). N-formylmethionylaminoacyl-tRNA deformylase.
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Application Notes and Protocols for the Radiolabeling of N-Formyl Thyroxine with Iodine-125
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Radiolabeled N-Formyl Thyroxine
This compound, a derivative of the primary thyroid hormone thyroxine (T4), serves as a valuable molecular probe in endocrine research and drug discovery. The introduction of a formyl group at the amino terminus modifies its biological properties, offering a unique tool to investigate thyroid hormone transport, metabolism, and receptor interactions. Radiolabeling of this compound, particularly with Iodine-125 (¹²⁵I), provides a sensitive and quantifiable method for tracing its fate in biological systems, enabling a deeper understanding of thyroid hormone physiology and pathophysiology.
This comprehensive guide provides a detailed protocol for the radioiodination of this compound using the Chloramine-T method. It is designed to equip researchers with the necessary knowledge to produce a high-purity radiolabeled tracer, underpinned by a robust quality control framework to ensure the reliability and reproducibility of experimental data.
Scientific Principles and Experimental Rationale
The selection of the radioisotope and the labeling methodology are critical decisions that directly impact the utility of the resulting radiotracer.
Choice of Radioisotope: Iodine-125
Iodine-125 is the radionuclide of choice for labeling this compound for several compelling reasons:
-
Favorable Half-Life: With a half-life of 59.4 days, ¹²⁵I provides a sufficiently long window for performing multi-day experiments, purification, and quality control without significant radioactive decay affecting the results.
-
Gamma Emission for Detection: ¹²⁵I emits low-energy gamma rays (35.5 keV) that are readily and efficiently detected by standard gamma counters and imaging systems.
-
High Specific Activity: It is possible to produce ¹²⁵I-labeled compounds with high specific activity, which is crucial for detecting low-abundance targets such as hormone receptors.[1]
-
Established Chemistry: The chemistry for incorporating iodine into tyrosine residues, the core structure of thyroxine, is well-established and reliable.[2][3]
Labeling Methodology: The Chloramine-T Method
The Chloramine-T method is a widely used and effective technique for radioiodination.[4][5][6] The underlying principle involves the oxidation of radioiodide (¹²⁵I⁻) to a more reactive electrophilic species (likely ¹²⁵I⁺) by Chloramine-T (N-chloro-p-toluenesulfonamide). This reactive iodine species then undergoes electrophilic substitution onto the electron-rich aromatic ring of the thyroxine molecule.
The formylation of the amino group in this compound does not significantly hinder the iodination process, as the primary sites for iodination are the phenolic rings of the thyroxine backbone.
Experimental Workflow for Radiolabeling this compound
The overall process can be visualized as a multi-step workflow, from the initial preparation of reagents to the final quality assessment of the radiolabeled product.
Caption: Workflow for the radiolabeling of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | e.g., Biosynth[7] | ≥95% Purity |
| Sodium Iodide (Na¹²⁵I) | e.g., Revvity | High specific activity, no-carrier-added |
| Chloramine-T | e.g., Sigma-Aldrich | Analytical Grade |
| Sodium Metabisulfite | e.g., Sigma-Aldrich | Analytical Grade |
| Phosphate Buffer (0.5 M, pH 7.5) | In-house preparation | Sterile-filtered |
| Phosphate Buffered Saline (PBS, pH 7.4) | In-house preparation | Sterile-filtered |
| Acetonitrile (ACN) | e.g., Fisher Scientific | HPLC Grade |
| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | HPLC Grade |
| Deionized Water (18 MΩ·cm) | In-house system | |
| C18 Reverse-Phase HPLC Column | e.g., Waters, Agilent | |
| Silica Gel 60 F254 TLC Plates | e.g., MilliporeSigma |
Step-by-Step Methodology
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dimethylformamide (DMF) or a slightly basic aqueous buffer. Store at -20°C.
-
Chloramine-T Solution: Freshly prepare a 1 mg/mL solution of Chloramine-T in 0.5 M phosphate buffer (pH 7.5). This solution is unstable and should be used immediately. The alkaline pH helps to maintain the stability of the Chloramine-T and facilitates the iodination reaction.
-
Sodium Metabisulfite Solution (Quenching Agent): Prepare a 2 mg/mL solution of sodium metabisulfite in 0.5 M phosphate buffer (pH 7.5). This solution acts as a reducing agent to quench the reaction by reducing any unreacted oxidized iodine species.
2. Radioiodination Reaction
All procedures involving radioactive materials must be performed in a designated radioactivity laboratory with appropriate shielding and safety precautions.
-
In a shielded reaction vial (e.g., a 1.5 mL polypropylene tube), add 10 µg of this compound (10 µL of the 1 mg/mL stock solution).
-
Add 1 mCi (37 MBq) of Na¹²⁵I solution. The volume will depend on the specific activity of the radioiodide stock.
-
Add 50 µL of 0.5 M phosphate buffer (pH 7.5).
-
Initiate the reaction by adding 15 µL of the freshly prepared Chloramine-T solution.
-
Gently mix the reaction mixture for 60-90 seconds at room temperature. The short reaction time is crucial to prevent oxidative damage to the this compound molecule.[3]
-
Quench the reaction by adding 30 µL of the sodium metabisulfite solution. A slight color change may be observed, indicating the reduction of excess iodine.
3. Purification of ¹²⁵I-N-Formyl Thyroxine
Purification is essential to separate the radiolabeled product from unreacted Na¹²⁵I, which would interfere with subsequent assays. High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity.
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column and a radioactivity detector is ideal.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in ACN
-
-
Gradient: A typical gradient might be 10-90% Solvent B over 20 minutes.
-
Procedure:
-
Inject the reaction mixture onto the equilibrated HPLC column.
-
Monitor the elution profile using both a UV detector (at a wavelength where this compound absorbs, e.g., ~225 nm) and a radioactivity detector.
-
Unreacted Na¹²⁵I will elute in the void volume, while the more hydrophobic ¹²⁵I-N-Formyl Thyroxine will be retained on the column and elute later.
-
Collect the radioactive peak corresponding to ¹²⁵I-N-Formyl Thyroxine.
-
Alternative Purification: Thin-Layer Chromatography (TLC)
For smaller scale preparations or as a rapid purification method, TLC can be employed.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: A mixture of organic solvents, for example, chloroform:methanol:acetic acid (e.g., 85:10:5 v/v/v). The optimal mobile phase may require empirical determination.
-
Procedure:
-
Spot the reaction mixture onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated components using a phosphorimager or by autoradiography. Unreacted iodide will remain at the origin (Rf ≈ 0), while the radiolabeled product will migrate to a higher Rf value.
-
The area of the silica gel containing the product can be scraped off and the product eluted with a suitable solvent.
-
Quality Control: A Self-Validating System
A robust quality control process is imperative to ensure the identity, purity, and stability of the radiolabeled this compound.
1. Radiochemical Purity
This is the most critical quality control parameter and should be determined using a validated analytical method, typically analytical HPLC or radio-TLC.[8][9][10][11]
-
Method: Analytical HPLC with the same system as used for purification is the gold standard.
-
Procedure: Inject a small aliquot of the purified ¹²⁵I-N-Formyl Thyroxine and determine the percentage of radioactivity that elutes as a single peak corresponding to the product.
-
Acceptance Criterion: Radiochemical purity should be ≥95%.
Caption: Quality control workflow for ¹²⁵I-N-Formyl Thyroxine.
2. Specific Activity
Specific activity is a measure of the amount of radioactivity per unit mass of the compound.[1][12] It is typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol).
-
Calculation:
-
Determine the total radioactivity of the purified product using a calibrated gamma counter.
-
Quantify the mass of this compound in the purified fraction. This can be challenging for no-carrier-added syntheses. An estimation can be made based on the initial amount of precursor, assuming a certain reaction yield, or by using a validated analytical method with a standard curve of non-radiolabeled this compound.
-
Specific Activity (Ci/mol) = (Total Radioactivity in Ci) / (Moles of this compound)
-
3. Stability
The stability of the radiolabeled compound should be assessed under the intended storage conditions.[13][14]
-
Procedure:
-
Store aliquots of the purified ¹²⁵I-N-Formyl Thyroxine at the desired temperature (e.g., 4°C or -20°C).
-
At regular intervals (e.g., 1, 3, 7, and 14 days), analyze an aliquot for radiochemical purity by HPLC or TLC.
-
-
Acceptance Criterion: The radiochemical purity should remain above an acceptable threshold (e.g., 90%) for the duration of the planned experiments.
Data Summary
| Parameter | Method of Determination | Typical Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC or Radio-TLC | ≥ 95% |
| Specific Activity | Calculation | As high as achievable |
| Stability | HPLC/TLC over time | ≥ 90% purity over intended use period |
Conclusion
The protocol detailed in this application note provides a robust framework for the successful radiolabeling of this compound with Iodine-125. By understanding the underlying scientific principles and adhering to a stringent quality control process, researchers can confidently generate a high-quality radiotracer for their investigations into thyroid hormone biology. The self-validating nature of the described workflow ensures the reliability and reproducibility of the resulting experimental data, which is paramount for the integrity of scientific research.
References
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G-Biosciences. (n.d.). Bolton-Hunter Reagent (SHPP). Retrieved from [Link]
-
G-Biosciences. (n.d.). Bolton-Hunter Reagent. Retrieved from [Link]
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G-Biosciences. (2019, July 9). Iodination of Proteins with Bolton-Hunter Reagent. Retrieved from [Link]
- Verbruggen, A. M., et al. (2005). Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. Journal of Labelled Compounds and Radiopharmaceuticals, 48(11), 803-812.
- Dumas, A., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(10), 6435-6453.
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Taylor & Francis. (n.d.). Chloramine-t – Knowledge and References. Retrieved from [Link]
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- Burger, A., & Ingbar, S. H. (1974).
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GroPep. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Retrieved from [Link]
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Chemistry For Everyone. (2023, June 5). How Do You Calculate Specific Activity (Bq/kg)? [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). Specific activity. In Wikipedia. [Link]
- Zolle, I. (2007). Radiochemical Purity and Identity Determination of N-13 Ammonia Injection Using Thin Layer Chromatography. In Technetium-99m Pharmaceuticals: Preparation and Quality Control in Nuclear Medicine. Springer.
- Wang, M., et al. (2020). High-throughput radio-TLC analysis. Nuclear Medicine and Biology, 82-83, 44-50.
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GraphPad. (n.d.). Radioactivity Calculator. Retrieved from [Link]
-
Cleveland Clinic. (2023, May 1). Radioactive Iodine Therapy. Retrieved from [Link]
- Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80.
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American Thyroid Association. (n.d.). Radioactive Iodine. Retrieved from [Link]
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MedlinePlus. (2022, October 1). Radioiodine therapy. Retrieved from [Link]
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Alfa Cytology. (n.d.). Stability Study Services of Radioconjugates. Retrieved from [Link]
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RadiologyInfo.org. (2023, July 18). Radioactive Iodine (I-131) Therapy for Hyperthyroidism. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- 14. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Investigating the Degradation Pathways of N-Formyl Thyroxine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic fate of N-Formyl Thyroxine. As a modified thyroid hormone, this compound presents unique challenges and opportunities in understanding its stability, activity, and degradation. This guide provides a framework for designing, executing, and troubleshooting experiments aimed at elucidating its degradation pathways. We will proceed from foundational principles to detailed experimental protocols, grounded in the established metabolism of its parent compound, thyroxine (T4), and the biochemistry of N-deformylation.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions to establish a foundational understanding for your experimental design.
Q1: What is this compound? this compound is a derivative of the primary thyroid prohormone, thyroxine (T4), in which the primary amine of the alanine side chain is modified with a formyl group (-CHO).[1][2] This modification can potentially alter the molecule's physicochemical properties, receptor binding affinity, and metabolic stability compared to native T4.[3]
Q2: What are the established degradation pathways for Thyroxine (T4)? Understanding the metabolism of the parent compound is critical. T4 degradation is a well-characterized process primarily involving three enzymatic pathways:
-
Deiodination: This is the most significant pathway, controlling the activation and inactivation of thyroid hormones.[4] Enzymes known as deiodinases (D1, D2, D3), which are selenoenzymes, selectively remove iodine atoms.[5][6]
-
Conjugation (Glucuronidation and Sulfation): The hydroxyl group on the phenolic ring of T4 can be conjugated with glucuronic acid or sulfate.[10] These modifications increase water solubility and facilitate biliary and renal excretion, representing an inactivation and clearance pathway.[11]
-
Side-Chain Metabolism: The alanine side chain can be modified through deamination or decarboxylation to form acetic acid analogs like tetraiodothyroacetic acid (Tetrac).[11][12]
Q3: What is N-deformylation and which enzymes might be involved? N-deformylation is the enzymatic removal of a formyl group from an N-terminal residue. In biological systems, this process is primarily catalyzed by peptide deformylases (PDFs) .[13][14] These metalloenzymes are essential in eubacteria for protein maturation, where they remove the formyl group from N-formylmethionine on nascent polypeptides.[15] While historically considered a prokaryotic process, a functional mitochondrial PDF has been identified in humans, suggesting a potential role in the metabolism of N-formylated compounds in eukaryotes.[16]
Q4: What are the hypothetical degradation pathways for this compound? Based on the known metabolic pathways of T4 and the existence of deformylating enzymes, we can propose two primary, non-exclusive degradation routes for this compound. Your research will likely focus on validating and characterizing these hypothetical pathways.
-
Pathway A: Initial Deformylation. The N-formyl group is first cleaved by a deformylase (e.g., mitochondrial PDF) to yield native thyroxine (T4). This T4 would then enter its well-established degradation cascade, including deiodination to T3 and rT3, conjugation, and side-chain modification.
-
Pathway B: Direct Metabolism of the Intact Molecule. The intact this compound molecule may serve as a substrate for the same enzymes that metabolize T4. This could lead to novel metabolites such as N-Formyl-T3, N-Formyl-rT3, and conjugated this compound.
The following diagram illustrates these competing hypothetical pathways.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: No degradation of this compound is observed in my in vitro assay (e.g., using liver microsomes or S9 fractions).
-
Potential Cause A: Lack of Requisite Enzyme Activity.
-
Rationale: Liver microsomes are rich in deiodinases and conjugating enzymes but may have low or absent deformylase activity.[4][17] Peptide deformylase in humans is primarily mitochondrial.[16]
-
Solution:
-
Confirm System Viability: Run a positive control using Thyroxine (T4) as the substrate. The appearance of T3 and/or rT3 will confirm that the deiodinase enzymes in your system are active.
-
Change Enzyme Source: Consider using a mitochondrial fraction or a whole-cell lysate from a cell line known to have high metabolic activity to ensure the presence of mitochondrial enzymes like PDF.
-
Use Recombinant Enzymes: If available, use purified recombinant peptide deformylase to specifically test the deformylation step (Pathway A).
-
-
-
Potential Cause B: Sub-optimal Assay Conditions.
-
Rationale: Deiodinases are selenoenzymes that require a thiol cofactor, and all enzymes have optimal pH and temperature ranges.[8]
-
Solution:
-
Check for Cofactors: Ensure your incubation buffer contains a reducing agent like dithiothreitol (DTT), which is a required cofactor for deiodinase activity in vitro.[18]
-
Verify pH and Temperature: The standard incubation temperature is 37°C. Ensure the buffer pH is maintained in the physiological range (e.g., pH 7.4).
-
Review Substrate Concentration: The substrate concentration may be too high, leading to substrate inhibition, or too low to detect turnover. Perform a concentration-response experiment.
-
-
-
Potential Cause C: Insufficient Analytical Sensitivity.
-
Rationale: The limit of detection (LOD) of your analytical method may be too high to detect the small quantities of metabolites being formed.
-
Solution:
-
Optimize LC-MS/MS Method: Improve your analytical method by optimizing sample extraction, chromatography, and mass spectrometer parameters (see Protocol 2).[19]
-
Increase Incubation Time/Enzyme Concentration: Carefully increase the incubation time or the concentration of your enzymatic fraction to generate more product. Run a time-course experiment to ensure you are in the linear range of the reaction.
-
-
Problem 2: My LC-MS analysis shows unexpected peaks that do not correspond to T4, T3, or rT3.
-
Potential Cause A: Formation of Novel Metabolites.
-
Rationale: This could be strong evidence for Pathway B, where intact this compound is being directly metabolized. The peaks could correspond to N-Formyl-T3, N-Formyl-rT3, or other derivatives.
-
Solution:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass for the unknown peaks and predict their elemental composition.
-
Tandem MS (MS/MS) Fragmentation: Fragment the parent ions of the unknown peaks. Compare the fragmentation pattern to that of your this compound standard and T4/T3 standards. Loss of an iodine atom (127 Da) or a formyl group (28 Da) can be diagnostic.
-
Synthesize Standards: If possible, synthesize small quantities of predicted metabolites (e.g., N-Formyl-T3) to confirm retention time and fragmentation patterns.
-
-
-
Potential Cause B: Non-Enzymatic Degradation.
-
Rationale: The compound may be unstable in the assay buffer or sensitive to light or temperature, leading to degradation products.[20][21]
-
Solution:
-
Run a No-Enzyme Control: Incubate this compound in the complete assay buffer without any enzyme source for the full duration of the experiment. Any peaks appearing in this control are non-enzymatic degradation products.
-
Run a T=0 Control: Analyze a sample immediately after adding the substrate to the enzyme mixture (time zero). This helps identify impurities in the substrate itself versus products formed during incubation.
-
-
Problem 3: I see high variability in metabolite formation between my experimental replicates.
-
Potential Cause A: Inconsistent Pipetting or Sample Preparation.
-
Rationale: Small volumes of enzyme preparations or substrate stocks can be difficult to pipet accurately, leading to variability. Inconsistent timing of quenching the reaction can also be a major source of error.
-
Solution:
-
Use Master Mixes: Prepare master mixes of buffer, cofactors, and enzyme to add to your substrate, minimizing pipetting steps and errors.
-
Standardize Quenching: Use a consistent and rapid method to stop the reaction, such as adding a defined volume of ice-cold acetonitrile or formic acid.[22] Stagger your start times so that each sample is incubated for the exact same duration.
-
-
-
Potential Cause B: Enzyme Instability.
-
Rationale: Enzymes, particularly in dilute solutions or after freeze-thaw cycles, can lose activity over the course of an experiment.
-
Solution:
-
Aliquot and Store Properly: Aliquot your enzyme fractions upon receipt or preparation and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Use Fresh Preparations: Use freshly thawed enzyme for each experiment and keep it on ice at all times.
-
-
Experimental Protocols
Protocol 1: In Vitro Degradation Assay Using Human Liver S9 Fraction
This protocol provides a general workflow to screen for the metabolic degradation of this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C16H11I4NO5 | CID 71316964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. karger.com [karger.com]
- 9. Decoding Thyroid Function: The Role of Deiodinase Enzymes - HMG [holtorfmed.com]
- 10. The classic pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyroid Hormone Metabolism | Oncohema Key [oncohemakey.com]
- 12. researchgate.net [researchgate.net]
- 13. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Genetic characterization of polypeptide deformylase, a distinctive enzyme of eubacterial translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THYROXINE DEGRADATION. IV. THE PRODUCT FROM THE BETA-PHENYL RING FOLLOWING INCUBATION OF THYROXINE WITH MICROSOMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action | Semantic Scholar [semanticscholar.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Formyl Thyroxine Synthesis Yield
Welcome to the technical support center for N-Formyl Thyroxine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-formylation reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yield and purity.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Formation
Question: I am observing very low to no yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent product yield is a common but surmountable issue. The root cause often lies in the choice and handling of the formylating agent, reaction conditions, or the integrity of the starting material.
Causality and Solutions:
-
Ineffective Formylating Agent: The reactivity of the formylating agent is paramount.
-
Acetic Formic Anhydride (AFA): This is a highly effective but notoriously unstable reagent.[1][2][3] It is not commercially available and must be prepared in situ or used immediately after synthesis.[4][5] AFA decomposes in the presence of moisture and at temperatures above 60°C, releasing carbon monoxide.[1][2]
-
Troubleshooting:
-
Fresh Preparation: Always use freshly prepared AFA. It can be synthesized by reacting formic acid with acetic anhydride at 0°C or by reacting sodium formate with acetyl chloride in anhydrous diethyl ether.[1][2][4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.[2]
-
-
-
Formic Acid: While being a direct and simple formylating agent, its reactivity is lower compared to AFA.[3][6]
-
Troubleshooting:
-
Catalysis: The reaction can be significantly accelerated by using a catalyst. Molecular iodine (I2) has been shown to be an effective and environmentally friendly catalyst for the N-formylation of amines with formic acid.[7][8] The proposed mechanism involves the in situ generation of HI, which protonates formic acid, making it more susceptible to nucleophilic attack by the amine.[7]
-
Water Removal: When using formic acid, the formation of water as a byproduct can slow down or even reverse the reaction. Using a Dean-Stark trap with a suitable solvent like toluene can effectively remove water and drive the reaction to completion.[3]
-
-
-
-
Sub-optimal Reaction Temperature:
-
Causality: The N-formylation of the primary amine on thyroxine requires sufficient energy to overcome the activation barrier. However, thyroxine itself can be sensitive to high temperatures.
-
Troubleshooting:
-
AFA Method: The reaction with AFA is typically performed at low temperatures (around 0°C) to control its high reactivity and prevent decomposition.[1]
-
Formic Acid/Iodine Method: A moderately elevated temperature, around 70°C, has been found to be optimal for the iodine-catalyzed formylation of amines with formic acid.[7]
-
-
-
Starting Material Integrity:
-
Causality: The purity and stability of the starting L-Thyroxine are critical. Degradation or impurities can interfere with the reaction.
-
Troubleshooting:
-
Purity Check: Ensure the L-Thyroxine used is of high purity. You can verify this via HPLC or NMR before starting the synthesis.
-
Proper Storage: L-Thyroxine should be stored under appropriate conditions (cool, dark, and dry) to prevent degradation.
-
-
Presence of Multiple Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is often due to the reactivity of other functional groups in the thyroxine molecule or impurities in the reagents.
Causality and Solutions:
-
O-Formylation: The phenolic hydroxyl group on the outer ring of thyroxine can also be formylated, leading to the formation of an O-formyl ester.[2][9]
-
Troubleshooting:
-
Choice of Reagent: Acetic formic anhydride is known to be a highly selective formylating agent for amines over alcohols, especially at controlled temperatures.[2][10]
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0°C or below) can enhance the selectivity for N-formylation over O-formylation.
-
Work-up Procedure: The O-formyl ester is generally more labile than the N-formyl amide. A mild basic work-up (e.g., with a dilute sodium bicarbonate solution) can selectively hydrolyze the O-formyl group while leaving the N-formyl group intact.
-
-
-
Racemization: The chiral center of the L-thyroxine molecule can be susceptible to racemization under harsh reaction conditions.
-
Troubleshooting:
-
Mild Conditions: Avoid prolonged exposure to high temperatures or strong acids/bases. The use of milder formylating agents and catalytic methods is preferable.[7] For instance, methods using dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) with formic acid have been shown to minimize racemization in amino acid esters.[6]
-
-
Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
Answer:
Effective purification requires a strategy that takes into account the physicochemical properties of this compound and potential impurities.
Causality and Solutions:
-
Residual Formic or Acetic Acid: These acidic reagents are often used in excess and can be challenging to remove completely.
-
Troubleshooting:
-
Aqueous Wash: After the reaction, quenching with a mild base like saturated sodium bicarbonate solution will neutralize the excess acids, converting them into their respective salts, which are soluble in the aqueous phase and can be easily removed by extraction.
-
Azeotropic Removal: For residual formic acid, co-evaporation with a solvent like toluene under reduced pressure can be effective.
-
-
-
Separation from Unreacted Thyroxine: this compound and L-Thyroxine have similar polarities, which can make chromatographic separation difficult.
-
Troubleshooting:
-
Extraction: The acidity of the carboxylic acid and phenolic hydroxyl groups can be exploited. By carefully adjusting the pH of the aqueous phase during work-up, it may be possible to selectively partition the product and starting material between the aqueous and organic layers.
-
Column Chromatography: If chromatography is necessary, using a high-resolution silica gel and a carefully optimized eluent system is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation. Monitoring the fractions by TLC is essential.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-formylation of an amine like thyroxine?
A1: The N-formylation of a primary amine involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the formylating agent.[9] In the case of using formic acid catalyzed by an acid (like HI generated from I2), the acid protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine.[6][7] This is followed by the elimination of a water molecule to yield the N-formyl product.[6]
Q2: Can I use other formylating agents like DMF?
A2: Yes, N,N-Dimethylformamide (DMF) can be used as a formylating agent, but it typically requires activation.[11] Methods include using activating agents like POCl3 or P2O5, or catalytic systems such as diethyl phosphite/imidazole.[11] However, for a substrate as complex as thyroxine, these conditions would need to be carefully optimized to avoid side reactions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. Storage at 2-8°C is often recommended. It is also advisable to store it under an inert atmosphere if it is to be kept for an extended period.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the formyl proton and the overall structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (804.88 g/mol for the free acid).[12]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[13]
-
Infrared (IR) Spectroscopy: This can show the characteristic carbonyl stretching frequencies for the amide and carboxylic acid groups.
Section 3: Experimental Protocols & Data
Protocol: N-Formylation of L-Thyroxine using Acetic Formic Anhydride
Materials:
-
L-Thyroxine
-
Formic Acid (≥95%)
-
Acetic Anhydride
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add formic acid (1.2 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) dropwise with vigorous stirring.
-
Stir the mixture at 0°C for 1 hour. The freshly prepared AFA is now ready for use.
-
-
N-Formylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve L-Thyroxine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or Dioxane).
-
Cool the thyroxine solution to 0°C.
-
Slowly add the freshly prepared AFA solution dropwise to the thyroxine solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC (Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Data Summary Table
| Parameter | AFA Method | Formic Acid/Iodine Method |
| Formylating Agent | Acetic Formic Anhydride | Formic Acid |
| Catalyst | None | Molecular Iodine (I₂) |
| Temperature | 0°C | 70°C |
| Reaction Time | Typically 1-4 hours | Typically 2-6 hours |
| Key Advantages | High reactivity, potentially higher yield | Milder conditions, avoids unstable anhydride |
| Key Challenges | AFA instability, requires anhydrous conditions | Slower reaction, potential for O-formylation |
| Expected Yield | >80% (with optimization) | 70-90% (with optimization)[7] |
Section 4: Visualizations
N-Formylation of Thyroxine Workflow
Caption: Workflow for the synthesis of this compound using the AFA method.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
-
Wikipedia. (n.d.). Acetic formic anhydride. Retrieved from [Link]
-
Reddy, P. G., & Baskaran, S. (2009). Formylation of Amines. In-depth review of formylation methods. [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). New Route to N-Formylation of Primary Amines with Amino Acids as a Source of CO Using Polyaniline Catalyst. Retrieved from [Link]
- van Es, A. (1964).
-
Wikipedia. (n.d.). Thyroxine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Choi, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(4), 439-440. [Link]
- Hems, B. A., & Clayton, J. C. (1951). U.S. Patent No. 2,579,668. Washington, DC: U.S.
-
ResearchGate. (n.d.). Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. Retrieved from [Link]
Sources
- 1. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. Acetic Formic Anhydride: A Highly Selective Formylating Agent - Adrianus van Es - Google Books [books.google.com.hk]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. This compound | CAS 671235-41-9 | LGC Standards [lgcstandards.com]
Technical Support Center: Resolving N-Formyl Thyroxine Isomers
Welcome to the technical support center for the resolution of N-Formyl Thyroxine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to equip you with the expertise and practical insights needed to overcome challenges in your analytical workflows.
This compound is a derivative of the primary thyroid hormone, thyroxine (T4), and can exist as a chiral compound, meaning it has non-superimposable mirror-image isomers (enantiomers).[1] The differential pharmacological and toxicological profiles of these isomers necessitate their accurate separation and quantification.[2][3] This is particularly critical in pharmaceutical development to ensure the safety and efficacy of levothyroxine preparations, where this compound may be present as an impurity.[1][4]
This guide will delve into the nuances of isomer resolution, focusing primarily on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for such separations.
Troubleshooting Guide for Chiral HPLC Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of thyroxine and its derivatives.[5][6] However, achieving baseline resolution can be challenging. This section addresses common issues encountered during the chiral separation of this compound isomers.
Issue 1: Poor or No Resolution of Enantiomers
Probable Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[7] Not all chiral columns are suitable for every pair of enantiomers.
-
Causality: Chiral recognition is based on the three-point interaction model, where the analyte must have at least three points of interaction with the CSP. If the chosen CSP does not provide these specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the this compound isomers, separation will not occur.
-
Solution: Screen a variety of chiral columns with different selectors. For thyroxine and its analogs, polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide (e.g., teicoplanin or vancomycin), and crown ether-based CSPs have shown success.[5][7] A teicoplanin-based column, for instance, has demonstrated baseline separation of thyroxine enantiomers.[6][8]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the CSP.
-
Causality: The mobile phase competes with the analyte for interaction sites on the CSP. A mobile phase that is too strong will elute the enantiomers too quickly without allowing for differential interaction, while a mobile phase that is too weak can lead to broad peaks and long retention times.
-
Solution: Methodically optimize the mobile phase. This includes adjusting the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous component and evaluating the effect of additives. For crown ether-type columns, 100% methanol with an acidic modifier like sulfuric acid has been effective for thyroxine enantiomers. For teicoplanin-based columns, a mixture of methanol and an aqueous buffer (e.g., triethylammonium acetate) is often used.[6][8]
-
-
Inappropriate pH of the Mobile Phase: The ionization state of this compound, which has both acidic and basic functional groups, is pH-dependent and crucial for chiral recognition.
-
Causality: Changes in pH alter the charge of the analyte and potentially the stationary phase, thereby affecting the electrostatic interactions that may be critical for chiral separation.
-
Solution: Investigate the effect of mobile phase pH on resolution. For thyroxine enantiomers on a teicoplanin-based column, a pH of 4.0 has been shown to provide the best resolution.[8] It is essential to operate within the pH stability range of the column.
-
Issue 2: Peak Tailing or Asymmetry
Probable Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the CSP can lead to peak tailing.
-
Causality: Residual silanol groups on the silica surface can interact with basic functional groups on the analyte, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. A concentration of 0.1-0.5% is typically sufficient.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Causality: When the concentration of the analyte is too high, the binding sites on the CSP become saturated, leading to a non-linear relationship between the concentration in the mobile and stationary phases, which manifests as peak asymmetry.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Irreproducible Retention Times and Resolution
Probable Causes & Solutions:
-
Column Memory Effects: Additives in the mobile phase can adsorb onto the stationary phase and affect subsequent analyses.[9]
-
Causality: Chiral stationary phases can be particularly sensitive to "memory effects," where modifiers from previous runs are not completely washed away and interfere with the current separation.[9]
-
Solution: Dedicate a column specifically for a particular chiral method. If this is not feasible, implement a rigorous column washing procedure between different methods. Flushing with a strong, non-reactive solvent can help remove adsorbed modifiers.[10]
-
-
Temperature Fluctuations: Temperature can impact the thermodynamics of the chiral recognition process.
-
Causality: The interactions governing chiral separation are often temperature-sensitive. Even small variations in ambient temperature can lead to shifts in retention times and changes in selectivity.
-
Solution: Use a column oven to maintain a constant and optimized temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomer resolution important?
This compound is a derivative of thyroxine (T4), a key hormone produced by the thyroid gland.[1][11] It can exist as a pair of enantiomers (mirror-image isomers). The resolution of these isomers is critical because, like many chiral drugs, the two enantiomers can have different physiological activities and toxicities.[2][3] In the context of pharmaceutical manufacturing, this compound can be an impurity in levothyroxine (the synthetic form of L-thyroxine) preparations.[4] Regulatory agencies often require the separation and quantification of chiral impurities to ensure the safety and efficacy of the drug product.[12]
Q2: What are the primary analytical techniques for resolving this compound isomers?
The most common and effective technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6][13] This method allows for the direct separation of the enantiomers. Another approach is indirect separation, where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[14][15] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often coupled with HPLC to provide highly sensitive and specific quantification of the separated isomers.[16][17][18]
Q3: How do I choose the right chiral column for my analysis?
The selection of a chiral column is often empirical. However, based on the successful separation of thyroxine and its analogs, good starting points include:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These have shown excellent results for thyroxine enantiomers in reversed-phase mode.[6][8]
-
Crown Ether-based Phases: These are also effective, particularly for compounds containing a primary amine group.
-
Polysaccharide-based Phases (e.g., Chiralpak): These are versatile and widely used for a broad range of chiral compounds.
It is advisable to consult application notes from column manufacturers and the scientific literature for separations of structurally similar compounds.
Q4: Can I use mass spectrometry (MS) to differentiate between this compound isomers?
Standard mass spectrometry cannot distinguish between enantiomers because they have the identical mass-to-charge ratio. However, when coupled with a chiral separation technique like chiral HPLC (LC-MS), MS is a powerful tool for the detection and quantification of the individual isomers after they have been separated by the column.[15][17]
Q5: My this compound sample appears to be degrading. How can I improve its stability?
Thyroxine and its derivatives are known to be sensitive to light, heat, and humidity.[19][20][21]
-
Light Protection: Prepare and store samples in amber vials or under light-protected conditions.[20]
-
Temperature Control: Store stock solutions and samples at refrigerated temperatures (2-8°C) and avoid prolonged exposure to high temperatures.[22][23]
-
pH and Solvent: The stability of thyroxine can be pH-dependent. It has been observed to be more stable in acidic conditions.[20] When preparing samples, use solvents that are known to be compatible and non-reactive. For instance, a mixture of methanol and 0.01 M NaOH has been used as a sample diluent for levothyroxine.[8][24]
Data Presentation & Experimental Protocols
Table 1: Comparison of Chiral HPLC Columns for Thyroxine Enantioseparation
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Resolution (Rs) | Elution Order | Reference |
| Teicoplanin-based | Chirobiotic T | Methanol / 0.1% Triethylammonium Acetate, pH 4.0 (70:30, v/v) | > 3.0 | L-T4 then D-T4 | [7] |
| Crown Ether-based | Crownpak CR-I (+) | 100% Methanol with 10 mM H₂SO₄ | Not Specified | Not Specified |
Note: Data for this compound is limited; this table provides a starting point based on the separation of the parent compound, thyroxine.
Experimental Protocol: Chiral HPLC Method for Thyroxine Enantiomers
This protocol is a starting point for developing a method for this compound, based on a validated method for thyroxine enantiomers.[8]
-
Instrumentation:
-
HPLC system with a UV detector
-
Chirobiotic T column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Column oven
-
-
Reagents and Sample Preparation:
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Acetic acid
-
This compound standard
-
Mobile Phase Preparation: Prepare a 0.1% triethylammonium acetate (TEAA) buffer by adding 1 mL of TEA and 1 mL of acetic acid to 1 L of water, and adjust the pH to 4.0 with acetic acid. The mobile phase is a 70:30 (v/v) mixture of methanol and 0.1% TEAA buffer.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and 0.01 M NaOH) to obtain a known concentration.
-
-
Chromatographic Conditions:
-
Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / 0.1% TEAA, pH 4.0 (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the this compound standard solution.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Optimize the mobile phase composition, pH, and temperature as needed to achieve baseline resolution (Rs > 1.5).
-
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Caption: Principle of chiral separation by HPLC.
References
- A Comparative Guide to Thyroid Hormone Metabolite Quantification: An Inter-laboratory Perspective. Benchchem.
-
Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase. PubMed. Available from: [Link]
-
Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. National Institutes of Health. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]
-
Determination of thyroxine enantiomers in pharmaceutical formulation by high-performance liquid chromatography–mass spectromet. ResearchGate. Available from: [Link]
-
Enantiorecognition of triiodothyronine and thyroxine enantiomers using different chiral selectors by HPLC and micro-HPLC. PubMed. Available from: [Link]
-
Mass Spectrometry-Based Determination of Thyroid Hormones and Their Metabolites in Endocrine Diagnostics and Biomedical Research. OUCI. Available from: [Link]
-
Separation of the Enantiomers of Thyroxine by HPLC with Chiral Mobile Phases. ResearchGate. Available from: [Link]
-
Enantioselective Resolution of Thyroxine Hormone by High-Performance Liquid Chromatography Utilizing a Highly Fluorescent Chiral Tagging Reagent. PubMed. Available from: [Link]
-
Determination of thyroxine enantiomers in pharmaceutical formulation by high-performance liquid chromatography–mass spectrometry with precolumn derivatization. ResearchGate. Available from: [Link]
- A Comparative Guide to Chiral Columns for Thyroxine Enantioseparation. Benchchem.
-
Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
This compound. Gsrs. Available from: [Link]
-
Enantiomeric drug development: Issues, considerations, and regulatory requirements. ResearchGate. Available from: [Link]
-
Resolution of enantiomers. Khan Academy. Available from: [Link]
-
Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. PubMed. Available from: [Link]
-
Chiral Drugs: An Overview. PMC. Available from: [Link]
-
Development of New Stereoisomeric Drugs. FDA. Available from: [Link]
-
Synthesis of thyroxine (T4) and tri-iodothyronine (T3) [ENGLISH]. Dr. Shikha Parmar. Available from: [Link]
-
Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals. ResearchGate. Available from: [Link]
-
Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate. PMC. Available from: [Link]
-
Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. Journal of Pharmaceutical Research International. Available from: [Link]
-
Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening. MDPI. Available from: [Link]
-
Thermal stability of synthetic thyroid hormone l-thyroxine and l-thyroxine sodium salt hydrate both pure and in pharmaceutical formulations. PubMed. Available from: [Link]
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- 24. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Formyl Thyroxine Mass Spectrometry
Welcome to the technical support center for the analysis of N-Formyl Thyroxine via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. As your dedicated application scientist, I have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Introduction to Matrix Effects in this compound Analysis
This compound, a derivative of the primary thyroid hormone thyroxine (T4), presents unique analytical challenges in complex biological matrices such as plasma and serum. Matrix effects, defined as the alteration of ionization efficiency by co-eluting endogenous components, are a primary obstacle to achieving accurate and reproducible quantification in LC-MS/MS assays.[1][2] These effects can lead to ion suppression or enhancement, compromising the integrity of your data.[1][2] This guide will provide a structured approach to troubleshooting and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects when analyzing this compound in plasma?
A1: The most significant sources of matrix effects in plasma are phospholipids and proteins.[3][4][5] Phospholipids, being major components of cell membranes, are abundant and can co-extract with your analyte, leading to ion suppression in the electrospray ionization (ESI) source.[3][4][5] Proteins, if not adequately removed, can also interfere with ionization and clog your analytical column and mass spectrometer interface.[6]
Q2: I am observing significant signal suppression for this compound. What is the likely cause?
A2: Signal suppression is a common manifestation of matrix effects.[7][8] The most probable cause is the co-elution of endogenous phospholipids from your biological sample with this compound.[3][4][5] These phospholipids compete for ionization in the ESI source, reducing the number of analyte ions that reach the detector.[8] Another possibility is the presence of high concentrations of salts or other non-volatile components from your sample or mobile phase buffers.[7]
Q3: How can I qualitatively assess if matrix effects are impacting my assay?
A3: A post-column infusion experiment is a powerful tool for the qualitative assessment of matrix effects.[9] This involves infusing a constant flow of this compound solution into the LC eluent post-analytical column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[9]
Q4: What is the "gold standard" for compensating for matrix effects in quantitative bioanalysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][9] A SIL-IS, such as ¹³C₆- or D₂-labeled this compound, will have nearly identical chemical and physical properties to the analyte.[10][11][12] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-internal standard ratio and reliable quantification.[1][9]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Implement a robust column wash step between injections. Consider using a guard column. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation | Automate sample preparation steps where possible. Ensure consistent vortexing and evaporation times. |
| Matrix Effects | Implement a more effective sample cleanup method (see protocols below). Utilize a stable isotope-labeled internal standard.[1][9] | |
| Instrument Instability | Check for leaks in the LC system.[13] Ensure the mass spectrometer is properly tuned and calibrated. | |
| Low Analyte Recovery | Inefficient Extraction | Optimize the sample preparation method (e.g., change extraction solvent, pH, or SPE sorbent). |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and processing solvents.[14] | |
| No Analyte Signal | Incorrect MS/MS Transitions | Optimize the precursor and product ions for this compound by infusing a standard solution. |
| Insufficient Ionization | Adjust ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider a different ionization mode if available (e.g., APCI). | |
| Sample Preparation Failure | Verify each step of your extraction procedure.[13] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
This protocol allows for the visualization of ion suppression and enhancement zones in your chromatogram.
Materials:
-
HPLC system coupled to a mass spectrometer
-
Syringe pump
-
Tee-piece for post-column mixing
-
Standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water)
-
Blank extracted biological matrix (e.g., plasma, serum)
Procedure:
-
Equilibrate the LC system with your analytical mobile phase.
-
Set up the syringe pump to deliver the this compound standard solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the output of the analytical column and the syringe pump to the tee-piece.
-
Connect the output of the tee-piece to the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for this compound.
-
Once a stable baseline is achieved, inject the blank extracted matrix sample.
-
Monitor the baseline for any deviations. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.
}
Post-Column Infusion Experimental Setup.
Protocol 2: Phospholipid Removal using HybridSPE®
This protocol is effective for removing phospholipids, a primary source of matrix effects in plasma and serum samples.[4]
Materials:
-
HybridSPE®-Phospholipid 96-well plate or cartridges
-
Biological plasma/serum sample
-
Acetonitrile with 1% formic acid (precipitation solvent)
-
Collection plate or tubes
-
Vacuum manifold or centrifuge
Procedure:
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile with 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >3000 x g for 10 minutes.
-
Transfer the supernatant to the HybridSPE®-Phospholipid plate/cartridge.
-
Apply vacuum or centrifuge to pass the supernatant through the sorbent.
-
Collect the eluate, which is now depleted of phospholipids.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
}
HybridSPE® Sample Preparation Workflow.
Advanced Mitigation Strategies
For particularly challenging matrices or when maximum sensitivity is required, consider the following advanced strategies:
-
Chromatographic Separation: Optimize your LC method to achieve chromatographic separation of this compound from the regions of significant ion suppression identified in your post-column infusion experiment.[1] This may involve adjusting the gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase), or modifying the mobile phase additives.
-
Sample Dilution: A simple yet effective method to reduce matrix effects is to dilute the sample.[9] This reduces the concentration of interfering endogenous components. However, this approach is only feasible if the concentration of this compound is high enough to remain above the lower limit of quantification after dilution.
-
Alternative Sample Preparation Techniques:
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts.[3] The choice of extraction solvent is critical and should be optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove matrix components. Method development will be required to select the appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimize the wash and elution steps.
-
Conclusion
Successfully navigating the challenges of matrix effects in the mass spectrometric analysis of this compound is achievable with a systematic and informed approach. By understanding the causes of these effects and implementing the appropriate troubleshooting and mitigation strategies outlined in this guide, you can ensure the development of a robust, accurate, and reliable bioanalytical method. For further assistance, please do not hesitate to contact our application support team.
References
-
Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. [Link]
-
Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Pannunzio, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
UCT. (n.d.). Thyroid Hormones in Serum and Plasma Using SPE Extraction and UHPLC–MS-MS Analysis. LCGC International. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Langlois, V. S., & Zhang, Y. (n.d.). THYROID HORMONE EXTRACTION FROM PLASMA: EXPLORING pH AND SOLVENT CHOICE. Royal Military College of Canada. [Link]
-
Yin, H., & Kexistin, M. (2011). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. [Link]
-
Kriuchkov, F., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
DeSilva, B., & Garofolo, F. (2012). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Handbook of LC-MS Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. [Link]
-
YMC. (2020). Online Solid Phase Extraction and LC/MS Analysis of Thyroid Hormones in Human Serum. [Link]
-
Soldin, S. J., & Soldin, O. P. (2009). The measurement of free thyroxine by isotope dilution tandem mass spectrometry. Clinica Chimica Acta. [Link]
-
Higashi, T., et al. (2011). Stable isotope-dilution liquid chromatography/tandem mass spectrometry method for determination of thyroxine in saliva. Journal of Chromatography B. [Link]
-
Köhrle, J., et al. (2015). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. Endocrine. [Link]
-
La'ulu, S. L., & Roberts, W. L. (2007). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Clinica Chimica Acta. [Link]
-
Laaksonen, R., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules. [Link]
-
Keevil, B. G. (2019). Transforming thyroid hormone analysis: a novel LC-MS/MS profiling method. Society for Endocrinology, British Endocrine Societies. [Link]
-
Laaksonen, R., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. [Link]
-
Restek. (n.d.). A Rapid and Sensitive LC–MS-MS Method for the Analysis of Three Forms of Thyroid Hormones Using Raptor Biphenyl LC Columns. LCGC International. [Link]
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Soldin, O. P., & Soldin, S. J. (2011). Thyroid hormone testing by tandem mass spectrometry. Clinical Biochemistry. [Link]
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GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
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Waters Corporation. (n.d.). The UPLC™-MS/MS Analysis of Free Thyroxine (FT4) and Free Triiodothyronine (FT3) with a Simplified Equilibrium Dialysis and SPE Workflow for Clinical Research. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Chen, J., et al. (2020). Correlations between thyroid hormone metabolites and their precursor.... Environmental Pollution. [Link]
-
Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards [Video]. YouTube. [Link]
-
Kahric-Janicic, N., et al. (2007). Tandem Mass Spectrometry Improves the Accuracy of Free Thyroxine Measurements During Pregnancy. Thyroid. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Taylor & Francis. (n.d.). Protein precipitation – Knowledge and References. [Link]
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Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Rapid Communications in Mass Spectrometry. [Link]
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Technical Support Center: Enhancing N-Formyl Thyroxine Cell Permeability in Experimental Settings
Welcome to the technical support center for researchers working with N-Formyl Thyroxine. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming cell permeability challenges in your experiments. As drug development professionals, we understand that navigating the complexities of cellular uptake is critical for generating reliable and reproducible data. This resource, structured in a question-and-answer format, offers field-proven insights and detailed protocols to optimize your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro experiments with this compound are showing low or inconsistent efficacy. Could this be a cell permeability issue?
A1: Yes, low or variable efficacy of this compound in cell-based assays is frequently linked to poor cell permeability. Like its parent compound, Levothyroxine (T4), this compound is a relatively large and hydrophobic molecule, which can hinder its passage across the cell membrane.[1] Several factors contribute to this challenge:
-
Physicochemical Properties: this compound has a high molecular weight and a significant number of iodine atoms, which increases its lipophilicity but can also lead to poor aqueous solubility, a key factor for bioavailability in in vitro systems.[2]
-
Efflux Transporters: Cell lines used in experiments may express efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, reducing its intracellular concentration and apparent permeability.
-
Carrier-Mediated Transport: The cellular uptake of thyroid hormones is not solely dependent on passive diffusion; it is largely facilitated by specific transmembrane transporters like the Monocarboxylate Transporter 8 (MCT8).[3][4] Variations in the expression levels of these transporters across different cell lines can lead to inconsistent results.
To confirm if poor permeability is the root cause, it is essential to quantify the intracellular concentration of this compound.
Q2: How can I quantitatively assess the cell permeability of this compound in my experimental setup?
A2: To obtain quantitative data on this compound's cell permeability, a tiered approach using established in vitro assays is recommended. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane. It is an excellent initial screening tool to understand the intrinsic passive permeability of this compound.[5][6]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including the potential for efflux.[7]
Below is a table summarizing the key parameters of these assays:
| Assay | Principle | Information Gained | Throughput | Complexity |
| PAMPA | Measures passive diffusion across an artificial lipid membrane. | Intrinsic passive permeability. | High | Low |
| Caco-2 | Measures transport across a monolayer of human intestinal epithelial cells. | Passive permeability, active transport, and efflux. | Medium | High |
A detailed protocol for each of these assays is provided in the "Experimental Protocols" section of this guide.
Q3: I've confirmed that this compound has low permeability in my cell line. What strategies can I employ to improve its cellular uptake?
A3: Several formulation-based strategies can be employed to enhance the cell permeability of this compound without chemically modifying the molecule itself. The two most effective approaches are the use of cyclodextrins and lipid-based nanocarriers.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that increase its aqueous solubility and facilitate its transport to the cell surface.[8][9]
-
Mechanism of Action: By forming an inclusion complex, cyclodextrins effectively "shield" the hydrophobic this compound molecule from the aqueous environment, increasing its concentration at the cell membrane and promoting its partitioning into the lipid bilayer.[8]
Encapsulating this compound into lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can significantly improve its cellular uptake.[10]
-
Mechanism of Action: These nanocarriers are composed of biocompatible lipids that can fuse with the cell membrane, directly delivering their payload into the cytoplasm. This mechanism can bypass efflux transporters and enhance the intracellular concentration of the compound.
The choice of strategy will depend on the specific cell line and experimental conditions. It is often beneficial to test both approaches to determine the most effective method for your system. Detailed protocols for preparing these formulations are available in the "Experimental Protocols" section.
Q4: My experiments are conducted in the presence of serum. How might this affect the cell permeability of this compound?
A4: The presence of serum can have a significant impact on the cellular uptake of this compound due to its binding to serum proteins, primarily albumin and thyroxine-binding globulin (TBG).[11][12][13]
-
The "Free Hormone" Hypothesis: It is widely accepted that only the unbound or "free" fraction of a hormone is biologically active and available for cellular uptake.[11] Serum proteins act as a large reservoir, maintaining a stable concentration of free hormone.
-
Competition and Affinity: this compound will likely compete with endogenous thyroxine for binding sites on these proteins. The affinity of this compound for these proteins will determine the concentration of the free, permeable form of the compound. Human serum albumin has been shown to have multiple binding sites for thyroxine.[12]
Troubleshooting Tip: If you are observing lower than expected activity in the presence of serum, consider the following:
-
Quantify Free Concentration: If possible, measure the free concentration of this compound in your culture medium.
-
Serum-Free Conditions: As a control experiment, perform the assay under serum-free or reduced-serum conditions to assess the direct impact of serum proteins. Be mindful that prolonged serum-free conditions can affect cell health.
-
Consider Protein Variants: Be aware that genetic variants of transport proteins can alter binding affinity and may be a source of variability if using different sources of serum.[14]
The following diagram illustrates the interplay between serum proteins and cell permeability:
Caption: Caco-2 Permeability Assay Workflow.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol details the preparation of inclusion complexes using a kneading method. [15] Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Kneading:
-
Place the cyclodextrin in the mortar.
-
Add a small amount of deionized water to form a paste.
-
Slowly add the this compound powder to the paste while continuously kneading.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.
-
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 4: Formulation of this compound Loaded Lipid Nanoparticles
This protocol outlines a method for preparing solid lipid nanoparticles (SLNs) using a hot homogenization technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer or sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the molten lipid and stir until it is completely dissolved.
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
References
-
ResearchGate. (2025). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]
-
De Groot, L. J. (2023). Thyroid Hormone Serum Transport Proteins. Endotext. Retrieved from [Link]
-
Visser, T. J. (2016). Cellular Uptake of Thyroid Hormones. Endotext. Retrieved from [Link]
-
Gannarapu, M., et al. (2014). Preparation of solid lipid nanoparticles as drug carriers for levothyroxine sodium with in vitro drug delivery kinetic characterization. ResearchGate. Retrieved from [Link]
-
Solvo Biotechnology. (n.d.). MCT8. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Li, S., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules. Retrieved from [Link]
-
Heuer, H., et al. (2019). Modeling the Biochemical Phenotype of MCT8 Mutations In Vitro: Resolving a Troubling Inconsistency. Endocrinology. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
PubMed. (2025). Impact of L-thyroxine on hippocampal activity, morphology, and behavioral performance in thyroidectomized rats. Retrieved from [Link]
-
Chirio, D., et al. (2022). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Petitpas, G. E., et al. (2001). Structural basis of albumin–thyroxine interactions and familial dysalbuminemic hyperthyroxinemia. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Wilson, D. S., et al. (2025). Formulation methods for peptide-modified lipid nanoparticles. Journal of Controlled Release. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
ResearchGate. (2025). Structural insights into thyroid hormone transporter MCT8. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Oncohema Key. (2017). Thyroid Hormone Binding and Variants of Transport Proteins. Retrieved from [Link]
-
Valdes-Tresanco, M. E., et al. (2024). Increased Absorption of Thyroxine in a Murine Model of Hypothyroidism Using Water/CO2 Nanobubbles. International Journal of Molecular Sciences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Folia Biologica. Retrieved from [Link]
-
PubMed. (n.d.). [Mechanism of action of thyroid hormones at the cellular level]. Retrieved from [Link]
-
AHDS Foundation. (n.d.). Diagnostic Protocols - MCT8. Retrieved from [Link]
-
ResearchGate. (n.d.). Thyroid Hormone Transport Proteins: Thyroxine-Binding Globulin, Transthyretin, and Albumin. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
UChicago Genetic Testing. (2019). SLC16A2 (MCT8) InfoSheet. Retrieved from [Link]
-
AWS. (n.d.). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-13C6. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Testosterone meets albumin – the molecular mechanism of sex hormone transport by serum albumins. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
-
BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]
-
MDPI. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Stability of levothyroxine tablets in blister packaging versus bottles and vials under simulated in-use conditions. Retrieved from [Link]
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- 15. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: N-Formyl Thyroxine Interference in Levothyroxine Immunoassays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential interference of N-Formyl Thyroxine in levothyroxine (T4) immunoassays. As your dedicated support partner, we aim to equip you with the scientific rationale and practical protocols to ensure the accuracy and integrity of your experimental results.
Introduction: The Challenge of Structural Similarity
Levothyroxine is a synthetic thyroid hormone crucial in research and clinical settings. Its accurate quantification is paramount. However, impurities and related compounds, such as this compound, can pose significant analytical challenges. This compound, a potential impurity or metabolite, shares a high degree of structural similarity with levothyroxine. This similarity can lead to cross-reactivity in immunoassays, resulting in erroneously elevated measurements of levothyroxine. This guide will help you navigate this potential interference, from identification to resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my levothyroxine assays?
A1: this compound is a molecule that is structurally very similar to levothyroxine (T4), with the key difference being the presence of a formyl group on the primary amine of the alanine side chain. This compound can be present as an impurity in synthetic levothyroxine preparations or potentially as a metabolite. Due to its structural resemblance to T4, it can be mistakenly recognized by the antibodies used in levothyroxine immunoassays, a phenomenon known as cross-reactivity. This can lead to an overestimation of the true levothyroxine concentration in your samples.
Q2: What type of levothyroxine immunoassay is most susceptible to this interference?
A2: Competitive immunoassays are particularly susceptible to interference from cross-reacting molecules like this compound.[1][2] In a competitive assay, unlabeled T4 in the sample competes with a labeled T4 tracer for a limited number of antibody binding sites. If this compound is present, it will also compete for these binding sites, displacing the labeled tracer and generating a signal that is falsely interpreted as a higher concentration of T4.
Q3: My levothyroxine measurements are unexpectedly high and inconsistent with other experimental data. Could this compound be the cause?
A3: Inconsistent or unexpectedly high levothyroxine results that do not correlate with the expected physiological or experimental outcomes should raise suspicion of assay interference.[3][4] While other factors can contribute to such discrepancies, interference from a cross-reacting substance like this compound is a plausible explanation, especially when working with synthetic levothyroxine formulations.
Q4: How can I confirm if this compound is interfering with my assay?
A4: The gold standard for confirming and quantifying levothyroxine without interference from structurally related compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique separates molecules based on their physicochemical properties before detection, allowing for the distinct identification and quantification of both levothyroxine and this compound.
Troubleshooting Guide: Investigating and Resolving Interference
Problem: Suspected Falsely Elevated Levothyroxine Results
This guide provides a systematic approach to troubleshooting when you suspect interference from this compound or other cross-reacting substances in your levothyroxine immunoassay.
Step 1: Preliminary Assessment & Data Review
-
Clinical/Experimental Correlation: Do the high levothyroxine results align with the clinical presentation or expected experimental outcomes? A discrepancy is a key indicator of potential interference.[3][7][8]
-
Review Assay Principle: Confirm the type of immunoassay you are using. Competitive immunoassays are more prone to this type of interference.[1][2]
-
Check Reagent Lot and Expiration: Rule out issues with the assay kit itself by checking for lot-to-lot variability and ensuring reagents are within their expiration dates.
Step 2: Experimental Verification of Interference
If the preliminary assessment suggests interference, the following experimental steps can help confirm its presence.
-
Serial Dilution:
-
Rationale: If a cross-reacting substance is present, serially diluting the sample with a matrix-equivalent diluent (e.g., analyte-stripped serum) may show a non-linear response. The measured concentration, when corrected for the dilution factor, will not be consistent across the dilution series.
-
Limitation: This method is not always conclusive and may not be effective for all types of interference.[1]
-
-
Analysis on an Alternative Immunoassay Platform:
-
Rationale: Different immunoassay manufacturers use antibodies with varying specificities. Analyzing the same sample on a different platform may yield a significantly different (and likely lower) result if the interference is specific to the antibody in your primary assay.[3][4][8]
-
Procedure:
-
Obtain a levothyroxine immunoassay kit from a different manufacturer.
-
Analyze the suspect sample(s) and controls on both your original and the alternative platform.
-
Compare the results. A significant discrepancy is strong evidence of method-specific interference.
-
-
Step 3: Advanced Troubleshooting & Confirmatory Analysis
If experimental verification points towards interference, the following advanced techniques can be employed for definitive confirmation and accurate quantification.
-
Sample Pre-treatment to Remove Interferents:
-
Rationale: Techniques like Solid-Phase Extraction (SPE) can be used to separate levothyroxine from potentially interfering substances before analysis by immunoassay.
-
General Protocol: A detailed protocol for SPE is provided in the "Experimental Protocols" section below.
-
-
Confirmatory Analysis by LC-MS/MS:
-
Rationale: As the reference method, LC-MS/MS provides the highest level of specificity and can definitively identify and quantify levothyroxine in the presence of this compound and other related compounds.[5][6]
-
Action: If available, submit the suspect samples for LC-MS/MS analysis. A detailed protocol for sample preparation for LC-MS/MS is provided in the "Experimental Protocols" section.
-
Visualizing the Interference Mechanism
The following diagram illustrates how this compound can interfere in a competitive levothyroxine immunoassay.
Caption: Mechanism of this compound interference in a competitive levothyroxine immunoassay.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment by Competitive ELISA
This protocol allows you to determine the percentage of cross-reactivity of this compound in your specific levothyroxine immunoassay.
Materials:
-
Levothyroxine standard
-
This compound
-
Your competitive levothyroxine ELISA kit
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Standards:
-
Prepare a serial dilution of the levothyroxine standard in assay buffer to create a standard curve.
-
Prepare a separate serial dilution of this compound in assay buffer.
-
-
Perform the Assay:
-
Follow the manufacturer's instructions for your competitive levothyroxine ELISA kit.
-
In separate wells, run the levothyroxine standard curve and the this compound dilution series.
-
-
Data Analysis:
-
Plot the standard curve for levothyroxine (absorbance vs. concentration).
-
Determine the concentration of levothyroxine and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Levothyroxine / IC50 of this compound) x 100
-
Data Interpretation:
| % Cross-Reactivity | Interpretation |
| > 10% | Significant interference |
| 1-10% | Moderate interference |
| < 1% | Negligible to low interference |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up serum/plasma samples to remove potential interferences prior to immunoassay analysis.
Materials:
-
Mixed-mode SPE cartridges
-
Methanol
-
0.1M HCl
-
Acetonitrile
-
2% Ammonium Hydroxide in Methanol
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the bound thyroid hormones with 3 mL of methanol containing 2% ammonium hydroxide.[10]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of your immunoassay's assay buffer.
-
-
Analysis:
-
Analyze the reconstituted sample using your levothyroxine immunoassay.
-
Protocol 3: Sample Preparation for LC-MS/MS Confirmation
This protocol outlines a protein precipitation method for preparing serum/plasma samples for confirmatory analysis by LC-MS/MS.
Materials:
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (e.g., ¹³C₆-T4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting:
-
Pipette a known volume (e.g., 100 µL) of your serum/plasma sample into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to each sample.
-
-
Protein Precipitation:
-
Vortexing:
-
Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting suspected this compound interference.
Conclusion
Ensuring the accuracy of levothyroxine measurements is critical for the integrity of research and development in thyroid-related fields. While this compound presents a potential analytical challenge due to its structural similarity to levothyroxine, a systematic troubleshooting approach can effectively identify and mitigate this interference. By understanding the principles of immunoassay cross-reactivity and employing confirmatory analytical techniques such as LC-MS/MS, researchers can have high confidence in their data. For further assistance, please do not hesitate to contact our technical support team.
References
-
UCT, Inc. (n.d.). Thyroid Hormones in Serum and Plasma Using SPE Extraction and UHPLC-MS/MS Analysis. Retrieved from [Link]
-
LCGC International. (2019). Thyroid Hormones in Serum and Plasma Using SPE Extraction and UHPLC–MS-MS Analysis. Retrieved from [Link]
-
Agilent Technologies, Inc. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Vrabcova, P., et al. (2020). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 92(10), 7008-7016. Retrieved from [Link]
-
Vogeser, M., & Seger, C. (2010). Sample preparation strategies for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Clinical Chemistry, 56(12), 1772-1782. Retrieved from [Link]
-
ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]
-
Guo, R., et al. (2011). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(15-16), 1135-1141. Retrieved from [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
Al-Saffar, F. J., et al. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences, 23(1), 17-22. Retrieved from [Link]
-
Kuzmanovska, S., & Vaskova, O. (2020). Interference in thyroid function immunoassays: clinical consequences. Macedonian Pharmaceutical Bulletin, 66(1), 73-78. Retrieved from [Link]
-
ResearchGate. (2020). Interference in thyroid function immunoassays: clinical consequences. Retrieved from [Link]
-
BioPharm International. (2004). Bioanalytical Methods for Sample Cleanup. Retrieved from [Link]
-
Çuhadar, S., et al. (2018). Cross-Reactivity in Thyroid Function Tests: A Tertiary Care Centre Experience. Turkish Journal of Biochemistry, 43(4), 435-440. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-20. Retrieved from [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 20(3), 129–140. Retrieved from [Link]
-
Al-Salameh, A., et al. (2019). Method-related interference in thyroid function assays. Journal of Clinical Pathology, 72(11), 755-760. Retrieved from [Link]
-
Spencer, C. A. (2020). Assay of Thyroid Hormone and Related Substances. In Endotext. MDText.com, Inc. Retrieved from [Link]
-
Pappa, T., et al. (2020). Immunoassay Interference on Thyroid Function Tests During Treatment with Nivolumab. Thyroid, 30(6), 934-938. Retrieved from [Link]
-
van der Watt, G., et al. (2016). Misleading FT4 measurement: Assay-dependent antibody interference. Biochemia Medica, 26(1), 115-121. Retrieved from [Link]
-
ARUP Laboratories. (2024). Analytical Considerations in the Evaluation of Thyroid Function. Retrieved from [Link]
-
Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. The Journal of Steroid Biochemistry and Molecular Biology, 143, 347-355. Retrieved from [Link]
-
Eley, J. D., & Kelly, J. H. (1981). Cross reaction of thyroxine in kit radioimmunoassays for triiodothyronine. Clinical Chemistry, 27(5), 774-775. Retrieved from [Link]
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- 4. Method-related interference in thyroid function assays - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
N-Formyl Thyroxine vs. Thyroxine: A Comparative Guide to Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, is a cornerstone of metabolic regulation in vertebrates.[1] Its conversion to the more potent triiodothyronine (T3) and subsequent interaction with nuclear thyroid hormone receptors (TRs) orchestrate a vast array of physiological processes, including growth, development, and energy expenditure.[2][3] In the realm of synthetic chemistry and pharmaceutical manufacturing, derivatives of thyroxine are frequently encountered. One such derivative is N-Formyl Thyroxine, a molecule where the primary amine of the alanine side chain is formylated.[4] While often categorized as a process-related impurity in the synthesis of levothyroxine, its distinct chemical structure warrants a thorough examination of its potential biological activity relative to the parent hormone, thyroxine.[4][5]
This guide provides a comprehensive comparison of this compound and Thyroxine, grounding the discussion in the established principles of thyroid hormone action. Due to a notable absence of direct experimental studies on the biological activity of this compound in the current scientific literature, this guide will leverage well-documented structure-activity relationships of thyroxine analogs to build a predictive framework for its behavior.[6][7] We will delve into the established mechanism of action of thyroxine, hypothesize how N-formylation might alter this activity, and provide detailed experimental protocols that would be essential to empirically validate these hypotheses. This guide is intended to serve as both a review of current knowledge and a roadmap for future research into this and similar thyroxine derivatives.
Mechanism of Action: The Thyroid Hormone Signaling Pathway
Thyroid hormone action is primarily mediated through its binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] Thyroxine (T4) serves as a prohormone, which is transported into the cell by specific transporters like monocarboxylate transporter 8 (MCT8).[8] Inside the cell, T4 is converted to the more biologically active T3 by deiodinase enzymes.[1] T3 then enters the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA. This binding induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately modulates the transcription of target genes.
Caption: Canonical signaling pathway of thyroid hormone.
Comparative Analysis: this compound vs. Thyroxine
The critical difference between this compound and Thyroxine lies in the modification of the primary amine on the alanine side chain. This seemingly minor alteration can have profound implications for the molecule's biological activity. The alanine side chain is a key structural feature for the recognition and transport of thyroid hormones and for their binding to thyroid hormone receptors.
Based on established structure-activity relationships for thyroxine analogs, the addition of a formyl group to the nitrogen atom is predicted to significantly reduce the biological activity of the molecule.[6][7] The free amino group is thought to be crucial for optimal interaction with both cellular transporters and the ligand-binding pocket of the thyroid hormone receptor. N-formylation introduces a bulkier, polar group that could sterically hinder these interactions and alter the charge distribution of the side chain.
The following table presents a predictive comparison of the biological activities of this compound and Thyroxine. It is important to emphasize that the values for this compound are hypothetical and require experimental validation.
| Parameter | Thyroxine (T4) | This compound (Predicted) | Rationale for Prediction |
| Cellular Uptake | Actively transported into cells via transporters such as MCT8.[8] | Significantly reduced uptake. | The N-formyl group may interfere with recognition by specific amino acid transporters that mediate thyroxine uptake. |
| Receptor Binding Affinity (TR) | Binds to thyroid hormone receptors, although with lower affinity than T3. | Markedly lower binding affinity. | The formylation of the amino group likely disrupts key hydrogen bonding and electrostatic interactions within the receptor's ligand-binding pocket, which are crucial for stable binding. |
| In Vivo Thyromimetic Activity | Elicits a full range of thyroid hormone effects after conversion to T3, including increased metabolic rate.[3] | Very low to negligible activity. | Reduced cellular uptake and receptor binding would drastically diminish its ability to induce a biological response. Furthermore, the N-formyl group may also affect its metabolism, including the crucial conversion to a more active form. |
| Metabolic Stability | Undergoes deiodination to T3 and reverse T3 (rT3), as well as other metabolic transformations. | Potentially altered metabolic profile. The N-formyl group could be subject to enzymatic cleavage by deformylases, potentially converting it back to thyroxine in vivo. However, the rate and extent of this conversion are unknown and would be a critical determinant of any potential biological activity. | The presence of the N-formyl group may alter the substrate recognition by deiodinases and other metabolizing enzymes. The possibility of in vivo deformylation adds a layer of complexity to predicting its overall metabolic fate and potential for bioactivation. |
Experimental Protocols for Comparative Assessment
To empirically determine the biological activity of this compound and validate the predictions made in this guide, a series of well-established in vitro and in vivo assays must be performed. The following protocols provide a framework for such an investigation.
In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of this compound to thyroid hormone receptors (TRα and TRβ) in comparison to L-Thyroxine.
Methodology: Competitive Radioligand Binding Assay
-
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains.
-
[¹²⁵I]-T3 (radioligand).
-
L-Thyroxine (unlabeled competitor).
-
This compound (test compound).
-
Assay buffer (e.g., Tris-HCl with 5 mM MgCl₂, 1 mM EDTA, and 10% glycerol).
-
96-well filter plates with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled L-Thyroxine and this compound.
-
In a 96-well plate, incubate a fixed concentration of the TRα or TRβ receptor, a fixed concentration of [¹²⁵I]-T3, and varying concentrations of either unlabeled L-Thyroxine or this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled T3).
-
Incubate the plate at 4°C for 16-18 hours to reach binding equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.
-
In Vivo Assessment of Thyromimetic Activity in a Rat Model
Objective: To evaluate the in vivo effects of this compound on key metabolic parameters in comparison to L-Thyroxine.
Methodology: Goiter-Prevention Assay in Propylthiouracil (PTU)-Treated Rats
-
Materials:
-
Male Sprague-Dawley rats.
-
Propylthiouracil (PTU) to induce hypothyroidism.
-
L-Thyroxine.
-
This compound.
-
Vehicle for substance administration (e.g., 0.9% saline with 0.1% BSA).
-
-
Procedure:
-
Induce hypothyroidism in rats by providing drinking water containing 0.05% PTU for 14 days. This will lead to an increase in thyroid-stimulating hormone (TSH) and cause goiter.
-
Divide the rats into several groups:
-
Control (vehicle only).
-
L-Thyroxine treated (multiple dose levels).
-
This compound treated (multiple dose levels).
-
-
Administer the respective compounds daily via subcutaneous injection for 7-10 days, concurrently with continued PTU treatment.
-
At the end of the treatment period, euthanize the animals and collect blood and tissues.
-
Measure the following parameters:
-
Goiter prevention: Weigh the thyroid glands. A potent thyromimetic will suppress TSH and prevent the goitrogenic effect of PTU.
-
Serum TSH levels: Measure serum TSH by ELISA or RIA to assess the suppression of the pituitary-thyroid axis.
-
Metabolic rate: Measure oxygen consumption as an indicator of metabolic rate.
-
Serum cholesterol: Measure total serum cholesterol levels, which are typically elevated in hypothyroidism and lowered by thyromimetic compounds.
-
-
Analyze the dose-response relationships for both compounds to determine their relative potencies.
-
Caption: Workflow for comparing the biological activity of this compound and Thyroxine.
Conclusion
While this compound is currently viewed primarily as a synthetic intermediate or impurity, its structural relationship to thyroxine necessitates a formal evaluation of its biological activity. Based on established structure-activity principles, it is strongly predicted that N-formylation of the alanine side chain will significantly diminish, if not abolish, thyromimetic activity by impeding cellular uptake and receptor binding. However, the potential for in vivo metabolism to an active form cannot be entirely discounted without empirical data.
The experimental protocols detailed in this guide provide a clear path forward for researchers to definitively characterize the biological profile of this compound. Such studies are not merely academic; they are crucial for a complete understanding of the pharmacology of thyroxine derivatives and for ensuring the purity and safety of synthetic levothyroxine preparations. The investigation into this compound underscores a broader principle in drug development: even minor chemical modifications can have substantial biological consequences, and a thorough experimental evaluation is always warranted.
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A Comparative Analysis of Thyroid Receptor Affinity: N-Formyl Thyroxine vs. Thyroxine (T4)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects primarily through binding to nuclear thyroid hormone receptors (TRs).[1][2] Thyroxine (T4) is the primary hormone secreted by the thyroid gland and serves as a prohormone for the more biologically active triiodothyronine (T3).[1][3][4] The affinity of any thyroid hormone analog for TRs is a primary determinant of its biological activity. This guide provides a detailed comparison of the thyroid receptor affinity of the well-characterized hormone, Thyroxine (T4), and its N-formylated derivative, N-Formyl Thyroxine.
This compound is recognized as a derivative and potential impurity of Levothyroxine, the synthetic form of T4.[5] While empirical data on its receptor binding affinity is scarce, available information suggests it possesses lower thyroid activity compared to T4.[6] This guide will synthesize the known data for T4, explore the structural implications of N-formylation, and provide detailed experimental protocols for researchers to quantitatively assess the binding affinity of this compound and similar analogs.
The Thyroid Hormone Signaling Pathway
Thyroid hormones primarily act via a genomic signaling pathway.[7][8][9] T4 enters the cell through transporter proteins and is often converted to the more active T3.[8] T3 (or T4) then binds to thyroid hormone receptors (TRα or TRβ) located in the nucleus.[7][10] These receptors are ligand-dependent transcription factors that, upon hormone binding, form heterodimers with the retinoid X receptor (RXR).[9][11] This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, modulating their transcription and leading to a cellular response.[7][9][11]
Thyroxine (T4): The Benchmark for Receptor Affinity
Thyroxine is the cornerstone of thyroid hormone physiology. Its interaction with TRs has been extensively studied, revealing key insights into hormone action.
Receptor Isoform Specificity
There are two primary TR genes, THRA and THRB, which produce multiple receptor isoforms, mainly TRα1, TRα2, TRβ1, and TRβ2.[2][11][12] TRα1 and TRβ1 are widely expressed, whereas TRβ2 is more localized to the hypothalamus, pituitary, and developing ear.[10][12][13] T4 binds to TRα1, TRβ1, and TRβ2.[11] Generally, T4 has a lower binding affinity for all TR isoforms compared to T3, which is why T3 is considered the more active hormone.[9][14][15] Studies have shown that the affinity of T4 for TRs is approximately 10- to 30-fold less than that of T3.[14]
Interestingly, the relative affinity for T4 versus T3 can differ between TR isoforms. Some research suggests that TRα1 is more responsive to T4 than TRβ1 is, binding T4 with only a 4.4-fold lower affinity than T3, compared to a near 20-fold difference for TRβ1.[16] This isoform-dependent sensitivity may have significant physiological implications.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates higher affinity. The affinity can also be expressed as an IC50 or Ki value derived from competitive binding assays.
| Ligand | Receptor Isoform | Binding Affinity (Kd) | Method |
| Thyroxine (T4) | TRα1 | ~7-fold lower than T3[14] | Competitive Binding Assay |
| Thyroxine (T4) | TRβ1 | ~20-fold lower than T3[16] | Protease Protection Assay |
| Triiodothyronine (T3) | TRα1 | ~0.54 nM[16] | Protease Protection Assay |
| Triiodothyronine (T3) | TRβ1 | ~1.0 nM[16] | Protease Protection Assay |
Note: Absolute Kd values for T4 can vary between studies and experimental systems. The data presented highlights the consistent observation of lower affinity for T4 compared to T3.
This compound: A Structurally Modified Analog
This compound is a derivative of T4 where a formyl group (-CHO) is attached to the alpha-amino group of the alanine side chain.[17][18][19] This modification, while seemingly minor, can have a profound impact on the molecule's ability to interact with the thyroid hormone receptor.
Structural and Chemical Properties
-
Modification: The primary amine (-NH2) of the alanine side chain is converted to a secondary amide (-NH-CHO).
This N-formylation neutralizes the positive charge of the amino group at physiological pH and introduces a bulkier, more sterically hindered group. The amino group of native thyroid hormones is thought to be crucial for forming key interactions within the ligand-binding pocket of the TR. Altering this functional group is likely to disrupt these interactions, leading to a decrease in binding affinity.
Known Biological Activity
Experimental Protocols for Determining Receptor Affinity
To quantitatively compare the binding affinity of this compound to T4, standardized biochemical assays are required. Below are detailed protocols for two robust, widely accepted methods.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[21][22]
Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare nuclear extracts from cells or tissues expressing TRs, or use purified recombinant TRα or TRβ protein.
-
Radioligand: Use a high-affinity radioligand such as [¹²⁵I]T3. The concentration should be at or below its Kd for the receptor to ensure assay sensitivity.[23]
-
Competitors: Prepare serial dilutions of unlabeled T4 (as a positive control) and this compound in assay buffer.
-
Assay Buffer: A typical buffer is 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT.[23]
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of [¹²⁵I]T3, and varying concentrations of the unlabeled competitor (T4 or this compound).
-
Include control wells for:
-
Total Binding: Receptor + [¹²⁵I]T3 + buffer (no competitor).
-
Non-specific Binding (NSB): Receptor + [¹²⁵I]T3 + a saturating concentration of unlabeled T3 (e.g., 1 µM) to block all specific binding sites.[23]
-
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium. Typical conditions are 2-18 hours at 4°C or room temperature.[23]
-
-
Separation:
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting NSB from the binding measured in all other wells.
-
Plot the percent specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[24][25] It provides kinetic data (association and dissociation rates) in addition to affinity (Kd).
Methodology:
-
Ligand Immobilization:
-
The "ligand" (in this case, purified recombinant TRα or TRβ protein) is covalently immobilized onto the surface of an SPR sensor chip.[25]
-
-
Analyte Injection:
-
The "analyte" (T4 or this compound) is dissolved in a running buffer and injected at various concentrations, flowing over the sensor chip surface.
-
-
Real-Time Monitoring:
-
Binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time and measured in Response Units (RU).[24][25]
-
The data is plotted as a sensorgram (RU vs. time), showing an association phase during analyte injection and a dissociation phase when only buffer is flowing.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Comparative Discussion and Conclusion
While direct quantitative data for this compound's receptor affinity is lacking, a comparison can be drawn based on structural chemistry and the qualitative data available. The alanine side chain of T4 is critical for its positioning within the TR ligand-binding pocket. The positively charged amino group is believed to form a key salt bridge with a negatively charged residue (e.g., glutamate) in the receptor.
The N-formylation of this amino group neutralizes its charge and adds steric bulk. This modification would prevent the formation of the crucial salt bridge and likely cause steric clashes within the binding pocket. Consequently, the binding affinity of this compound for thyroid receptors is expected to be substantially lower than that of T4. The observation that it has "less thyroid activity" supports this hypothesis.[6]
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Affinity Biosciences. (n.d.). Thyroid hormone signaling pathway. Retrieved from [Link]
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ACS Publications. (n.d.). The Use of N-Formylamino Acids in Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Surface Plasmon Resonance (SPR) based Immunosensor for Sensitive Detection of Thyroxine. Retrieved from [Link]
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Human Technopole. (2025). Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis. Retrieved from [Link]
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Bio-Rad. (n.d.). ProteOn Surface Plasmon Resonance Detection System. Retrieved from [Link]
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Parmar, S. (2022, December 5). Synthesis of thyroxine (T4) and tri-iodothyronine (T3) [ENGLISH]. Retrieved from [Link]
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N-Formyl Thyroxine: A Comparative Analysis of a Less Active Thyroxine Derivative
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Thyroid hormones, primarily thyroxine (T4) and its more potent metabolite triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1][2] Their synthesis and action are tightly controlled through the hypothalamic-pituitary-thyroid axis.[3] The biological effects of thyroid hormones are predominantly mediated by their binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes.[4] The precise structure of these hormones is paramount to their activity, and even minor modifications can significantly alter their potency.[5] This guide provides a comparative overview of N-Formyl Thyroxine, a derivative of thyroxine (T4), and discusses its potential as a less active analogue. While direct quantitative data on the bioactivity of this compound is limited in publicly available literature, this guide will leverage established principles of thyroid hormone structure-activity relationships and detailed experimental protocols to provide a framework for its evaluation.
Structural Comparison: Thyroxine vs. This compound
The key structural difference between thyroxine and this compound lies in the modification of the amino group on the alanine side chain. In this compound, a formyl group (-CHO) is attached to the nitrogen atom.[6][7][8] This seemingly small addition can have significant implications for the molecule's interaction with its biological targets.
Key Structural Features:
| Feature | Thyroxine (T4) | This compound |
| Core Structure | 3,5,3',5'-tetraiodo-L-thyronine | 3,5,3',5'-tetraiodo-L-thyronine |
| Amino Group | Primary amine (-NH2) | Formylated amine (-NHCHO) |
| Chemical Formula | C15H11I4NO4 | C16H11I4NO5 |
| Molecular Weight | 776.87 g/mol [1] | 804.88 g/mol [6][7] |
The formylation of the amino group introduces a bulkier, more sterically hindering substituent and alters the electronic properties of the side chain. This modification is expected to impact the binding affinity of the molecule to thyroid hormone receptors and its interaction with transport proteins.
Thyroid Hormone Signaling Pathway
Understanding the mechanism of action of thyroid hormones is crucial for contextualizing the potential effects of this compound. Thyroid hormone signaling can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the transport of T4 and T3 into the cell, the conversion of T4 to the more active T3 by deiodinases, and the subsequent binding of T3 to thyroid hormone receptors (TRα and TRβ) within the nucleus.[4] The T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of specific genes. This pathway is responsible for the long-term metabolic and developmental effects of thyroid hormones.
Figure 1: Simplified diagram of the genomic thyroid hormone signaling pathway.
Non-Genomic Pathway
Non-genomic actions of thyroid hormones are initiated at the plasma membrane or in the cytoplasm and occur more rapidly than genomic effects. These pathways can involve interactions with integrin αvβ3 and the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K pathways.
Comparative Biological Activity: A Hypothesis
While direct experimental data for this compound is scarce, its structural modification strongly suggests a reduced biological activity compared to thyroxine. The formylation of the amino group is likely to:
-
Decrease Binding Affinity for Thyroid Hormone Receptors: The bulky formyl group may sterically hinder the optimal binding of the ligand to the receptor's binding pocket.
-
Alter Interaction with Transport Proteins: Thyroid hormones are transported in the blood by proteins such as thyroxine-binding globulin (TBG). The modified side chain of this compound could affect its affinity for these carriers, influencing its bioavailability and half-life.[3]
-
Impact Metabolic Conversion: The conversion of T4 to the more active T3 is a critical step in thyroid hormone action. The N-formyl group might interfere with the recognition of the molecule by deiodinase enzymes.
It is also plausible that this compound could act as a pro-drug , with the formyl group being cleaved in vivo to release active thyroxine. However, the metabolic fate and the potential for such conversion have not been extensively studied.
Experimental Protocols for Comparative Analysis
To definitively assess the biological activity of this compound relative to Thyroxine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative study.
In Vitro Assays
1. Competitive Radioligand Binding Assay
This assay directly measures the affinity of this compound for thyroid hormone receptors (TRα and TRβ) by assessing its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-T3).
Objective: To determine the inhibitory constant (Ki) of this compound for TRα and TRβ.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare nuclear extracts containing human TRα or TRβ from transfected cells or tissues.
-
Reaction Setup: In a multi-well plate, incubate a fixed concentration of [¹²⁵I]-T3 with the receptor preparation in the presence of increasing concentrations of unlabeled thyroxine or this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled T3).
-
Incubation: Incubate the plates at 4°C for 2-4 hours to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome: this compound is expected to exhibit a significantly higher IC50 and Ki value compared to thyroxine, indicating a lower binding affinity for the thyroid hormone receptors.
2. Thyroid Hormone Receptor Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying the activation of a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element.
Objective: To determine the median effective concentration (EC50) of this compound for inducing TR-mediated gene transcription.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line co-transfected with a thyroid hormone receptor (TRα or TRβ) and a luciferase reporter construct containing a TRE.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of thyroxine or this compound for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Use a sigmoidal dose-response curve to determine the EC50 value.
Expected Outcome: this compound is anticipated to have a much higher EC50 value than thyroxine, reflecting its lower potency in activating thyroid hormone receptor-mediated gene transcription. It may also exhibit a lower maximal response.
In Vivo Assay
Goiter Prevention Assay in Rats
This classic in vivo assay assesses the thyromimetic activity of a compound by its ability to suppress thyroid-stimulating hormone (TSH) secretion from the pituitary, thereby preventing goiter (thyroid enlargement) induced by an antithyroid drug.
Objective: To evaluate the in vivo potency of this compound in suppressing TSH and preventing goiter.
Step-by-Step Methodology:
-
Animal Model: Use surgically thyroidectomized rats to eliminate the influence of endogenous thyroid hormones.
-
Goitrogen Treatment: Administer a goitrogen, such as propylthiouracil (PTU), in the drinking water to induce hypothyroidism and elevate TSH levels.
-
Compound Administration: Concurrently, administer graded doses of thyroxine or this compound daily via subcutaneous injection for a period of 10-14 days.
-
Endpoint Measurement: At the end of the treatment period, sacrifice the animals, collect blood for TSH measurement, and excise and weigh the thyroid glands.
-
Data Analysis: Compare the thyroid weights and serum TSH levels across the different treatment groups.
Expected Outcome: A significantly higher dose of this compound compared to thyroxine would be required to achieve a similar suppression of TSH and reduction in thyroid weight, indicating lower in vivo potency.
Discussion and Future Perspectives
The available evidence, though indirect, strongly suggests that this compound is a significantly less active derivative of thyroxine. The addition of the formyl group to the amino acid side chain likely impairs its ability to effectively bind to and activate thyroid hormone receptors. From a drug development perspective, this compound is primarily considered an impurity in the synthesis of levothyroxine (the synthetic form of T4).[9] Its presence in pharmaceutical preparations needs to be carefully monitored to ensure the potency and consistency of the final drug product.
Further research is warranted to fully characterize the biological profile of this compound. Key areas for future investigation include:
-
Quantitative Bioactivity: Performing the in vitro and in vivo assays described in this guide to obtain definitive data on its receptor binding affinity, functional potency, and in vivo efficacy.
-
Metabolic Fate: Investigating whether this compound is metabolized in vivo and if it can be converted to active thyroxine, which would have implications for its potential as a pro-drug.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and half-life.
References
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Cody, V., Hazel, J., Langs, D. A., & Duax, W. L. (1977). Molecular structure of thyroxine analogues. Crystal structure of 3,5,3'-triiodothyroacetic and 3,5,3',5'-tetraoiodothyroacetic acid N-diethanolamine (1:1) complexes. Journal of Medicinal Chemistry, 20(12), 1628–1631. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5819, Thyroxine. Retrieved from [Link].
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Jorgensen, E. C. (1976). Structure activity relationships of thyroxine analogs. Pharmacology & Therapeutics. Part B: General and Systematic Pharmacology, 2(4), 661–682. [Link]
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Gershengorn, M. C., Geras, E., Marcus-Samuels, B. E., & Robbins, J. (1979). Receptor affinity and biological potency of thyroid hormones in thyrotropic cells. American Journal of Physiology-Endocrinology and Metabolism, 237(2), E142–E146. [Link]
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Oncohema Key. (2016, October 20). Thyroid Hormone Structure–Function Relationships. Retrieved from [Link]
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Newcomer, W. S. (1957). Relative potencies of thyroxine and triiodothyronine based on various criteria in thiouracil-treated chickens. American Journal of Physiology, 190(3), 413–418. [Link]
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Niemann, C., & Mead, J. F. (1941). Thyroxine-like activity of compounds structurally related to thyroxine. Journal of the American Chemical Society, 63(10), 2685–2687. [Link]
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Stoffer, S. S., & Szpunar, W. E. (1984). Potency of levothyroxine products. JAMA, 251(5), 635–636. [Link]
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Lazar, M. A., & Chin, W. W. (1990). Thyroid hormone mimetics. Journal of Clinical Investigation, 86(4), 1073–1077. [Link]
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Cody, V. (1978). Molecular structure of thyroxine analogues. Crystal structure of 3,5,3'-triiodothyroacetic and 3,5,3',5'-tetraoiodothyroacetic acid N-diethanolamine (1:1) complexes. Recent Progress in Hormone Research, 34, 437–475. [Link]
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Pharmaffiliates. (n.d.). CAS No : 671235-41-9 | Product Name : this compound. Retrieved from [Link]
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Shulgin, A. T. (2024). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. Chemistry Proceedings, 16(1), 22. [Link]
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Samuels, H. H., Stanley, F., & Casanova, J. (1979). Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells. Journal of Clinical Investigation, 63(6), 1229–1240. [Link]
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Alentris Research Pvt. Ltd. (n.d.). N-Formyl-T4 and T4-Acetamide. Retrieved from [Link]
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Colucci, P., Yue, C. S., Ducharme, M., & Benvenga, S. (2013). A review of the pharmacokinetics of levothyroxine for the treatment of hypothyroidism. European Endocrinology, 9(1), 40–47. [Link]
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Schueler, P. A., & Tropsha, A. (2014). Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods. SAR and QSAR in Environmental Research, 25(8), 629–653. [Link]
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de Vries, E. M., Fliers, E., & Boelen, A. (2017). Metabolism of Thyroid Hormone. In K. R. Feingold (Eds.) et al., Endotext. MDText.com, Inc. [Link]
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Flock, E. V., Bollman, J. L., Grindlay, J. H., & Orvis, A. L. (1956). Metabolism of L-thyroxine and L-triiodothyronine in the absence of the liver. American Journal of Physiology, 187(3), 407–414. [Link]
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Verga Falzacappa, C., Mangialardi, G., Nicolini, A., & Antonelli, A. (2016). Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges. Current Pharmaceutical Design, 22(3), 325–334. [Link]
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Tietge, U. J. F., Heverin, M., Wulkan, R. W., Meijer, P., & Dullaart, R. P. F. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 145(2), 324–334. [Link]
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Pascual, A., Casanova, J., & Samuels, H. H. (1984). Photoaffinity labeling of thyroid hormone nuclear receptors. Influence of n-butyrate and ... Journal of Biological Chemistry, 259(20), 12591–12599. [Link]
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MacLeod, K. M., & Baxter, J. D. (1986). Thyroid hormone receptors from IM-9 cells but not HeLa cells bind to promoters of triiodothyronine-responsive genes. Journal of Biological Chemistry, 261(27), 12745–12749. [Link]
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Campos-Quijada, P. A., & D'Andrea-Meira, I. (2023). Levothyroxine. In StatPearls. StatPearls Publishing. [Link]
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Al-Badri, S. H., Al-Murshedi, A. M., & Al-Kuraishy, H. M. (2025). Impact of L-thyroxine on hippocampal activity, morphology, and behavioral performance in thyroidectomized rats. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
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Benvenga, S. (2019). Administration and Pharmacokinetics of Levothyroxine. In Endotext. MDText.com, Inc. [Link]
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Flock, E. V., Bollman, J. L., & Grindlay, J. H. (1960). THE METABOLISM OF RING-LABELED L-THYROXINE-C14IN VIVO. Endocrinology, 67(3), 419–429. [Link]
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A Comparative Analysis of N-Formyl Thyroxine and Other Thyroxine Metabolites: A Guide for Researchers
This guide provides a detailed comparative analysis of N-Formyl Thyroxine and other key metabolites of thyroxine (T4). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical properties, metabolic pathways, and physiological significance of these compounds. We will explore their relative activities, the experimental methodologies used to characterize them, and their potential implications in thyroid hormone research.
Introduction to Thyroxine Metabolism: A Complex Network of Activation and Inactivation
Thyroxine (T4), the primary hormone secreted by the thyroid gland, is a prohormone that undergoes extensive metabolism in peripheral tissues to exert its biological effects.[1][2] This metabolic network is a tightly regulated system of activation and inactivation, ensuring precise control of thyroid hormone signaling. The main pathways of T4 metabolism include deiodination, conjugation (glucuronidation and sulfation), and modification of the alanine side chain.[2][3] These processes give rise to a diverse array of metabolites, each with unique biochemical properties and physiological roles.[4] This guide will focus on a comparative analysis of this compound and other significant T4 metabolites: Triiodothyronine (T3), Reverse T3 (rT3), Tetraiodothyroacetic acid (Tetrac), Triiodothyroacetic acid (Triac), and N-Acetyl-L-thyroxine.
The Metabolites: A Comparative Overview
This compound: A Synthetic Intermediate
This compound is a derivative of thyroxine where a formyl group is attached to the amino group of the alanine side chain. While its chemical structure is defined, its physiological relevance and biological activity are not well-characterized in publicly available scientific literature.[5][6][7][8] Its primary known role is as an intermediate in some multi-stage chemical syntheses of levothyroxine, the synthetic form of T4.[5] In these synthetic pathways, the formylation of the amino group serves as a protective step.[5] Due to the lack of data on its biological function, a direct comparison of its activity with other metabolites is not currently possible.
Triiodothyronine (T3): The Active Hormone
T3 is the most potent and biologically active thyroid hormone.[1] It is primarily produced by the outer ring deiodination of T4 in peripheral tissues by deiodinase enzymes (D1 and D2).[2][3] T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.[9]
Reverse T3 (rT3): The Inactive Metabolite
rT3 is an inactive isomer of T3, generated by the inner ring deiodination of T4 by deiodinase enzymes (D1 and D3).[3] It is considered a biologically inactive metabolite, and its production is a key mechanism for reducing the pool of active thyroid hormone.[3]
Tetraiodothyroacetic acid (Tetrac) and Triiodothyroacetic acid (Triac): Acetic Acid Analogs
Tetrac and Triac are formed by the oxidative deamination and decarboxylation of the alanine side chain of T4 and T3, respectively.[9] While traditionally considered minor metabolites, they have been shown to possess biological activity. Tetrac has been investigated for its anti-angiogenic and anti-proliferative effects, often acting as an antagonist to T4 at the cell surface receptor on integrin αvβ3.[9] Triac exhibits significant thyromimetic activity and has a higher affinity for the TRβ receptor than T3.[3]
N-Acetyl-L-thyroxine: An Acetylated Derivative
N-Acetyl-L-thyroxine is a metabolite where an acetyl group is attached to the amino group of the alanine side chain. It has been identified as a potential impurity in commercial levothyroxine preparations and has been shown to bind weakly to thyroxine-binding globulin (TBG) compared to T4.
Comparative Analysis of Biochemical Properties
The functional differences between these metabolites are rooted in their distinct biochemical properties, including their binding affinities to thyroid hormone receptors and plasma transport proteins.
Thyroid Hormone Receptor (TR) Binding Affinity
The biological potency of thyromimetic compounds is closely linked to their binding affinity for the nuclear thyroid hormone receptors, TRα and TRβ.
| Compound | Relative Binding Affinity to TRβ (T3 = 100) |
| Triiodothyronine (T3) | 100 |
| Thyroxine (T4) | 10 |
| Triiodothyroacetic acid (Triac) | 143 |
| Tetraiodothyroacetic acid (Tetrac) | 11 |
| 3,5-Diiodo-L-thyronine (3,5-T2) | 1.8 |
| 3,3'-Diiodo-L-thyronine (3,3'-T2) | <0.1 |
| This compound | Data not available |
| N-Acetyl-L-thyroxine | Data not available |
This table is a synthesis of data from multiple sources and represents approximate relative affinities. Actual values may vary depending on the experimental conditions.
Plasma Protein Binding
The transport of thyroid hormones and their metabolites in the bloodstream is mediated by binding to plasma proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The affinity for these proteins influences the bioavailability and half-life of the metabolites.
| Compound | Primary Binding Protein(s) |
| Thyroxine (T4) | TBG, TTR, Albumin |
| Triiodothyronine (T3) | TBG, TTR, Albumin |
| Reverse T3 (rT3) | TBG, TTR, Albumin |
| Tetraiodothyroacetic acid (Tetrac) | TTR, Albumin |
| Triiodothyroacetic acid (Triac) | TTR, Albumin |
| N-Acetyl-L-thyroxine | Weakly binds to TBG |
| This compound | Data not available |
Metabolic Pathways and Regulation
The metabolic fate of thyroxine is a complex and dynamic process, orchestrated by a series of enzymatic reactions that determine the local and systemic availability of active thyroid hormone.
Figure 1: Major metabolic pathways of thyroxine (T4).
Experimental Methodologies for Comparative Analysis
The characterization and comparison of thyroxine metabolites rely on a suite of sophisticated analytical and biochemical techniques.
Quantification of Thyroxine Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the simultaneous quantification of multiple thyroid hormone metabolites in biological samples.[10][11][12]
Step-by-Step Protocol Outline:
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard mixture containing isotopically labeled versions of the analytes.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction (for enhanced purity):
-
Add 1.2 mL of ethyl acetate to the supernatant, vortex, and centrifuge.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 3:1 water:methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the metabolites using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Figure 2: General workflow for LC-MS/MS analysis of thyroxine metabolites.
Competitive Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13]
Step-by-Step Protocol Outline:
-
Reagent Preparation:
-
Prepare a source of thyroid hormone receptors (e.g., from cell lysates or recombinant protein).
-
Prepare a solution of a radiolabeled ligand (e.g., [¹²⁵I]T3).
-
Prepare serial dilutions of the unlabeled competitor compounds (the thyroxine metabolites).
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Figure 3: Workflow for a competitive radioligand binding assay.
Conclusion
The metabolism of thyroxine gives rise to a spectrum of molecules with diverse biological activities. While T3 is the primary active hormone, other metabolites such as Tetrac and Triac exhibit unique properties that are of interest for therapeutic development. N-Acetyl-L-thyroxine appears to have reduced binding to plasma proteins, which may alter its pharmacokinetics. This compound, in contrast, is currently understood primarily as a synthetic intermediate in the production of levothyroxine, with its biological role, if any, remaining to be elucidated. Further research is warranted to fully characterize the physiological and pathophysiological significance of the complete profile of thyroxine metabolites. The experimental approaches detailed in this guide provide a robust framework for such investigations.
References
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A Senior Application Scientist's Guide to Validating HPLC Methods for N-Formyl Thyroxine Impurity Testing
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Formyl Thyroxine, a potential impurity in Levothyroxine drug substances. We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the performance of the traditional HPLC method with modern alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
The "Why": Significance of this compound Control
Levothyroxine is a synthetic thyroid hormone used to treat hypothyroidism. Its manufacturing process or degradation can lead to the formation of related substances, including this compound.[1][2][3][4] This impurity, being structurally similar to the parent drug, can pose risks to patient safety and compromise product efficacy. Therefore, a robust, validated analytical method is not just a regulatory requirement but a scientific necessity to ensure that the level of this impurity is consistently below the established safety threshold. Impurity profiling is a critical step in ensuring the safety, purity, and regulatory compliance of small molecule APIs.[5][]
Designing the HPLC Method: A Rationale-Driven Approach
The goal is to develop a stability-indicating method capable of separating this compound from Levothyroxine and other potential degradation products. Based on established methods for Levothyroxine and its impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to its versatility and robustness in separating compounds with moderate polarity.[7][8]
Experimental Protocol: Proposed HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (Provides a good balance of efficiency and backpressure).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5) (Acidic pH suppresses the ionization of silanol groups on the stationary phase and the analytes, leading to better peak shape).
-
Mobile Phase B: Acetonitrile (A common organic modifier in RP-HPLC).
-
Gradient Elution: A gradient is chosen to ensure timely elution of all components and a good separation between the closely related Levothyroxine and this compound.
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min (A standard flow rate for a 4.6 mm ID column).
-
Column Temperature: 30°C (Controlled temperature ensures retention time reproducibility).
-
Detection Wavelength: 225 nm (A common wavelength for the analysis of Levothyroxine and its related compounds).[8][9]
-
Injection Volume: 10 µL
-
Diluent: Methanol and water (50:50, v/v)
The Core of Trust: A Comprehensive Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10][11] Our approach will be grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, with cross-references to the United States Pharmacopeia (USP) <621> and the European Pharmacopoeia (Ph. Eur.) 2.2.46.[12][13][14][15][16][17][18][19][20][21][22][23][24]
The following diagram illustrates the logical flow of the validation process:
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[25]
Experimental Protocol:
-
Interference Study: Inject the diluent, a placebo solution (if applicable), a solution of Levothyroxine API, and a solution of this compound impurity standard individually.
-
Peak Purity/Stress Studies: Subject a solution of Levothyroxine to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[26] Analyze the stressed samples to ensure the this compound peak is resolved from any degradants.
Acceptance Criteria:
-
No interfering peaks at the retention time of this compound.
-
The peak for this compound should be spectrally pure and well-resolved (Resolution > 2.0) from Levothyroxine and other degradant peaks in the stressed samples.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
Experimental Protocol:
Prepare a series of solutions of this compound standard at different concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. A minimum of five concentration levels is recommended.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 (LOQ) | 5,250 |
| 0.5 | 26,100 |
| 1.0 (Specification Limit) | 51,900 |
| 1.5 | 78,300 |
| 2.0 | 104,500 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.
Experimental Protocol:
Spike a sample of the Levothyroxine API with known amounts of this compound standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each sample in triplicate.
Data Presentation: Accuracy/Recovery of this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Average | 99.2% |
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each level.[7]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[25]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Levothyroxine spiked with this compound at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision of this compound
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Peak Area | 0.8% | 1.2% |
| Retention Time | 0.2% | 0.3% |
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]
Experimental Protocol:
These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
Data Presentation: LOD and LOQ
| Parameter | Result |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still be met.
-
The results should not be significantly impacted by the changes.
Comparison with Alternatives: HPLC vs. UPLC-MS
While HPLC is a workhorse in quality control laboratories, modern techniques like Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) offer significant advantages, particularly for impurity analysis.[27][28][29][30]
The relationship between these techniques can be visualized as an evolution in analytical capability:
Caption: Evolution of Chromatographic Techniques.
Objective Comparison Guide
| Feature | HPLC | UPLC | UPLC-MS |
| Principle | Separation based on partitioning between mobile and stationary phases.[12][13] | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[28][31] | UPLC separation coupled with mass detection for identification based on mass-to-charge ratio.[][32][33] |
| Analysis Speed | Slower (Typical run times of 15-30 min).[28][30] | Faster (Run times often <5 min).[27][31] | Fast, similar to UPLC. |
| Sensitivity | Good, suitable for routine QC. | Higher sensitivity due to sharper peaks.[27][28] | Very high sensitivity, excellent for trace-level impurity detection.[32] |
| Specificity | Relies on retention time, which is not unique. | Relies on retention time. | Highly specific; provides molecular weight information, confirming impurity identity.[33] |
| Solvent Consumption | Higher. | Lower, due to shorter run times and lower flow rates.[27][28] | Low, similar to UPLC. |
| Cost | Lower initial investment. | Higher initial investment. | Highest initial investment and maintenance costs. |
| Best For | Routine quality control, assay of the main component. | High-throughput screening, complex mixtures, improved sensitivity over HPLC. | Impurity identification, structural elucidation, trace-level quantification, and when absolute certainty of identity is required.[5] |
Expert Insight: For routine quality control where the this compound impurity is known and expected at levels well above the LOQ, a validated HPLC method is perfectly adequate and cost-effective. However, during drug development, stability studies, or when investigating unknown peaks, the superior sensitivity and specificity of UPLC-MS are invaluable. It can definitively identify this compound and differentiate it from other potential isomers or degradants that might co-elute in an HPLC system.
Conclusion: Fitness for Purpose
The validation of an HPLC method for this compound impurity testing is a rigorous process that builds confidence in the quality and safety of Levothyroxine API.[10] The detailed protocol outlined in this guide, grounded in regulatory standards like ICH Q2(R1), provides a robust framework for achieving this.[21][22] While HPLC remains a reliable and widely used technique, it is crucial for scientists and researchers to understand the enhanced capabilities of modern alternatives like UPLC-MS. The choice of analytical technology should always be driven by the principle of "fitness for purpose," balancing the need for speed, sensitivity, and specificity against practical considerations like cost and availability.
References
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- Differences between HPLC and UPLC - Pharmaguideline.
- USP <621> Chromatography - DSDP Analytics.
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- Are You Sure You Understand USP <621>? | LCGC International.
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- guidance for the validation of pharmaceutical quality control analytical methods.
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- Analytical method validation: A brief review.
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- Validation of Impurity Methods, Part II.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals.
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- LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities.
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A Senior Application Scientist's Guide to Assessing N-Formyl Thyroxine Cross-reactivity in Thyroid Hormone Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Thyroid Hormone Quantification
The accurate measurement of thyroid hormones, particularly Thyroxine (T4), is fundamental to endocrine research and clinical diagnostics.[1][2] Immunoassays serve as the workhorse for this quantification, relying on the highly specific interaction between an antibody and its target antigen.[3][4] However, the reliability of these assays can be compromised by interference, a phenomenon where non-target molecules in a sample interact with the assay's components, leading to erroneous results.[5][6][7][8]
One significant source of interference is antibody cross-reactivity, where an antibody binds to molecules that are structurally similar to the intended target.[9][10] N-Formyl Thyroxine, a derivative of T4, presents a potential cross-reactant due to its structural homology. This guide provides a comprehensive framework for understanding, evaluating, and quantifying the cross-reactivity of this compound with anti-T4 antibodies, ensuring the integrity and accuracy of your experimental data.
Structural Analogs: A Tale of Two Molecules
The potential for cross-reactivity is rooted in molecular structure. Understanding the similarities and differences between Thyroxine and its N-Formyl derivative is the first step in predicting and testing for off-target binding.
-
Thyroxine (T4): The primary hormone secreted by the thyroid gland, T4 is synthesized by iodinating tyrosine residues on the protein thyroglobulin.[11][12] Its structure features a diphenyl ether core with four iodine atoms and an L-alanine side chain. The primary amine group on this side chain is a key feature for biological interactions and a potential epitope for antibody recognition.
-
This compound: This molecule is a derivative of T4 where a formyl group (-CHO) is attached to the nitrogen atom of the alanine side chain.[13][14][15][16] While the core thyronine structure and iodination pattern remain identical to T4, this modification of the primary amine alters the charge and steric profile of the side chain.
This subtle yet critical difference is the crux of the cross-reactivity question. An antibody raised against T4 might recognize the shared diphenyl ether backbone and iodine atoms but exhibit reduced or negligible affinity for this compound due to the altered side chain, or vice-versa. Only empirical testing can determine the degree of this interaction.
The Gold Standard for Assessment: Competitive Immunoassay
To quantify the degree to which an antibody cross-reacts with this compound, the competitive enzyme-linked immunosorbent assay (ELISA) is the most common and robust method.[3][9] The principle is elegant and powerful: a known amount of labeled antigen (e.g., T4-HRP conjugate) competes with the unlabeled antigen in the sample (T4 standards or the potential cross-reactant, this compound) for a limited number of capture antibody binding sites immobilized on a microplate.[17] The resulting signal is inversely proportional to the concentration of the unlabeled antigen in the sample.
By comparing the concentration of this compound required to displace 50% of the labeled T4 (the IC50 value) to the IC50 of T4 itself, we can calculate the percentage of cross-reactivity. This provides a quantitative measure of the antibody's specificity.
Comparative Cross-Reactivity Data: An Illustrative Guide
The cross-reactivity of any given antibody is an empirical value that must be determined experimentally. Manufacturers may provide some data, but it is crucial to validate this for your specific assay conditions. The table below presents hypothetical data to illustrate how results should be structured and interpreted.
| Antibody Clone | Target Antigen | Cross-Reactant | Method | IC50 (nM) | % Cross-Reactivity * |
| AB-101 (Mouse mAb) | Thyroxine (T4) | Thyroxine (T4) | Competitive ELISA | 15 | 100% |
| This compound | Competitive ELISA | 300 | 5.0% | ||
| Triiodothyronine (T3) | Competitive ELISA | 250 | 6.0% | ||
| Reverse T3 (rT3) | Competitive ELISA | >10,000 | <0.15% | ||
| AB-202 (Rabbit pAb) | Thyroxine (T4) | Thyroxine (T4) | Competitive ELISA | 20 | 100% |
| This compound | Competitive ELISA | 8,000 | 0.25% | ||
| Triiodothyronine (T3) | Competitive ELISA | 400 | 5.0% | ||
| Reverse T3 (rT3) | Competitive ELISA | >10,000 | <0.2% |
*% Cross-Reactivity = (IC50 of T4 / IC50 of Cross-Reactant) x 100
Interpretation: In this illustrative example, monoclonal antibody AB-101 shows a 5.0% cross-reactivity with this compound, meaning it is 20 times more specific for T4. The polyclonal antibody AB-202 demonstrates higher specificity, with only 0.25% cross-reactivity. This data allows a researcher to select the most appropriate antibody and to understand the potential for interference if this compound is present in samples.
Detailed Protocol: Competitive ELISA for this compound Cross-Reactivity
This protocol provides a self-validating workflow for determining the cross-reactivity of an anti-T4 antibody.
I. Reagent Preparation
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.[18]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[3]
-
Assay Buffer: 0.1% BSA in PBST.
-
T4-HRP Conjugate: Dilute to a pre-determined optimal concentration in Assay Buffer.
-
Anti-T4 Antibody (Capture Antibody): Dilute to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[18]
-
Standards and Cross-Reactants:
-
Prepare a serial dilution of Thyroxine (T4) standard in Assay Buffer (e.g., from 1000 nM to 0.1 nM).
-
Prepare a separate serial dilution of this compound in Assay Buffer across a broad concentration range (e.g., from 10,000 nM to 1 nM).
-
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Solution.[18]
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[18]
II. Experimental Procedure
-
Coating: Add 100 µL of the diluted anti-T4 capture antibody to each well of a 96-well microplate. Incubate overnight at 4°C.[18]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[18]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).[3][18]
-
Washing: Discard the blocking buffer and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the 'Maximum Signal' (B₀) wells.
-
Add 50 µL of each T4 standard dilution to its respective wells.
-
Add 50 µL of each this compound dilution to its respective wells.
-
Add 50 µL of the diluted T4-HRP conjugate to all wells.
-
Incubate for 1-2 hours at RT on a plate shaker.
-
-
Washing: Discard the solution and wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.[18]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes.[18]
III. Data Analysis
-
Generate two separate standard curves by plotting the absorbance (OD450) against the log of the concentration for both T4 and this compound.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50_T4 / IC50_N-Formyl_Thyroxine) x 100 .
Visualizing the Workflow: Competitive ELISA
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.
Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.
Implications of Cross-Reactivity in Thyroid Research
Failing to account for antibody cross-reactivity can have profound consequences for data interpretation.[5]
-
Misinterpretation of Clinical Data: In a diagnostic setting, falsely high T4 levels could mask hypothyroidism or suggest hyperthyroidism, potentially leading to improper patient treatment.[6][8] While this compound is not a natural metabolite, its presence as an impurity in levothyroxine preparations could be a confounding factor.
-
Compromised Assay Development: When developing a new immunoassay, comprehensive specificity testing against a panel of structurally related molecules is non-negotiable.[3] It establishes the reliability and limitations of the assay, a cornerstone of regulatory submission and scientific publication.
Conclusion: A Commitment to Rigorous Validation
References
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- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
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- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Biosynth. (n.d.). This compound | 671235-41-9 | FF23562.
- Korevaar, T. I. M., et al. (n.d.). Misleading FT4 measurement: Assay-dependent antibody interference. PMC - NIH.
- PubChem - NIH. (n.d.). This compound | C16H11I4NO5 | CID 71316964.
- Simundic, A. M., et al. (n.d.). Interference in thyroid function immunoassays: clinical consequences. Macedonian Pharmaceutical Bulletin.
- Després, N., & Grant, A. M. (1998). Antibody interference in thyroid assays: a potential for clinical misinformation. PubMed.
- Santa Cruz Biotechnology. (n.d.). Thyroxine Antibody | SCBT.
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- Sigma-Aldrich. (n.d.). This compound | 671235-41-9.
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- Vojdani, A. (2020, October 3). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. Semantic Scholar.
- Chemicea. (n.d.). Levothyroxine N-Formyl Impurity (CAS 671235-41-9).
- CUSABIO. (n.d.). Thyroid hormone synthesis.
- Human Technopole. (2025, March 3). Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis.
- Analytical Chemistry Group. (n.d.). Chemiluminescent immunoassay of thyroxine enhanced by microchip electrophoresis. NIH.
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A Comparative In Vivo Efficacy Analysis: N-Formyl Thyroxine vs. Levothyroxine in Hypothyroid Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo comparison of N-Formyl Thyroxine and Levothyroxine. As the standard of care for hypothyroidism, levothyroxine (a synthetic version of the prohormone thyroxine, T4) serves as the essential benchmark against which any new therapeutic analogue must be judged.[1][2][3] this compound, a derivative of thyroxine, presents a compelling case for investigation as a potential prodrug, which may offer altered pharmacokinetic properties. This document outlines the foundational science, experimental design rationale, detailed protocols, and data interpretation necessary to conduct a rigorous comparative efficacy study.
Foundational Science: Molecular Profiles and Mechanism of Action
A thorough understanding of the underlying biology is critical before embarking on in vivo studies. Levothyroxine functions as a prohormone.[1][4][5] After administration, it is distributed to peripheral tissues where it is converted by deiodinase enzymes into the biologically active hormone, 3,5,3'-triiodothyronine (T3).[4][6][7][8] T3 then enters the cell nucleus and binds to thyroid hormone receptors (TRs), which act as ligand-activated transcription factors to regulate gene expression, thereby controlling metabolism, growth, and development.[5][9][10]
This compound is a chemical modification of the thyroxine molecule.[11][12][13] The addition of a formyl group to the amine moiety could theoretically render it a prodrug. This modification might protect the molecule from premature metabolism or alter its absorption profile. The central hypothesis is that in vivo, endogenous enzymes would cleave the formyl group, releasing active thyroxine to be subsequently converted to T3.
Table 1: Comparative Molecular Profile
| Feature | Levothyroxine (L-T4) | This compound |
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | (S)-2-formamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid |
| Molecular Formula | C₁₅H₁₁I₄NO₄ | C₁₆H₁₁I₄NO₅[12][13] |
| Molecular Weight | 776.87 g/mol | 804.88 g/mol [11][13] |
| Mechanism of Action | Prohormone converted to active T3, which modulates gene transcription via nuclear receptors.[4][5][9] | Hypothesized to be a prodrug, requiring in vivo deformylation to release L-T4. |
| Prodrug Status | Considered a prodrug for T3 delivery.[1][14] | Putative; requires experimental validation. |
The entire system is regulated by the Hypothalamic-Pituitary-Thyroid (HPT) axis. Low circulating T4/T3 levels trigger the pituitary to release Thyroid-Stimulating Hormone (TSH), which stimulates the thyroid gland.[15][16] In hypothyroidism, the lack of thyroid hormone production leads to persistently high TSH levels.[17] Therefore, the primary endpoint in evaluating therapeutic efficacy is the normalization of TSH levels.[3]
Caption: The HPT axis and cellular mechanism of thyroid hormone action.
Designing a Comparative In Vivo Study
A robust, self-validating experimental design is paramount. The primary objective is to determine if this compound can restore a euthyroid state in a hypothyroid animal model and to compare its potency and efficacy directly against the standard, levothyroxine.
Causality Behind Experimental Choices:
-
Animal Model: Wistar or Sprague-Dawley rats are standard models for endocrine research.[18][19] Hypothyroidism must be induced to create a disease state for treatment. Pharmacological induction using agents like propylthiouracil (PTU) or methimazole (MMI) is reliable, reversible, and less invasive than surgical thyroidectomy.[19][20][21] These drugs inhibit thyroid peroxidase, the enzyme crucial for thyroid hormone synthesis.[19][22]
-
Experimental Groups: A multi-arm study is required for clear interpretation:
-
Euthyroid Control (Vehicle): Establishes baseline physiological norms.
-
Hypothyroid Control (Vehicle): Confirms the successful induction of hypothyroidism and characterizes the disease state.
-
Positive Control (Levothyroxine): Provides the benchmark for therapeutic efficacy.
-
Test Article (this compound): Evaluates the efficacy of the novel compound. Multiple dose levels are recommended to establish a dose-response relationship.
-
-
Route of Administration: Oral gavage is the preferred route as it mimics the clinical administration of levothyroxine and tests the compound's oral bioavailability.[1][2][23]
-
Duration: The treatment period must be sufficient to allow for the normalization of the HPT axis. Given the half-life of levothyroxine is approximately 7 days, a treatment duration of at least 2-4 weeks is typical.[1][2][23]
Caption: A typical workflow for a comparative in vivo efficacy study.
Detailed Experimental Protocols
Protocol 1: Induction of Pharmacological Hypothyroidism
-
Animals: Male Wistar rats (200-250g).
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction Agent: Prepare a 0.05% (w/v) solution of Propylthiouracil (PTU) in the drinking water.[19][20]
-
Administration: Provide the PTU-containing water as the sole source of drinking water for a period of 21-28 days.
-
Confirmation: At the end of the induction period, collect a small blood sample (e.g., via tail vein) from a subset of animals to confirm hypothyroidism, characterized by significantly elevated serum TSH and decreased serum T4 compared to baseline.
Protocol 2: Drug Formulation and Administration
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water.
-
Levothyroxine Formulation: Calculate the required dose (e.g., a standard literature dose for rats). Levothyroxine sodium tablets can be finely crushed and suspended in the vehicle to the desired concentration.
-
This compound Formulation: Suspend the this compound powder in the vehicle. Note: The dose should be calculated based on molar equivalence to the levothyroxine dose to ensure a fair comparison.
-
Administration: Administer the respective formulations to the animals once daily via oral gavage at a volume of 5-10 mL/kg. The control groups receive the vehicle only.
Protocol 3: Efficacy Monitoring and Endpoint Analysis
-
Body Weight: Record the body weight of each animal weekly throughout the study. Hypothyroidism is often associated with a failure to gain weight.[19][24]
-
Blood Collection: At the termination of the study, collect whole blood via cardiac puncture under anesthesia.
-
Serum Separation: Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
Hormone Analysis: Quantify serum concentrations of TSH, Total T4, and Total T3 using commercially available, validated ELISA kits specific for rats. Follow the manufacturer's instructions precisely. TSH is the most sensitive marker for assessing the therapeutic effect.[3][25]
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The results will allow for a direct comparison of the ability of each compound to reverse the hypothyroid state.
Table 2: Representative Summary of Expected In Vivo Efficacy Data
| Parameter | Euthyroid Control | Hypothyroid Control | Levothyroxine (1.8 µg/kg) | This compound (Molar Equivalent) |
| Serum TSH (μIU/mL) | 0.5 - 2.0 | > 10.0 | 0.5 - 2.5 | (Result Dependent) |
| Serum Total T4 (μg/dL) | 3.0 - 5.0 | < 1.0 | 3.0 - 5.0 | (Result Dependent) |
| Serum Total T3 (ng/dL) | 50 - 80 | < 30 | 50 - 80 | (Result Dependent) |
| Body Weight Gain (%) | 15 - 20% | < 5% | 15 - 20% | (Result Dependent) |
Values are representative and will vary based on the specific animal strain and assay used.
Interpreting the Outcomes:
-
Efficacy: If this compound is effective, it should significantly reduce serum TSH levels and increase T4 and T3 levels compared to the hypothyroid control group.
-
Potency: The dose-response data will determine its potency relative to levothyroxine. If a molar equivalent dose of this compound produces a similar or greater effect, it suggests high bioavailability and efficient conversion to the active form.
-
Pharmacokinetics: Differences in the time-course of action or duration of effect (if measured) could provide insights into the pharmacokinetic advantages of the formyl modification, such as slower absorption or a longer half-life, which might lead to more stable hormone levels.
By adhering to this structured, scientifically-grounded approach, researchers can generate clear, defensible data to rigorously compare the in vivo efficacy of this compound against the clinical gold standard, levothyroxine.
References
-
Gereben, B., Zavacki, A. M., Ribich, S., Kim, B. W., Huang, S. A., Simonides, W. S., Zeöld, A., & Bianco, A. C. (2008). Cellular and molecular basis of deiodinase-regulated thyroid hormone signaling. Endocrine Reviews, 29(7), 898–938. Available at: [Link]
-
Cheng, S. Y., Leonard, J. L., & Davis, P. J. (2010). Molecular aspects of thyroid hormone actions. Endocrine Reviews, 31(2), 139–170. Available at: [Link]
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Administration and Pharmacokinetics of Levothyroxine. (2021). Endocrinology and Metabolism, 36(2), 241–251. Available at: [Link]
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A Spectroscopic Deep Dive: Unraveling the Molecular Signatures of N-Formyl Thyroxine and Thyroxine
<
For Immediate Release
[CITY, STATE] – In a comparative analysis crucial for researchers in endocrinology and drug development, this guide provides a detailed spectroscopic comparison of N-Formyl Thyroxine and its parent compound, Thyroxine. By examining their distinct molecular fingerprints through various analytical techniques, we illuminate the structural nuances imparted by the N-formyl group, offering valuable insights for quality control, metabolic studies, and the design of novel thyroid hormone analogs.
Introduction: The Significance of N-Formylation
Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a vital role in regulating metabolism.[1][2] this compound is a derivative where a formyl group (-CHO) is attached to the primary amine of the alanine side chain.[3][4][5][6] This seemingly minor modification can significantly alter the molecule's polarity, hydrogen bonding capabilities, and ultimately, its biological activity and metabolic fate. Understanding these changes at a molecular level is paramount, and spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will compare and contrast the expected spectroscopic signatures of these two compounds across UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.
Molecular Structures at a Glance
A clear visualization of the molecular architecture is fundamental to interpreting spectroscopic data. The key difference lies in the substitution at the alpha-amino group of the alanine side chain.
Caption: Molecular structures of Thyroxine and this compound.
UV-Visible Spectroscopy: Probing the Chromophores
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in both Thyroxine and this compound is the diiodophenoxy-diiodophenyl ring system.
In aqueous solutions, Thyroxine typically exhibits two main absorption peaks.[7] One study identified these broad peaks at approximately 238 nm and 280 nm.[7] Another source indicates absorption maxima at 212 nm, 224 nm, and 302 nm in an acidic mobile phase.[8] The addition of the N-formyl group, which contains a carbonyl (C=O) chromophore, is expected to introduce subtle changes to the UV-Vis spectrum. While the formyl group's own n→π* transition is typically weak and may be masked, its electron-withdrawing nature could slightly shift the absorption maxima of the aromatic rings (a batochromic or hypsochromic shift).
| Compound | Expected λmax (nm) | Rationale for Difference |
| Thyroxine | ~224, 302[8] | Dominated by the π→π* transitions of the iodinated aromatic rings. |
| This compound | Slight shift from Thyroxine's λmax | The electron-withdrawing N-formyl group may perturb the electronic environment of the aromatic chromophore. A study on a similar compound, N-formyl-DL-alpha-aminobutyric acid, showed absorption in the 200-400 nm range.[9] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of Thyroxine and this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffered aqueous solution. Further dilute to a working concentration (e.g., 10-20 µg/mL) to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blanking: Use the solvent as a blank to zero the instrument.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound and compare the spectra.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is highly sensitive to the functional groups present in a molecule. The N-formylation of Thyroxine introduces new vibrational modes and alters existing ones, providing clear distinguishing features.
| Functional Group | Thyroxine (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Key Differentiating Feature |
| N-H Stretch | ~3200-3000 (primary amine) | ~3300-3100 (secondary amide) | Shift in N-H stretching frequency and band shape. |
| C=O Stretch | ~1750-1700 (carboxylic acid)[7] | ~1750-1700 (carboxylic acid) AND ~1680-1630 (amide I band) | Appearance of the strong amide I band is the most definitive indicator of N-formylation. |
| N-H Bend | ~1650-1580 (primary amine) | ~1570-1515 (amide II band) | Appearance of the amide II band. |
| C-I Stretch | ~550-300[7] | ~550-300 | Likely to be similar in both compounds. |
| O-H Stretch | ~3600-3200 (phenol and carboxylic acid) | ~3600-3200 (phenol and carboxylic acid) | Broad bands, likely to be similar. |
Note: Experimental values for thyroxine's C=O stretch have been observed around 1700 cm⁻¹ and N-H stretches around 3261 cm⁻¹.[7] A detailed IR spectral analysis of levothyroxine sodium has also been published, which can serve as a reference.[10][11]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the sample holder and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and compare the characteristic absorption bands, paying close attention to the N-H and C=O stretching regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C). The N-formyl group will induce significant changes in the chemical shifts of nearby protons and carbons.
¹H NMR
| Proton | Thyroxine (Expected δ, ppm) | This compound (Expected δ, ppm) | Key Differentiating Feature |
| Formyl Proton (-CHO) | N/A | ~8.0-8.5 (singlet) | Appearance of a distinct singlet in the downfield region is a clear marker for this compound. |
| Amine/Amide Proton (-NH) | Broad signal, variable position | ~8.0-9.0 (doublet, due to coupling with α-H) | Shift to a more downfield position and change in multiplicity. |
| α-Proton (-CH-) | ~3.5-4.0 | ~4.5-5.0 | Significant downfield shift due to the deshielding effect of the adjacent amide group. |
| β-Protons (-CH₂-) | ~2.8-3.2 | ~2.9-3.3 | Minor shifts expected. |
| Aromatic Protons | ~7.0-8.0 | ~7.0-8.0 | Minimal changes expected. |
Note: Published ¹H NMR data for Thyroxine shows aromatic protons with lower signal intensity compared to other protons in the spectrum.[12]
¹³C NMR
| Carbon | Thyroxine (Expected δ, ppm) | This compound (Expected δ, ppm) | Key Differentiating Feature |
| Formyl Carbon (-CHO) | N/A | ~160-165 | Appearance of a new signal in the carbonyl region. |
| Carboxyl Carbon (-COOH) | ~170-180 | ~170-180 | Minor shifts expected. |
| α-Carbon (-CH-) | ~55-60 | ~50-55 | Slight upfield or downfield shift. |
| β-Carbon (-CH₂-) | ~35-40 | ~35-40 | Minimal changes expected. |
Note: Studies on Thyroxine have shown that the mobility of the two aromatic rings is similar based on ¹³C relaxation times.[13]
Caption: Workflow for NMR-based differentiation of Thyroxine and this compound.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the exact mass of a molecule and information about its structure through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this analysis.[14][15]
| Parameter | Thyroxine | This compound | Key Differentiating Feature |
| Molecular Formula | C₁₅H₁₁I₄NO₄ | C₁₆H₁₁I₄NO₅ | |
| Molecular Weight | 776.87 g/mol | 804.88 g/mol [3][4] | A mass difference of 28.01 Da, corresponding to the addition of a CO group. |
| [M+H]⁺ Ion | m/z 777.69 | m/z 805.70 | The precursor ion in positive ion mode will differ by 28.01 m/z units. |
| [M-H]⁻ Ion | m/z 775.68[16] | m/z 803.69 | The precursor ion in negative ion mode will also differ by 28.01 m/z units. |
| Key Fragmentation | Loss of the alanine side chain, sequential loss of iodine atoms. | Similar fragmentation of the core structure, with additional fragments related to the N-formyl group. | The fragmentation pattern of the side chain will be distinctly different. |
Note: Tandem mass spectrometry has been shown to be a superior method for the measurement of free thyroxine compared to immunoassays.[17][18]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each compound in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture).
-
Chromatography:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source, operating in both positive and negative ion modes.
-
Acquire full scan mass spectra to determine the m/z of the precursor ions.
-
Perform tandem MS (MS/MS) on the precursor ions to generate fragmentation patterns for structural confirmation.
-
-
Data Analysis: Compare the retention times, precursor ion masses, and fragmentation patterns of the two compounds.
Conclusion: A Multi-faceted Approach to Differentiation
The spectroscopic differentiation of this compound and Thyroxine is straightforward with a multi-technique approach. The most definitive evidence for N-formylation comes from:
-
IR Spectroscopy: The appearance of a strong amide I band.
-
¹H NMR Spectroscopy: The presence of a downfield formyl proton signal.
-
Mass Spectrometry: A 28.01 Da increase in molecular weight.
By leveraging the strengths of each of these analytical methods, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity of their studies and the quality of their pharmaceutical preparations.
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A Researcher's Guide to Differential Gene Expression Analysis of N-Formyl Thyroxine Treatment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the transcriptomic effects of N-Formyl Thyroxine. We will navigate the theoretical underpinnings, experimental design, methodological comparisons, and bioinformatic analyses essential for a robust differential gene expression study. This document emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: Uncovering the Transcriptional Impact of a Thyroxine Analog
This compound is a synthetic derivative of thyroxine (T4), the primary hormone secreted by the thyroid gland.[1][2][3] While thyroxine itself is a prohormone converted to the more active triiodothyronine (T3), both hormones are pivotal regulators of metabolism, growth, and development, primarily by modulating gene expression.[4][5] Given its structural similarity, this compound is hypothesized to interact with the thyroid hormone signaling pathway. Understanding its influence on the transcriptome is a critical step in characterizing its biological activity and therapeutic potential.
Differential gene expression (DGE) analysis is the cornerstone of such an investigation. By comparing the transcriptomes of cells or tissues treated with this compound against an untreated control, we can identify which genes are activated or repressed, offering profound insights into the compound's mechanism of action. This guide will compare and detail the gold-standard methodologies, focusing on RNA Sequencing (RNA-Seq) as the primary tool for this discovery process.
Section 1: The Molecular Context: Thyroid Hormone Signaling
Thyroid hormones exert their influence predominantly through a genomic mechanism mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[6] The two main genes, THRA and THRB, encode several receptor isoforms (e.g., TRα1, TRβ1, TRβ2) that have distinct tissue distributions and biological roles.[7][8]
The canonical pathway proceeds as follows:
-
Uptake and Conversion: T4 and T3 enter the cell via specific transporters. Inside the cell, T4 is often converted to the more potent T3 by deiodinase enzymes.[4]
-
Nuclear Translocation: T3 enters the nucleus and binds to TRs.
-
Receptor Dimerization: TRs typically form heterodimers with the retinoid X receptor (RXR).[9]
-
DNA Binding: This TR-RXR complex binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[5]
-
Transcriptional Regulation: In the absence of T3, the TR-RXR complex often binds to corepressors, silencing gene expression.[10] Upon T3 binding, a conformational change causes the release of corepressors and the recruitment of coactivators, which then promote the transcription of the target gene.[10]
This compound, as a T4 analog, is presumed to engage this pathway, potentially competing with endogenous T4/T3 for receptor binding and subsequently altering the expression of thyroid hormone-responsive genes.
Section 2: Designing a Robust Differential Gene Expression Experiment
The quality of a DGE analysis is fundamentally dependent on the initial experimental design. Poor design cannot be rectified by subsequent bioinformatic analysis.
Key Experimental Design Considerations
| Parameter | Recommendation & Rationale |
| Model System | Select a cell line (e.g., HepG2 for liver effects) or animal model known to be responsive to thyroid hormones. The choice depends on the biological question; cell lines offer control, while animal models provide systemic context. |
| Biological Replicates | An absolute minimum of three biological replicates per condition is required.[11] More replicates increase statistical power to detect differentially expressed genes by providing a better estimate of biological variance.[12] |
| Treatment Conditions | Include a vehicle-only control group. For this compound, consider a dose-response study (multiple concentrations) and a time-course study (e.g., 6, 24, 48 hours) to capture both early- and late-response genes. |
| Avoiding Confounding | Confounding occurs when an unintended variable correlates with your primary variable of interest.[13] For example, if all control samples are processed on one day and all treated samples on another, you have a "batch effect." Randomize sample processing and sequencing to avoid this.[14] |
| Sequencing Depth | For general gene-level DGE, 15-30 million reads per sample is often sufficient.[12][13] It is almost always better to invest in more biological replicates than in deeper sequencing for DGE studies.[12] |
Section 3: Methodologies for Quantifying Gene Expression
Part A: The RNA-Seq Experimental Workflow
RNA-Seq has become the standard for transcriptome analysis due to its high sensitivity, broad dynamic range, and ability to detect novel transcripts.
Detailed Step-by-Step Protocol: RNA-Seq
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat experimental replicates with the desired concentration(s) of this compound and control replicates with vehicle. Harvest cells at the designated time points.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., QIAGEN RNeasy) or Trizol reagent. Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control (QC): This is a critical checkpoint. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN score ≥ 8 is recommended for high-quality RNA-Seq data.[13] Also, quantify RNA concentration using a Qubit fluorometer.
-
Library Preparation: This process converts RNA into a format that can be sequenced. A common method for protein-coding gene analysis is:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA transcripts.
-
Fragmentation and Priming: The enriched mRNA is fragmented into smaller pieces.
-
First and Second Strand cDNA Synthesis: RNA fragments are reverse transcribed into first-strand cDNA, followed by second-strand synthesis.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, a single 'A' nucleotide is added, and sequencing adapters are ligated. These adapters are essential for binding to the sequencer's flow cell.
-
Amplification: The library is amplified via PCR to create enough material for sequencing.
-
-
Library QC: Quantify the final library concentration (e.g., via qPCR) and verify the size distribution of the library fragments using a Bioanalyzer.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform like an Illumina NovaSeq or NextSeq. A single-read (SR) length of 75-100 bp is typically sufficient for DGE analysis.[15]
Part B: Comparison of Gene Expression Methodologies
While RNA-Seq is the current standard, microarrays were previously a dominant technology. Understanding their differences highlights the advantages of RNA-Seq for a discovery-focused study.
| Feature | RNA-Sequencing | Microarray |
| Principle | Next-generation sequencing of cDNA. | Hybridization of labeled cDNA to pre-designed probes on a chip. |
| Discovery Potential | High. Can identify novel transcripts, isoforms, and non-coding RNAs. | Low. Limited to the genes represented by probes on the array. |
| Dynamic Range | Wide (>10^5). Accurately quantifies both low and high abundance transcripts. | Narrow (~10^3). Prone to signal saturation for highly expressed genes. |
| Specificity | High. Can distinguish between similar isoforms. | Lower. Cross-hybridization can be an issue. |
| Background Noise | Low. Unambiguous digital read counts. | Higher. Non-specific hybridization contributes to background signal. |
| Cost | Cost per sample has decreased significantly, becoming comparable to microarrays. | Can be cost-effective for very large-scale studies with a defined set of genes. |
For a novel compound like this compound, where the full range of affected genes is unknown, the discovery potential of RNA-Seq makes it the superior choice.
Section 4: The Bioinformatic Analysis Pipeline
Once sequencing is complete, the raw data (in FASTQ format) must be processed through a series of bioinformatic steps to yield a list of differentially expressed genes.
Step-by-Step Bioinformatic Protocol
-
Raw Read Quality Control: Use a tool like FastQC to assess the quality of the raw sequencing reads. This helps identify any issues such as low-quality bases or adapter contamination.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner like STAR or HISAT2. The output is typically a BAM file.
-
Quantification: Count how many reads map to each gene in the genome annotation file (GTF). Tools like featureCounts are commonly used for this step. The output is a raw count matrix, where rows are genes and columns are samples.[16]
-
Differential Expression Analysis: This is the core statistical analysis. Packages like DESeq2 and edgeR in R/Bioconductor are the most widely used tools.[17] The process involves:
-
Normalization: Raw counts are normalized to account for differences in sequencing depth and RNA composition between libraries.[16]
-
Modeling: Both tools use the negative binomial distribution to model the count data, which is appropriate for handling the variance observed in RNA-Seq data.
-
Statistical Testing: For each gene, a statistical test is performed to determine if the observed difference in expression between the control and treated groups is significant. The results typically include a log2 fold change, a p-value, and an adjusted p-value (or False Discovery Rate, FDR) to correct for multiple testing.
-
Comparing DGE Analysis Tools: DESeq2 vs. edgeR
Both DESeq2 and edgeR are excellent choices, but they have subtle differences in their statistical approaches.[18]
| Feature | DESeq2 | edgeR |
| Statistical Model | Negative Binomial GLM | Negative Binomial GLM |
| Normalization | Relative Log Expression (RLE) | Trimmed Mean of M-values (TMM) |
| Dispersion Estimation | Shrinks gene-wise dispersion estimates toward a fitted mean-dispersion relationship. Generally more conservative. | Employs an empirical Bayes method to shrink gene-wise dispersions towards a common or trended dispersion. |
| Best Use Case | Performs very well and is robust, especially with smaller sample sizes (n=3-6). Often considered slightly more conservative, potentially leading to fewer false positives.[18][19] | Excellent performance, particularly with larger datasets. Can be more powerful in detecting changes in genes with low expression counts.[20] |
| Output | Provides comprehensive results tables and built-in functions for plotting and visualization. | Highly flexible and powerful, often used in complex experimental designs. |
For most standard experiments, the results from DESeq2 and edgeR will show a high degree of overlap.[19] Choosing one over the other is often a matter of user preference, though DESeq2's conservative nature makes it a very safe starting point for many researchers.
Downstream Analysis: From Gene Lists to Biological Insight
A list of differentially expressed genes (typically defined by an FDR < 0.05 and a log2 fold change threshold) is the starting point for biological interpretation.
-
Visualization: Volcano plots and heatmaps are essential for visualizing the DGE results.
-
Functional Enrichment Analysis: To understand the biological processes affected by this compound, perform Gene Ontology (GO) and pathway analysis. This involves testing whether your list of DE genes is significantly enriched for genes belonging to specific biological pathways (e.g., KEGG, Reactome) or GO terms.[21]
Conclusion
Investigating the transcriptomic effects of this compound requires a multi-faceted approach that combines careful experimental design, precise wet-lab execution, and robust bioinformatic analysis. By following the principles and protocols outlined in this guide—from ensuring adequate biological replication to selecting the appropriate DGE analysis tools and performing functional enrichment analysis—researchers can generate high-quality, interpretable data. This structured methodology provides a clear path to uncovering the molecular mechanisms of this compound and understanding its potential role as a modulator of the thyroid hormone signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
